D-Ribose(mixture of isomers)-13c5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
PYMYPHUHKUWMLA-HWVHBAICSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to D-Ribose(mixture of isomers)-13c5: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose(mixture of isomers)-13c5 is a stable isotope-labeled form of D-ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP). In this isotopically labeled variant, all five carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution makes D-Ribose-13c5 an invaluable tool in metabolic research, particularly in the field of ¹³C Metabolic Flux Analysis (MFA). By tracing the metabolic fate of the ¹³C-labeled ribose, researchers can elucidate the activity of metabolic pathways, most notably the pentose phosphate pathway (PPP), and gain insights into cellular bioenergetics and nucleotide metabolism. Its application extends to understanding the metabolic reprogramming in various disease states, including cancer and metabolic disorders.
Core Applications in Research
This compound is primarily utilized as a tracer to investigate the flux through various metabolic pathways. Its key applications include:
-
Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway (PPP) : The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (nicotinamide adenine dinucleotide phosphate), a key reductant in biosynthetic processes and antioxidant defense, and for synthesizing the precursors of nucleotides. D-Ribose-13c5 allows for the direct quantification of both the oxidative and non-oxidative branches of the PPP.
-
Nucleotide Synthesis and Salvage Pathways : As a direct precursor to ribose-5-phosphate, D-Ribose-13c5 is instrumental in studying the de novo synthesis and salvage of purine and pyrimidine nucleotides.
-
Investigating Cellular Bioenergetics : The ribose moiety is a core component of ATP, the primary energy currency of the cell. Tracing with D-Ribose-13c5 can provide insights into ATP turnover and energy metabolism.[1]
-
Probing Signaling Pathway Activity : The metabolic outputs of pathways like the PPP are often linked to the activity of key signaling nodes such as mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase). By measuring metabolic flux changes with D-Ribose-13c5, researchers can indirectly probe the activity of these signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | D-Ribose-¹³C₅ |
| CAS Number | 202114-47-4 |
| Molecular Formula | ¹³C₅H₁₀O₅ |
| Molecular Weight | 155.09 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥99% |
| Chemical Purity | ≥98% |
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic flux analysis using this compound. These protocols are generalized and may require optimization based on the specific cell type and experimental question.
Cell Culture and Isotopic Labeling
Objective: To introduce ¹³C-labeled ribose into cellular metabolism to achieve isotopic steady state.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Protocol:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking glucose and other carbon sources to be replaced) with D-Ribose-13c5 at a desired concentration (typically in the range of physiological concentrations or as required by the experimental design). Also supplement with dialyzed FBS to minimize the introduction of unlabeled ribose.
-
Labeling: Once cells have adhered and are growing exponentially, replace the standard culture medium with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell type and the metabolic pathway of interest. For central carbon metabolism, this is typically between 8 and 24 hours.
Metabolite Extraction
Objective: To quench metabolic activity rapidly and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Quenching/Extraction solvent: 80:20 methanol:water solution, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Protocol:
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.
-
Extraction: Add the pre-chilled 80:20 methanol:water solution to the culture plate.
-
Cell Lysis: Scrape the cells from the plate in the presence of the extraction solvent.
-
Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Storage: Store the metabolite extract at -80°C until analysis.
GC-MS Analysis of ¹³C-Labeled Ribose
Objective: To separate and quantify the mass isotopologues of ribose and its downstream metabolites.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Nitrogen gas for drying
Protocol:
-
Sample Drying: Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent such as MTBSTFA and incubate at a suitable temperature (e.g., 70°C) to create volatile derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution (MID).
-
Data Analysis: The resulting MIDs are corrected for the natural abundance of ¹³C. The corrected MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
Objective: To determine the positional isotopomers of metabolites, providing more detailed information on metabolic pathways.
Materials:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
Protocol:
-
Sample Preparation: Lyophilize the metabolite extract and resuspend it in a deuterated solvent.
-
NMR Tube Loading: Transfer the sample to an NMR tube.
-
NMR Data Acquisition: Acquire ¹³C NMR spectra. The chemical shifts and the splitting patterns of the peaks will provide information on the position of the ¹³C labels within the metabolite molecules.
-
Data Analysis: Analyze the spectra to identify the positional isotopomers and their relative abundances. This data can then be used to constrain metabolic flux models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for ¹³C metabolic flux analysis and the interplay between central carbon metabolism and key signaling pathways that can be investigated using D-Ribose-13c5.
References
An In-depth Technical Guide to D-Ribose-13C5: Chemical Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Ribose-13C5, a stable isotope-labeled sugar crucial for metabolic research. This document details its chemical and physical properties, provides insights into its application in metabolic flux analysis, and outlines a generalized experimental protocol for its use.
Chemical Structure and Properties
D-Ribose-13C5 is a form of D-Ribose where all five carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials.
Below is a diagram of the chemical structure of D-Ribose-13C5.
Linear form of D-Ribose-13C5.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of D-Ribose-13C5.
| Property | Value | Reference |
| Chemical Formula | ¹³C₅H₁₀O₅ | [1][2][3] |
| Molecular Weight | 155.09 g/mol | [1][2] |
| CAS Number | 202114-47-4 | [1][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 85-88 °C[4], 86-91 °C (decomposes)[2] | [2][4] |
| Solubility | Soluble in water (100 mg/mL with sonication) and slightly soluble in methanol with heating.[2][4][5] | [2][4][5] |
| Isotopic Purity | ≥98% atom % ¹³C | [2][6] |
| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-¹³C₅)pentanal | [1] |
| SMILES | O--INVALID-LINK--O">13C@H--INVALID-LINK--O | [4] |
Application in Metabolic Flux Analysis
D-Ribose-13C5 is a powerful tool for ¹³C metabolic flux analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing D-Ribose-13C5 into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites. This provides a detailed picture of cellular metabolism.
The Pentose Phosphate Pathway (PPP)
A primary application of D-Ribose-13C5 is in the study of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis, including ribose-5-phosphate. By supplying cells with D-Ribose-13C5, researchers can directly study the downstream metabolism of ribose and its contribution to nucleotide synthesis and other metabolic routes.
The diagram below illustrates the key reactions of the Pentose Phosphate Pathway.
Simplified overview of the Pentose Phosphate Pathway.
Experimental Protocols
While specific experimental conditions will vary depending on the biological system and research question, the following provides a generalized methodology for a ¹³C-MFA study using D-Ribose-13C5.
Generalized Experimental Workflow
The workflow for a typical ¹³C-MFA experiment is outlined below.
General workflow for a 13C-Metabolic Flux Analysis experiment.
Detailed Methodologies
1. Cell Culture and Tracer Incubation:
-
Cells are cultured in a defined medium to ensure a metabolic steady state.
-
The standard ribose in the medium is replaced with D-Ribose-13C5 at a known concentration.
-
The duration of incubation with the labeled substrate is critical and should be optimized to achieve isotopic steady state in the metabolites of interest.
2. Metabolite Extraction:
-
Following incubation, cellular metabolism is quenched rapidly to prevent further enzymatic activity. This is often achieved by using cold solvents like methanol or acetonitrile.
-
Metabolites are then extracted from the cells, typically using a two-phase liquid-liquid extraction (e.g., chloroform/methanol/water) to separate polar and nonpolar metabolites.
3. Analytical Measurement:
-
The isotopic labeling of metabolites is quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For analysis of ribose incorporated into RNA, the RNA is first extracted and then hydrolyzed to release the individual ribonucleosides, which are then analyzed by MS.
4. Data Analysis and Flux Calculation:
-
The mass spectrometry data provides the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (molecules of a compound that differ only in their isotopic composition).
-
This MID data is then used in computational models to calculate the intracellular metabolic fluxes. Software such as Metran or 13CFLUX can be used for these calculations.
Conclusion
D-Ribose-13C5 is an essential tool for researchers in the fields of metabolism, biotechnology, and drug development. Its use in ¹³C-MFA allows for the precise quantification of metabolic pathway activities, providing valuable insights into cellular physiology in both health and disease. The methodologies outlined in this guide provide a foundation for the application of D-Ribose-13C5 in metabolic research.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 202114-47-4 CAS MSDS (D-[UL-13C5]RIBOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. MBS6032699-5x10mg | D-Ribose-13C5 Biotrend [biotrend.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of D-Ribose (mixture of isomers)-13C5: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of D-Ribose (mixture of isomers)-13C5, a stable isotope-labeled sugar crucial for metabolic research. This document details commercial suppliers, quantitative specifications, experimental protocols for its use in metabolic flux analysis, and its role in cellular signaling pathways.
Commercial Availability of D-Ribose (mixture of isomers)-13C5
Several specialized chemical suppliers offer D-Ribose (mixture of isomers)-13C5 for research purposes. The product is typically a white to off-white solid and is used as an internal standard in clinical mass spectrometry, for metabolic labeling, and in metabolomics studies.[1] Key suppliers and their product specifications are summarized below.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment/Purity | Available Quantities |
| MedChemExpress | D-Ribose(mixture of isomers)-13C5 / HY-W018772S15 | 202114-47-4 | 13C5H10O5 | 99.90% (HPLC)[2] | 99%[3] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Cambridge Isotope Laboratories, Inc. | D-Ribose (U-¹³C₅, 98%) / CLM-3652 | 202114-47-4 | HOCH2(CHOH)3CHO | 98% | 98% | 0.1 mg and larger quantities |
| LGC Standards | D-Ribose-13C5 / TRC-R417521 | 202114-47-4 | 13C5H10O5 | 98% (Chemical Purity)[4] | 99.1% (Isotopic Purity)[4] | 10 mg, 100 mg |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | D-RIBOSE (U-13C5, 98%) / CLM-3652 | 202114-47-4 | HOCH2(CHOH)3CHO | 98% | 98% | 0.1 mg, 0.1 g, and bulk quantities |
| MyBioSource | D-Ribose-13C5 | Not specified | Not specified | Not specified | Not specified | 5x10mg and other configurations |
Note: The CAS number for the unlabeled D-Ribose is 50-69-1.
Core Technical Applications: Metabolic Flux Analysis
D-Ribose-13C5 is a powerful tool for tracing the flow of carbon atoms through metabolic pathways, a technique known as 13C Metabolic Flux Analysis (13C-MFA). By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites. This allows for the quantification of the activity or "flux" through different metabolic routes.
The primary application of D-Ribose-13C5 is in studying the pentose phosphate pathway (PPP) and nucleotide biosynthesis. The ribose moiety of nucleotides is derived from the PPP, and labeling studies with 13C-ribose can elucidate the dynamics of this pathway and its contribution to the synthesis of DNA and RNA precursors.
Experimental Workflow for 13C Metabolic Labeling
The following diagram outlines a general workflow for a metabolic labeling experiment using D-Ribose-13C5.
Detailed Experimental Protocols
Protocol for 13C Metabolic Labeling of Adherent Mammalian Cells
This protocol provides a general procedure for labeling cultured mammalian cells with D-Ribose-13C5 to study metabolic pathways.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium and supplements
-
D-Ribose (mixture of isomers)-13C5
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium by substituting the standard glucose or other carbon sources with D-Ribose-13C5 at the desired concentration. Ensure the medium is sterile-filtered.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed PBS, and then add the prepared 13C-labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. This can range from minutes to several hours.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Immediately add a specific volume of ice-cold extraction solvent (e.g., 1 mL for a 6-well plate) to the plate.
-
Place the plate on dry ice to quench metabolic activity instantly.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the samples at -80°C until analysis.
-
Protocol for LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol outlines the general steps for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the incorporation of 13C.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A suitable chromatography column for separating polar metabolites (e.g., a HILIC column).
Procedure:
-
Sample Preparation: Prior to injection, samples may require derivatization depending on the specific metabolites of interest and the chromatography method used.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the metabolite extract onto the column.
-
Run a gradient of mobile phases to separate the metabolites based on their physicochemical properties.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer should be operated in a mode that allows for the detection of both the unlabeled (12C) and labeled (13C) isotopologues of the target metabolites.
-
Full scan mode is often used to acquire data for all ions within a specified mass range.
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized software to identify and quantify the different isotopologues of ribose and its downstream metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the metabolic flux.
-
Signaling Pathway Involvement: D-Ribose, RAGE, and NF-κB Activation
Recent research has indicated that D-ribose can induce the production of advanced glycation end products (AGEs) more rapidly than glucose.[5][6] These AGEs can then bind to the Receptor for Advanced Glycation End Products (RAGE), triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[5][6][7] This activation can promote an inflammatory response.[5][6][8] The signaling pathway is depicted below.
This pathway highlights a potential role for D-ribose in inflammatory processes, which is an active area of research in the context of various diseases, including diabetic complications.[5][6][9] The use of D-Ribose-13C5 can aid in tracing the metabolic fate of ribose and its contribution to the formation of AGEs in these disease models.
Conclusion
D-Ribose (mixture of isomers)-13C5 is a valuable tool for researchers in the fields of metabolism, drug development, and cell biology. Its commercial availability from several reputable suppliers allows for its integration into a wide range of experimental designs. The primary application of this compound in 13C Metabolic Flux Analysis provides a quantitative method to study the pentose phosphate pathway and nucleotide biosynthesis. Furthermore, understanding its role in signaling pathways, such as the RAGE-NF-κB axis, opens up new avenues for investigating the impact of ribose metabolism on cellular inflammation and disease. The protocols and information provided in this guide serve as a starting point for researchers looking to incorporate D-Ribose-13C5 into their studies.
References
- 1. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. d-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. D-ribose induces nephropathy through RAGE-dependent NF-κB inflammation [agris.fao.org]
- 9. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]
D-Ribose-13C5: A Technical Guide for Researchers in Drug Development
An In-depth Analysis of Price, Availability, and Experimental Applications
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways and understanding drug mechanisms. Among these, D-Ribose-13C5, a stable isotope-labeled form of the vital pentose sugar D-ribose, serves as a powerful tool in metabolic flux analysis (MFA). This technical guide provides a comprehensive overview of the current market price and availability of D-Ribose-13C5, alongside detailed experimental protocols for its application in metabolic research, with a particular focus on the Pentose Phosphate Pathway (PPP).
Price and Availability of D-Ribose-13C5
The accessibility and cost of D-Ribose-13C5 are critical considerations for research planning and budgeting. A survey of prominent suppliers reveals a range of pricing based on quantity and purity. The following table summarizes the available quantitative data to facilitate comparison.
| Supplier | Product Name | Purity | Quantity | Price (USD) | Price (EUR) |
| Cambridge Isotope Laboratories | D-Ribose (U-¹³C₅, 98%) | 98% | 0.1 mg | $87.00 | - |
| Eurisotop | D-RIBOSE (U-13C5, 98%) | 98% | 0.1 g | - | €322.00 |
| Eurisotop | D-RIBOSE (U-13C5, 98%) | 98% | 0.1 mg | - | €87.00 |
| MedChemExpress | D-Ribose(mixture of isomers)-13C5 | - | 1 mg | $35.00 | - |
| MedChemExpress | This compound | - | 5 mg | $70.00 | - |
| MedChemExpress | This compound | - | 10 mg | $120.00 | - |
| MedChemExpress | This compound | - | 25 mg | $240.00 | - |
| MedChemExpress | This compound | - | 50 mg | $385.00 | - |
| MedChemExpress | This compound | - | 100 mg | $615.00 | - |
| Sigma-Aldrich | D-Ribose-13C5 99 atom % 13C, 99% | 99% | - | Request | - |
| LGC Standards | D-Ribose-13C5 | - | 10 mg, 100 mg | Login | - |
| Adva Tech Group Inc. | D-Ribose-13C5 | >95% | - | Request | - |
| MyBiosource | D-Ribose-13C5 biochemical | - | 5x10mg | Request | - |
Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers require users to log in or request a quote to view pricing.
Experimental Protocols for D-Ribose-13C5 in Metabolic Flux Analysis
D-Ribose-13C5 is a key tracer for investigating the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The following sections provide detailed methodologies for conducting tracer experiments using D-Ribose-13C5, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Workflow for a D-Ribose-13C5 Tracer Experiment
A typical metabolic flux analysis experiment using D-Ribose-13C5 involves several key stages, from cell culture to data analysis.
General workflow of a D-Ribose-13C5 tracer experiment.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Culture cells in a defined medium where the standard carbon source (e.g., glucose) can be replaced or supplemented with D-Ribose-13C5. The concentration of D-Ribose-13C5 should be optimized for the specific cell line and experimental goals, but a common starting point is to replace a fraction or all of the glucose in the medium.
-
Tracer Introduction: Introduce D-Ribose-13C5 to the culture medium and incubate for a predetermined period. The incubation time is critical to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant. This duration can range from minutes to over 24 hours, depending on the metabolic pathway and the turnover rate of the metabolites of interest.[1]
2. Metabolite Quenching and Extraction:
-
Quenching: To halt metabolic activity instantaneously, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as liquid nitrogen or a methanol/water mixture at -80°C.
-
Extraction: Extract the metabolites using a suitable solvent system. A frequently used method involves a two-phase extraction with methanol, chloroform, and water to separate polar metabolites (including those from the PPP) from nonpolar lipids.
3. Sample Preparation for Analysis:
-
For GC-MS Analysis: The polar metabolite extracts are typically dried and then derivatized to increase their volatility. A common derivatization procedure involves two steps: oximation followed by silylation.
-
For NMR Analysis: The dried metabolite extracts are reconstituted in a suitable buffer, often a phosphate buffer in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
Analytical Techniques
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
Separation: The derivatized metabolites are separated on a GC column.
-
Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds and their fragments. The incorporation of 13C from D-Ribose-13C5 results in a mass shift in the detected fragments, allowing for the determination of the isotopologue distribution.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: 1D ¹H and ¹³C NMR spectra are the most common experiments for metabolomics. 2D NMR experiments, such as HSQC, can also be employed to resolve overlapping signals and aid in metabolite identification.
-
Data Analysis: The extent of 13C labeling can be determined by analyzing the ¹³C satellites in ¹H NMR spectra or directly from the ¹³C NMR spectra.
The Pentose Phosphate Pathway and D-Ribose-13C5 Tracing
The Pentose Phosphate Pathway (PPP) is a central metabolic pathway that operates in parallel to glycolysis. It consists of an oxidative and a non-oxidative branch. The oxidative branch is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate, with the release of CO₂. The non-oxidative branch allows for the interconversion of pentose phosphates, including the synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2]
When D-Ribose-13C5 is introduced into the cellular system, it can enter the non-oxidative branch of the PPP at the level of ribose-5-phosphate. By tracing the distribution of the five ¹³C atoms, researchers can elucidate the flux through the reversible reactions of the non-oxidative PPP and its connections to glycolysis and other metabolic pathways.
Pentose Phosphate Pathway with D-Ribose-13C5 entry point.
Abbreviations: G6P, Glucose-6-Phosphate; 6PG, 6-Phosphogluconolactone; 6PGL, 6-Phosphogluconate; Ru5P, Ribulose-5-Phosphate; R5P, Ribose-5-Phosphate; X5P, Xylulose-5-Phosphate; S7P, Sedoheptulose-7-Phosphate; E4P, Erythrose-4-Phosphate; F6P, Fructose-6-Phosphate; GAP, Glyceraldehyde-3-Phosphate; G6PD, Glucose-6-phosphate dehydrogenase; 6PGD, 6-Phosphogluconate dehydrogenase; RPI, Ribose-5-phosphate isomerase; RPE, Ribulose-5-phosphate 3-epimerase; TK, Transketolase; TA, Transaldolase.
References
Navigating the Isotopic Landscape of D-Ribose: A Technical Guide to Isotopomers and Isotopologues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the use of stable isotope-labeled compounds is paramount for tracing biochemical pathways and quantifying metabolic fluxes. D-Ribose, a central component of nucleotides and a key player in the pentose phosphate pathway (PPP), is frequently labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H). Understanding the precise terminology used to describe these labeled molecules is crucial for accurate data interpretation and communication. This technical guide provides an in-depth exploration of the concepts of isotopomers and isotopologues in the context of labeled D-Ribose, complete with experimental considerations and data presentation.
Core Concepts: Isotopomer vs. Isotopologue
The terms "isotopomer" and "isotopologue" are often used interchangeably, leading to confusion. However, they describe distinct molecular relationships as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1]
-
Isotopologues are molecules that have the same elemental composition but differ in their isotopic composition.[2][3][4] This means they have a different number of isotopic substitutions, resulting in different molecular weights. For example, unlabeled D-Ribose (C₅H₁₀O₅) and D-Ribose containing one ¹³C atom ([¹³C₁]C₄H₁₀O₅) are isotopologues. In mass spectrometry, isotopologues are distinguishable as distinct peaks separated by the mass difference of the isotopes.
-
Isotopomers , or isotopic isomers, are molecules that have the same number of each isotopic atom but differ in the position of the isotopes within the molecule.[5][6][7] Consequently, isotopomers have the same molecular weight. For instance, D-Ribose labeled with a single ¹³C atom at the C1 position ([1-¹³C]D-Ribose) and D-Ribose labeled at the C2 position ([2-¹³C]D-Ribose) are isotopomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to distinguish between isotopomers, as the position of the isotopic label influences the chemical environment of neighboring atoms.
To illustrate with a simpler example, consider deuterated ethanol (C₂H₅DO). CH₃CH₂OD and CH₂DCH₂OH are two different isotopomers of the same isotopologue.[2]
Labeled D-Ribose: A Universe of Possibilities
The five carbon atoms and multiple hydrogen atoms in D-Ribose offer numerous possibilities for isotopic labeling. The choice of labeling strategy depends on the specific research question, such as tracing a particular metabolic pathway or quantifying flux through a specific reaction.
Commercially Available Labeled D-Ribose
A variety of stable isotope-labeled D-Ribose isotopologues and isotopomers are commercially available, facilitating their use in research.
| Labeled D-Ribose | Isotopic Purity | Labeling Type |
| D-Ribose (U-¹³C₅) | 98-99% | Isotopologue |
| D-Ribose-1-¹³C | 99% | Isotopomer |
| D-Ribose-1,2-¹³C₂ | 99% | Isotopologue |
| D-Ribose-4-¹³C | Not specified | Isotopomer |
| D-Ribose-5-¹³C | 99% | Isotopomer |
| D-Ribose-d₆ | Not specified | Isotopologue |
| D-Ribose-d-2 | Not specified | Isotopologue |
Data Presentation: Distinguishing Labeled D-Ribose
The analytical techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to the analysis of isotopically labeled molecules.
Mass Spectrometry for Isotopologue Analysis
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This technique is ideal for distinguishing between isotopologues of D-Ribose, which have different molecular weights. For example, in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of D-Ribose, the incorporation of ¹³C atoms will result in a series of peaks corresponding to the M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 isotopologues. The relative abundance of these peaks provides information on the extent of isotopic enrichment.
Table 1: Predicted m/z Values for Key Fragments of Derivatized D-Ribose Isotopologues in GC-MS
Note: This table presents predicted m/z values for the aldonitrile pentapropionate derivative of D-Ribose, based on common fragmentation patterns. Actual m/z values may vary slightly depending on the specific instrumentation and experimental conditions.
| Fragment Ion (Carbon Atoms) | Unlabeled (M+0) m/z | M+1 Isotopologue m/z | M+2 Isotopologue m/z | M+3 Isotopologue m/z | M+4 Isotopologue m/z | M+5 Isotopologue m/z |
| C1-C4 | 284 | 285 | 286 | 287 | 288 | N/A |
| C4-C5 | 173 | 174 | 175 | N/A | N/A | N/A |
The C1-C4 fragment contains the first four carbon atoms of the ribose backbone, while the C4-C5 fragment contains the last two.
NMR Spectroscopy for Isotopomer Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. This makes it the ideal technique for distinguishing between isotopomers, as the position of an isotopic label will alter the chemical shifts and coupling constants of nearby nuclei. For instance, the ¹³C NMR spectrum of D-Ribose will show distinct peaks for each of the five carbon atoms. When a specific carbon is replaced with ¹³C, the signal for that carbon will be significantly enhanced, and its coupling to adjacent ¹H and ¹³C nuclei will be altered.
Table 2: ¹³C NMR Chemical Shifts (ppm) for Anomers of D-[1-¹³C]ribose in D₂O [5]
| Anomer | C1 | C2 | C3 | C4 | C5 |
| α-pyranose | 95.0 | 71.52 | 70.7 | 68.8 | 64.5 |
| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 |
| α-furanose | 97.8 | 72.4 | 71.50 | 84.5 | 62.9 |
| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |
These chemical shifts are specific to the C1-labeled isotopomer. The chemical shifts for other singly-labeled isotopomers would show a similar pattern of one significantly enhanced peak corresponding to the labeled carbon position.
Mandatory Visualizations
The Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. Labeled D-Ribose is often used to trace the flux through this pathway.
The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.
Experimental Workflow for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotope-labeled substrates like D-Ribose is a powerful technique to quantify the rates of metabolic reactions within a cell. The following diagram outlines a typical experimental workflow.
A typical experimental workflow for ¹³C-Metabolic Flux Analysis using labeled D-Ribose.
Experimental Protocols
Chemo-enzymatic Synthesis of [1-¹³C]D-Ribose
This protocol is a generalized summary based on established chemo-enzymatic methods.[6]
Objective: To synthesize D-Ribose with a ¹³C label at the C1 position.
Materials:
-
D-Arabinose
-
Potassium [¹³C]cyanide (K¹³CN)
-
Enzymes (e.g., aldolase)
-
Reagents for purification (e.g., ion-exchange resins, solvents for chromatography)
Procedure:
-
Cyanohydrin Formation: React D-arabinose with K¹³CN in an aqueous solution. This reaction adds the ¹³C-labeled cyanide to the aldehyde group of arabinose, forming two epimeric cyanohydrins.
-
Hydrolysis: Hydrolyze the cyanohydrin mixture to the corresponding carboxylic acids, [1-¹³C]D-gluconic acid and [1-¹³C]D-mannonic acid.
-
Epimerization (Enzymatic): Utilize an appropriate enzyme (e.g., a specific epimerase or a sequence of enzymatic reactions) to convert the mixture of sugar acids into a precursor that can be specifically converted to [1-¹³C]D-ribose. This is a critical step that leverages the stereospecificity of enzymes to achieve the desired isomer.
-
Lactonization and Reduction: Convert the resulting sugar acid to its corresponding lactone. The lactone is then reduced to the final product, [1-¹³C]D-ribose.
-
Purification: Purify the [1-¹³C]D-ribose using techniques such as ion-exchange chromatography and recrystallization to remove unreacted starting materials, reagents, and byproducts.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.
GC-MS Analysis of ¹³C-Labeled D-Ribose
This protocol outlines the general steps for analyzing the isotopologue distribution of D-Ribose from a biological sample.
Objective: To determine the relative abundance of different ¹³C isotopologues of D-Ribose.
Materials:
-
Cell extract containing labeled D-Ribose
-
Internal standard (e.g., a known amount of a differently labeled ribose or another sugar)
-
Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine, and acetic anhydride)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the frozen cell extract on ice.
-
Add a known amount of the internal standard.
-
Lyophilize the sample to dryness.
-
-
Derivatization:
-
To the dried sample, add hydroxylamine hydrochloride in pyridine to convert the aldehyde group of ribose to an oxime.
-
Incubate the mixture.
-
Add acetic anhydride to acetylate the hydroxyl groups.
-
Incubate the mixture. This two-step derivatization process makes the sugar volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The gas chromatograph separates the derivatized ribose from other components in the mixture.
-
The mass spectrometer detects and fragments the derivatized ribose, providing a mass spectrum.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized ribose and its fragments.
-
Determine the mass isotopomer distribution by integrating the peak areas for the M+0, M+1, M+2, etc., ions.
-
Correct the raw data for the natural abundance of ¹³C and other stable isotopes.
-
Calculate the fractional enrichment of each isotopologue.
-
Conclusion
A precise understanding and correct application of the terms isotopomer and isotopologue are fundamental for researchers working with stable isotope-labeled compounds. In the context of D-Ribose, this distinction guides the choice of analytical techniques and the interpretation of experimental data. Mass spectrometry is the tool of choice for differentiating and quantifying isotopologues based on their mass differences, providing insights into overall isotopic enrichment. In contrast, NMR spectroscopy excels at resolving the positional differences between isotopomers, offering a detailed view of the specific labeling patterns within a molecule. By employing these techniques in well-designed experiments, researchers can effectively trace the metabolic fate of D-Ribose and gain quantitative insights into the intricate network of cellular metabolism.
References
- 1. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. omicronbio.com [omicronbio.com]
- 6. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]
Principle of Stable Isotope Labeling with D-Ribose-¹³C₅: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of stable isotope labeling using D-Ribose-¹³C₅, a powerful technique for elucidating metabolic pathways and quantifying cellular fluxes. This guide provides detailed experimental protocols, data presentation strategies, and visualizations to empower researchers in designing and interpreting stable isotope tracer studies.
Core Principles of D-Ribose-¹³C₅ Labeling
Stable isotope labeling with uniformly labeled D-Ribose ([U-¹³C₅]D-Ribose) is a robust method used in metabolomics and metabolic flux analysis (MFA) to trace the metabolic fate of ribose within a biological system.[1][2][3] By introducing D-Ribose in which all five carbon atoms are the heavy isotope ¹³C, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This technique provides a dynamic view of cellular metabolism, offering insights that are not achievable with traditional metabolomics approaches that only provide a static snapshot of metabolite concentrations.[4]
The fundamental principle lies in the ability of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between molecules containing ¹²C (the naturally abundant light isotope) and those incorporating ¹³C.[5][6] As [U-¹³C₅]D-Ribose is taken up by cells and metabolized, the ¹³C atoms are distributed throughout interconnected metabolic pathways, primarily the pentose phosphate pathway (PPP), nucleotide biosynthesis, and glycolysis.[5][7] By analyzing the mass isotopomer distributions (MIDs) of downstream metabolites, it is possible to quantify the contribution of ribose to their synthesis and to infer the activity of specific metabolic pathways.[8]
Key applications of D-Ribose-¹³C₅ labeling include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network.
-
Pathway Elucidation: Identifying and confirming the activity of metabolic pathways.
-
Nucleotide Biosynthesis Studies: Tracing the de novo and salvage pathways of nucleotide synthesis.[9][10]
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular systems.
Experimental Protocols
The following sections provide detailed methodologies for performing a stable isotope labeling experiment using D-Ribose-¹³C₅ with adherent mammalian cells.
Cell Culture and Labeling
This protocol is adapted from established methods for stable isotope labeling in mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
Glucose-free and ribose-free cell culture medium
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling. Culture the cells in complete growth medium supplemented with 10% dFBS.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and ribose-free medium with dialyzed FBS and the desired concentration of D-Ribose-¹³C₅. A typical starting concentration to test is in the range of 10-25 mM, though this may need to be optimized for your specific cell line and experimental goals.[11]
-
Initiation of Labeling:
-
Aspirate the growth medium from the cell culture wells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any remaining unlabeled metabolites.
-
Add the pre-warmed D-Ribose-¹³C₅ labeling medium to each well.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapidly labeled pathways like the pentose phosphate pathway and nucleotide biosynthesis, a time course of 1, 4, 8, and 24 hours is recommended to capture both initial incorporation and steady-state labeling.[4]
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from adherent cells.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >14,000 x g
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Lysis and Harvesting: Place the culture plates on ice. Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein and Debris Removal: Vortex the tubes vigorously for 30 seconds. Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a nitrogen gas evaporator or a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
LC-MS/MS Analysis
This section provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water. Vortex and centrifuge to remove any insoluble material.
-
Chromatographic Separation: Inject the reconstituted samples onto an appropriate HPLC column for separation. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used.
-
Mass Spectrometry Analysis:
-
The mass spectrometer should be operated in negative ion mode for the detection of phosphorylated sugars and organic acids.
-
Use a targeted approach, such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, to detect and quantify the different mass isotopologues of the metabolites of interest. For each metabolite, a series of transitions corresponding to the unlabeled (M+0) and all possible ¹³C-labeled forms (M+1, M+2, etc.) should be monitored.
-
-
Data Acquisition and Processing: Acquire the data using the instrument's software. The resulting data will consist of chromatograms for each mass isotopologue of the target metabolites. Integrate the peak areas for each isotopologue.
Data Presentation
Quantitative data from stable isotope labeling experiments are typically presented as mass isotopomer distributions (MIDs). The MID represents the fractional abundance of each isotopologue of a given metabolite. It is calculated by dividing the peak area of each isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
The following tables provide illustrative examples of how MIDs might be presented for key metabolites in a hypothetical experiment where cells were labeled with [U-¹³C₅]D-Ribose for 24 hours.
Table 1: Mass Isotopomer Distribution of Ribose-5-Phosphate
| Isotopologue | Fractional Abundance (%) |
| M+0 | 5.2 |
| M+1 | 1.5 |
| M+2 | 2.3 |
| M+3 | 4.8 |
| M+4 | 10.7 |
| M+5 | 75.5 |
Table 2: Mass Isotopomer Distribution of ATP (Ribose Moiety)
| Isotopologue | Fractional Abundance (%) |
| M+0 | 8.1 |
| M+1 | 2.0 |
| M+2 | 3.5 |
| M+3 | 6.2 |
| M+4 | 12.9 |
| M+5 | 67.3 |
Table 3: Mass Isotopomer Distribution of Sedoheptulose-7-Phosphate
| Isotopologue | Fractional Abundance (%) |
| M+0 | 25.6 |
| M+1 | 8.3 |
| M+2 | 11.1 |
| M+3 | 15.4 |
| M+4 | 18.2 |
| M+5 | 14.9 |
| M+6 | 4.3 |
| M+7 | 2.2 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: Metabolic fate of D-Ribose-¹³C₅ in central carbon metabolism.
Caption: Experimental workflow for stable isotope labeling with D-Ribose-¹³C₅.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 3. D-RIBOSE | Eurisotop [eurisotop.com]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Resolved Metabolomics Analysis of Ribonucleotide and RNA Metabolism in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Applications of ¹³C-Labeled Ribose in Metabolic Studies
Introduction
Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. Among the various tracers utilized, ¹³C-labeled substrates, particularly those that contribute to the ribose pool, offer profound insights into central carbon metabolism. This technical guide explores the core applications of ¹³C-labeled ribose in metabolic studies, providing detailed experimental protocols, quantitative data summaries, and pathway visualizations. The measurement of ¹³C labeling in the ribose moiety of RNA provides a direct readout of the ribose 5-phosphate (R5P) pool, a critical node in cellular metabolism.[1] This approach is pivotal for researchers, scientists, and drug development professionals seeking to quantify metabolic fluxes, identify pathway bottlenecks, and understand metabolic reprogramming in various physiological and pathological states.
The pentose phosphate pathway (PPP) is a key focus of these studies, as it is the primary route for de novo synthesis of ribose and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] Traditional ¹³C metabolic flux analysis (¹³C-MFA) often struggled to accurately resolve fluxes within the PPP due to the reversible nature of its non-oxidative branch and a lack of direct measurements from upper carbon metabolism.[1] By incorporating isotopic labeling data from RNA-derived ribose, researchers can now achieve high-resolution quantification of both net and exchange fluxes throughout the PPP, significantly enhancing the precision of metabolic models.[3]
Core Applications
Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway (PPP)
¹³C-MFA is a powerful technique used to quantify intracellular metabolic rates (fluxes).[4] The inclusion of labeling data from RNA-derived ribose has been a significant advancement, greatly improving the resolution of fluxes in the upper part of central carbon metabolism.[3] This is particularly crucial for the PPP, where these measurements provide direct information on the glucose 6-phosphate (G6P) and ribose 5-phosphate (R5P) nodes.[1]
-
Oxidative vs. Non-Oxidative PPP: Tracing ¹³C from labeled glucose through the PPP results in distinct labeling patterns in ribose, allowing for the deconvolution of the oxidative and non-oxidative branches. For instance, using [1,2-¹³C₂]glucose allows for the direct assessment of the contribution of glucose-6-phosphate dehydrogenase (G6PDH) and transketolase activities to the synthesis of the ribosyl moiety of nucleotides.[5] This tracer can distinguish between ribose synthesized via the oxidative PPP, where the C1 carbon of glucose is lost, and the non-oxidative PPP, which involves carbon shuffling reactions.[6]
-
Quantifying Net and Exchange Fluxes: The reversibility of the non-oxidative PPP reactions creates "exchange fluxes" that do not result in a net production of metabolites but do influence labeling patterns. Measuring ribose isotopologues allows ¹³C-MFA to precisely quantify both the net (directional) and exchange (bidirectional) fluxes, offering a more complete picture of pathway dynamics.[1][3] In studies on E. coli and CHO cells, incorporating RNA and glycogen data into ¹³C-MFA was shown to resolve these PPP fluxes with high precision.[1]
Elucidating Nucleotide Biosynthesis
The ribose-5-phosphate generated by the PPP is the direct precursor for the ribose moiety of purine and pyrimidine nucleotides.[7] Tracing ¹³C-labeled glucose or other precursors into the ribose of nucleotides is a direct method for studying the dynamics of de novo nucleotide synthesis.
-
Tracing Carbon Fate: Using uniformly labeled [U-¹³C]-glucose leads to M+5 labeled adenosine, indicating the incorporation of the entire five-carbon ribose unit from glucose through the PPP into the nucleotide structure.[8] This can be observed both in cell culture and in vivo.[8]
-
Metabolic Reprogramming in Disease: Cancer cells often exhibit upregulated nucleotide synthesis to support rapid proliferation.[9] Studies using ¹³C-labeled substrates have shown how cancer cells reprogram their metabolism to fuel these biosynthetic demands. For example, under glucose-restricted conditions, pancreatic cancer cells can utilize uridine-derived ribose to fuel both catabolic and biosynthetic metabolism, including nucleotide synthesis.[10]
Assessing Redox Metabolism (NADPH Production)
The oxidative branch of the PPP is a major source of cellular NADPH, which is essential for antioxidant defense and reductive biosynthesis, such as fatty acid synthesis.[2] The flux through the oxidative PPP is therefore directly linked to the cell's capacity to manage oxidative stress and build macromolecules. By quantifying the flux through G6PDH using ¹³C tracers, researchers can infer the rate of NADPH production from this pathway.
Experimental Protocols
The following sections detail generalized protocols for conducting metabolic studies using ¹³C-labeled ribose. These methodologies are based on established practices in the field.[4][11][12]
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer. Common tracers for studying the PPP and ribose synthesis include [1,2-¹³C₂]glucose and [U-¹³C₆]glucose.[6][13] The concentration of the tracer should be equivalent to that of the unlabeled substrate in control cultures.
-
Labeling: Once cells have adhered and are growing, replace the standard medium with the ¹³C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This is a critical assumption for many ¹³C-MFA models.[14] To validate this, isotopic labeling should be measured at two or more time points (e.g., 18 and 24 hours) to ensure the labeling patterns are stable.[14]
Protocol 2: Metabolite Extraction and Macromolecule Hydrolysis
-
Quenching Metabolism: Rapidly aspirate the labeling medium. To quench metabolic activity instantly, wash the cells with ice-cold saline solution.
-
Metabolite Extraction: Add a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the culture dish. Scrape the cells and collect the cell extract. This extract contains intracellular metabolites.
-
Cell Pellet Collection: The remaining cell pellet, containing macromolecules like protein and RNA, should be collected for hydrolysis.
-
RNA Hydrolysis for Ribose Analysis:
-
Isolate total RNA from the cell pellet using a standard RNA extraction kit or Trizol reagent.[15]
-
Hydrolyze the purified RNA to ribonucleosides by incubating with an enzyme like nuclease P1, followed by bacterial alkaline phosphatase.
-
Alternatively, for a more robust method that yields ribose, perform acid hydrolysis of the RNA pellet. A common method involves incubating the pellet in 2 M HCl at 95-100°C for 4 hours.[3]
-
-
Sample Preparation for Analysis: Dry the hydrolyzed samples (both the intracellular metabolite fraction and the ribose fraction) under a stream of nitrogen or using a vacuum concentrator. The dried samples are then ready for derivatization.
Protocol 3: Derivatization and GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for measuring the isotopic labeling of metabolites like ribose.[3] Derivatization is required to make these polar molecules volatile.
-
Derivatization:
-
Resuspend the dried hydrolysate in a solution of methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups. Incubate at 37°C.
-
Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace active protons with TBDMS groups. Incubate at 60°C.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The different mass isotopologues of the derivatized ribose will be separated by the gas chromatograph and detected by the mass spectrometer.
-
Monitor for specific ion fragments to determine the mass distribution vector (MDV), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[16]
-
Protocol 4: Data Analysis and Flux Estimation
-
Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes present in the metabolite and the derivatization agent.[16][17]
-
Flux Estimation: Use specialized software (e.g., Metran, INCA) to estimate metabolic fluxes.[4][11] This software uses an iterative process to find the set of fluxes that best fits the experimentally measured labeling patterns (MDVs) and extracellular rates (e.g., glucose uptake, lactate secretion) within a given metabolic network model.[17]
Data Presentation: Quantitative Insights
Summarizing quantitative data from ¹³C-MFA studies is crucial for comparing metabolic phenotypes across different conditions. The tables below present typical data formats and representative values found in the literature for cancer cell metabolism studies.
Table 1: Typical Extracellular Fluxes in Proliferating Cancer Cells
This table shows the range of nutrient uptake and metabolite secretion rates commonly observed in cultured cancer cells, which serve as essential constraints for ¹³C-MFA models.[14]
| Metabolite | Flux Direction | Typical Rate (nmol/10⁶ cells/h) |
| Glucose | Uptake | 100 - 400 |
| Lactate | Secretion | 200 - 700 |
| Glutamine | Uptake | 30 - 100 |
| Other Amino Acids | Uptake/Secretion | 2 - 10 |
Table 2: Example Flux Estimation Results for Central Carbon Metabolism
This table illustrates how ¹³C-MFA results are typically presented, showing the estimated net flux for key reactions normalized to the glucose uptake rate. The confidence intervals indicate the precision of the estimate. Incorporating RNA ribose labeling data significantly narrows these intervals for PPP fluxes.[3]
| Reaction (Pathway) | Abbreviation | Normalized Net Flux (mol/mol glucose) | 95% Confidence Interval |
| Glucose-6-phosphate dehydrogenase (Oxidative PPP) | G6PDH | 0.35 | [0.32, 0.38] |
| Transketolase (Non-oxidative PPP) | TKT1 | 0.20 | [0.17, 0.23] |
| Transaldolase (Non-oxidative PPP) | TAL | 0.15 | [0.12, 0.18] |
| Phosphofructokinase (Glycolysis) | PFK | 0.65 | [0.62, 0.68] |
| Pyruvate Dehydrogenase (TCA Cycle Entry) | PDH | 0.40 | [0.37, 0.44] |
| Isocitrate Dehydrogenase (TCA Cycle) | ICDH | 0.38 | [0.35, 0.41] |
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key workflows and metabolic pathways involved in ¹³C-ribose studies.
References
- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Ribose-13C5 in Elucidating the Dynamics of the Pentose Phosphate Pathway and Associated Salvage Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a central role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and the precursor for nucleotide synthesis, in the form of ribose-5-phosphate (R5P). While isotopic tracers, particularly 13C-labeled glucose, have been instrumental in quantifying the flux through the oxidative and non-oxidative branches of the PPP, the use of D-Ribose-13C5 offers a unique and complementary approach. This technical guide provides a comprehensive overview of the application of D-Ribose-13C5 in studying the PPP, with a particular focus on its utility in dissecting the contributions of the ribose salvage pathway and its interplay with the non-oxidative arm of the PPP.
While various isotopomers of glucose are the preferred tracers for measuring the forward flux of the PPP, D-Ribose-13C5 serves as a powerful tool to investigate the salvage of extracellular ribose and its subsequent entry into cellular metabolic pathways. This is of significant interest in various physiological and pathological states where nucleotide synthesis and salvage are critical, such as in rapidly proliferating cancer cells or in certain metabolic disorders. By tracing the metabolic fate of D-Ribose-13C5, researchers can gain valuable insights into the regulation and dynamics of nucleotide biosynthesis and the intricate connections between the PPP and salvage pathways.
Core Concepts: Tracing Ribose Metabolism with D-Ribose-13C5
D-Ribose-13C5 is a stable isotope-labeled form of D-ribose where all five carbon atoms are replaced with the heavy isotope 13C. When introduced to cells, it is readily taken up and phosphorylated by ribokinase to form D-ribose-5-phosphate-13C5 (R5P-13C5). This labeled R5P can then enter the cellular metabolic network through several key pathways:
-
Nucleotide Biosynthesis: R5P-13C5 is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical molecule for the de novo and salvage pathways of nucleotide synthesis. By tracking the incorporation of 13C into purine and pyrimidine nucleotides, researchers can quantify the contribution of extracellular ribose to the nucleotide pool.
-
Non-Oxidative Pentose Phosphate Pathway: Labeled R5P can enter the reversible reactions of the non-oxidative PPP. Through the action of transketolase and transaldolase, the 13C atoms from ribose can be shuffled to form other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).
-
Glycolysis and Tricarboxylic Acid (TCA) Cycle: The F6P-13C and G3P-13C generated from the non-oxidative PPP can then enter the glycolytic pathway, leading to the formation of labeled pyruvate, lactate, and TCA cycle intermediates. The specific isotopomer distributions in these downstream metabolites provide valuable information about the flux through the non-oxidative PPP originating from salvaged ribose.
By employing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distributions (MIDs) of these key metabolites can be precisely measured, allowing for a quantitative understanding of the metabolic fate of D-Ribose-13C5.
Data Presentation
The quantitative data from D-Ribose-13C5 tracing experiments are typically presented as the fractional abundance of different mass isotopologues for a given metabolite. This allows for a clear visualization of the incorporation of the 13C label.
| Metabolite | Isotopologue | Fractional Abundance (%) in Pancreatic Cancer Cell Line 8988-S[1] | Fractional Abundance (%) in Pancreatic Cancer Cell Line 8988-T[1] |
| PMP-L-Fucose | 13C | 60 | 40 |
| 12C | 40 | 60 | |
| UDP-Glucose | 13C | 75 | 55 |
| 12C | 25 | 45 | |
| UDP-GlcNAc | 13C | 80 | 60 |
| 12C | 20 | 40 |
Table 1: Fractional abundance of 13C and 12C in derivatized monosaccharides and nucleotide sugars after labeling with 13C-glucose for 72 hours in two pancreatic cancer cell lines. This table illustrates how stable isotope tracing can reveal differential glucose allocation to glycosylation pathways in cancer cells with varying energy requirements.
| RNA Fraction | Modified Ribonucleoside | Turnover Frequency (h-1)[2] |
| polyA+ RNA | m6A | 0.242 |
| m7G | ~0.09 | |
| Large RNA (>200 nt) | m1A | Slower kinetics |
| m62A | Slower kinetics | |
| Am | Slower kinetics | |
| Small RNA (<200 nt) | m62A | Different kinetics from large RNA |
Table 2: Turnover frequencies of modified ribonucleosides in different RNA fractions determined by 13C labeling. This table demonstrates the use of stable isotope labeling to study the dynamics of RNA modifications, revealing different turnover rates for various modifications in distinct RNA populations.
Experimental Protocols
A typical experiment to trace the metabolism of D-Ribose-13C5 involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific research questions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach a metabolically active state (typically 24 hours).
-
Media Preparation: Prepare experimental medium by supplementing base medium (e.g., DMEM without glucose and ribose) with dialyzed fetal bovine serum (to minimize interference from unlabeled ribose) and the desired concentration of D-Ribose-13C5 (e.g., 10 mM). Unlabeled control medium should be prepared in parallel.
-
Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed experimental medium containing D-Ribose-13C5.
-
Time Course: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose. The duration of labeling will depend on the specific metabolic pathways being investigated and the time required to reach isotopic steady state. For rapid pathways like glycolysis and the PPP, this can be on the order of minutes to hours, while for nucleotide incorporation, it may require longer incubation times (e.g., 24 hours).
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like sugar phosphates and nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of the target metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all detectable ions.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the target metabolites and their isotopologues.
-
Isotopologue Distribution Analysis: Determine the fractional abundance of each mass isotopologue for every metabolite of interest. This involves correcting for the natural abundance of 13C.
-
Metabolic Flux Analysis (MFA): For more quantitative insights, the isotopologue distribution data can be used as input for computational models to estimate metabolic fluxes through the relevant pathways.
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: Metabolic fate of D-Ribose-13C5 in relation to the Pentose Phosphate Pathway.
Caption: Experimental workflow for D-Ribose-13C5 stable isotope tracing studies.
Conclusion
References
An In-Depth Technical Guide to Understanding the Mass Isotopomer Distribution of D-Ribose-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass isotopomer distribution of D-Ribose-¹³C₅, a crucial stable isotope-labeled compound for tracing the pentose phosphate pathway (PPP) and other metabolic pathways. This document details the expected mass isotopomer patterns, experimental protocols for their analysis, and the biochemical context of its application, particularly in metabolic flux analysis (MFA).
Introduction to D-Ribose-¹³C₅ and Mass Isotopomer Analysis
D-Ribose-¹³C₅ is a form of D-ribose where all five carbon atoms are the heavy isotope ¹³C. This uniform labeling makes it an invaluable tracer in metabolomics. When cells are cultured with D-Ribose-¹³C₅, the labeled carbon atoms are incorporated into various downstream metabolites. By tracking the distribution of these heavy isotopes, researchers can elucidate the activity of metabolic pathways, identify novel biochemical routes, and quantify metabolic fluxes.[1][2]
Mass isotopomer distribution analysis is the analytical technique used to measure the relative abundance of molecules that differ only in their isotopic composition.[2][3] Using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), scientists can separate and detect these isotopologues, providing a detailed picture of metabolic dynamics.
Expected Mass Isotopomer Distribution of D-Ribose-¹³C₅
The analysis of D-Ribose-¹³C₅ by mass spectrometry requires a chemical derivatization step to make the sugar volatile for gas chromatography. A common method is a two-step process involving oximation followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). This process adds trimethylsilyl (TMS) groups to the hydroxyl groups of the ribose molecule.
For a fully labeled D-Ribose-¹³C₅ molecule derivatized with five TMS groups, the mass spectrum will show a characteristic shift compared to its unlabeled counterpart. The molecular weight of the derivatized, unlabeled D-ribose would be the sum of the ribose backbone and the added TMS groups. With D-Ribose-¹³C₅, the backbone is 5 Daltons heavier due to the five ¹³C atoms.
The following table summarizes the theoretical mass-to-charge ratios (m/z) for key fragments of the TMS-derivatized D-Ribose, illustrating the expected mass shift for the fully labeled compound.
| Fragment Description | Unlabeled (M+0) m/z (Theoretical) | Uniformly Labeled (M+5) m/z (Theoretical) |
| [M-CH₃]⁺ | 497 | 502 |
| [M-TMSOH]⁺ | 422 | 427 |
| [M-2TMSOH]⁺ | 332 | 337 |
| C₁-C₄ fragment | 307 | 311 |
| C₁-C₃ fragment | 217 | 220 |
| C₃-C₅ fragment | 205 | 208 |
Note: The exact fragmentation pattern and ion abundances can vary depending on the specific derivatization protocol and the mass spectrometer settings. The table presents a simplified view of expected mass shifts.
Experimental Protocols
Sample Preparation and Derivatization for GC-MS Analysis of D-Ribose
This protocol is adapted from established methods for the analysis of sugars.[4][5]
Materials:
-
D-Ribose-¹³C₅ standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., sorbitol)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Drying: Lyophilize or evaporate the sample containing D-Ribose-¹³C₅ to complete dryness in a GC vial. It is critical to remove all water as it interferes with the silylation reaction.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture at 60°C for 60 minutes. This step converts the aldehyde and ketone groups to oximes, preventing the formation of multiple isomers.
-
-
Silylation:
-
After cooling the sample to room temperature, add 80 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing the volatility of the sugar.
-
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 5°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Note: These parameters should be optimized for the specific instrument and application.
Application in Tracing the Pentose Phosphate Pathway
D-Ribose-¹³C₅ is a powerful tool for studying the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis that generates NADPH and precursors for nucleotide biosynthesis.[6]
The workflow for a typical ¹³C-metabolic flux analysis (¹³C-MFA) experiment using a labeled ribose tracer is as follows:
The oxidative branch of the PPP produces ribose-5-phosphate from glucose-6-phosphate, with the release of CO₂ and the production of NADPH. The non-oxidative branch consists of a series of reversible reactions that interconvert sugar phosphates of different carbon lengths. By tracing the incorporation of ¹³C from D-Ribose-¹³C₅ into metabolites of glycolysis and the TCA cycle, the direction and magnitude of the fluxes through the non-oxidative PPP can be determined.
Below is a simplified diagram of the pentose phosphate pathway, illustrating the key reactions and carbon transitions.
Conclusion
D-Ribose-¹³C₅ is an essential tool for researchers in metabolism and drug development. Understanding its mass isotopomer distribution is fundamental to its application in metabolic flux analysis. The protocols and information provided in this guide offer a starting point for the successful implementation of tracing studies using this powerful labeled compound. Accurate analysis of the mass isotopomer patterns of D-Ribose-¹³C₅ and its downstream metabolites will continue to provide valuable insights into cellular physiology and disease.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
D-Ribose-13C5 for Tracing Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of D-Ribose-13C5, a stable isotope-labeled sugar, for tracing the intricate pathways of nucleotide biosynthesis. By employing 13C Metabolic Flux Analysis (13C-MFA), researchers can quantitatively map the flow of carbon from ribose into the building blocks of DNA and RNA. This powerful technique is invaluable for understanding cellular metabolism, identifying metabolic dysregulation in disease, and elucidating the mechanism of action for drugs targeting these critical pathways.
Introduction to D-Ribose-13C5 and Nucleotide Metabolism
D-Ribose-13C5 is a specialized form of D-ribose where all five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive label allows for the precise tracking of the ribose molecule as it is metabolized by the cell and incorporated into various biomolecules.[1] Nucleotides, the fundamental components of DNA and RNA, consist of a nitrogenous base, a five-carbon sugar (ribose or deoxyribose), and one or more phosphate groups.[2] The synthesis of these molecules is a complex and energy-intensive process, critical for cell proliferation, and is tightly regulated.[3]
The primary pathway for generating the ribose moiety for nucleotide synthesis is the Pentose Phosphate Pathway (PPP) .[4][5] By supplying cells with D-Ribose-13C5, researchers can directly introduce a labeled precursor into the ribose-5-phosphate (R5P) pool, bypassing the initial oxidative phase of the PPP.[6] This allows for a focused investigation of the downstream pathways, namely de novo synthesis and salvage pathways, that lead to the formation of purine and pyrimidine nucleotides.
Key Applications:
-
Metabolic Phenotyping: Characterizing the metabolic state of cells in various conditions.[7]
-
Disease Research: Investigating metabolic alterations in diseases like cancer, where nucleotide synthesis is often upregulated.[3]
-
Drug Development: Assessing the cellular uptake and metabolism of nucleotide analogue drugs and identifying their on-target and off-target effects.[1][2]
-
Metabolic Engineering: Guiding efforts to optimize the production of desired biochemicals by quantifying carbon flux.[8]
Core Metabolic Pathways
The journey of the ¹³C label from D-Ribose-13C5 into nucleotides involves several key metabolic routes.
2.1. The Pentose Phosphate Pathway (PPP)
The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is divided into two main branches:
-
The Oxidative Branch: This phase is typically the primary route for endogenous ribose synthesis, converting glucose-6-phosphate into ribulose-5-phosphate while generating NADPH.[5]
-
The Non-Oxidative Branch: This series of reversible reactions interconverts various sugar phosphates. It is where exogenously supplied D-ribose enters the pathway. D-ribose is phosphorylated to ribose-5-phosphate (R5P), which is a direct precursor for nucleotide synthesis.[4][5]
Supplementing with D-Ribose-13C5 provides an alternative source for 5-phospho-D-ribose 1-pyrophosphate (PRPP), a key activated form of ribose, effectively bypassing the rate-limiting steps of the oxidative PPP.[6]
2.2. Nucleotide Biosynthesis: De Novo and Salvage Pathways
Once ¹³C-labeled PRPP is formed, it enters two main pathways for nucleotide production:
-
De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules, including amino acids, CO₂, and formate. The ¹³C₅-ribose group from PRPP is attached to a newly synthesized nitrogenous base (purine or pyrimidine).
-
Salvage Pathways: These pathways recycle pre-existing bases and nucleosides obtained from the breakdown of DNA and RNA or from the cellular environment. Free bases are converted back into nucleotides by reacting with PRPP.
By tracing the incorporation of the ¹³C₅ label into the ribose moiety of nucleotides, researchers can quantify the relative activity of these pathways.
Diagram: Metabolic Fate of D-Ribose-13C5 in Nucleotide Biosynthesis
The following diagram illustrates how D-Ribose-13C5 is metabolized and incorporated into nucleotides through the Pentose Phosphate Pathway and subsequent synthesis routes.
Caption: Metabolic fate of D-Ribose-13C5.
Experimental Protocols and Workflow
A typical ¹³C tracing experiment involves cell culture, labeling with the isotopic tracer, metabolite extraction, and analysis by mass spectrometry.
3.1. General Experimental Workflow
The process begins with culturing cells and introducing D-Ribose-13C5. After an incubation period to allow for metabolic incorporation, cellular metabolism is quenched, and polar metabolites, including nucleotides, are extracted. These extracts are then analyzed by mass spectrometry to determine the extent of ¹³C labeling in the nucleotide pool.
Diagram: Experimental Workflow for D-Ribose-13C5 Tracing
Caption: General workflow for a ¹³C metabolic flux experiment.
3.2. Detailed Methodologies
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) at a desired density and allow them to adhere and grow for 24 hours.[9]
-
Media Preparation: Prepare culture medium containing D-Ribose-13C5. The final concentration of the tracer may vary depending on the cell type and experimental goals but is often in the range of 10-50 mM.[10]
-
Labeling: Remove the standard culture medium and replace it with the ¹³C-labeled medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant.[9][11] It is critical to perform time-course experiments (e.g., 18 and 24 hours) to validate that steady state has been reached.[11]
Protocol 2: Metabolite Quenching and Extraction This step is crucial to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture dish. Scrape the cells in the solvent.[12]
-
Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for subsequent analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Further purification may be necessary to remove substances that can interfere with MS analysis, such as lipids and salts.[12]
-
Liquid-Liquid Extraction (Optional): To separate polar and non-polar metabolites.[12]
-
Solid-Phase Extraction (SPE): Weak anion-exchange SPE can be used to enrich for negatively charged nucleotides and separate them from uncharged or positively charged molecules like nucleosides.[12]
-
Drying and Reconstitution: The final extract is often dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis.
Data Acquisition and Analysis
4.1. Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for analyzing labeled nucleotides due to its high sensitivity and ability to handle polar, non-volatile molecules.[2][13]
-
Chromatography: Techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase ion-pairing chromatography are used to separate the different nucleotides before they enter the mass spectrometer.[12]
-
Mass Analysis: High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are required to accurately measure the masses of the different isotopologues (molecules that differ only in their isotopic composition).[9][14]
4.2. Mass Isotopologue Distribution (MID)
The primary data output from a ¹³C tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID describes the fractional abundance of each isotopologue. For a nucleotide labeled with D-Ribose-13C5, we expect to see a mass shift.
-
M+0: The unlabeled nucleotide (containing only ¹²C in its ribose moiety).
-
M+5: The fully labeled nucleotide, where the entire ribose moiety is derived from the D-Ribose-13C5 tracer.
-
Other Isotopologues (M+1, M+2, etc.): These can arise from the natural abundance of ¹³C or from other metabolic pathways that contribute carbons to the nucleotide structure.[9]
4.3. 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a computational method that uses the measured MIDs and a stoichiometric model of the metabolic network to calculate intracellular metabolic fluxes (i.e., the rates of reactions).[11][15] The core principle is to find the set of flux values that best explains the experimentally measured labeling patterns.[11]
Quantitative Data Presentation
Table 1: Properties of D-Ribose-13C5
| Property | Value | Reference |
| Chemical Formula | ¹³C₅H₁₀O₅ | [16] |
| Molecular Weight | 155.09 g/mol | [17][18] |
| Labeled CAS Number | 202114-47-4 | [17][18] |
| Isotopic Purity | Typically ≥98-99% | [16][17] |
| Physical Form | White to off-white solid | [16] |
| Storage | Room temperature, away from light and moisture | [17][18] |
Table 2: Representative Nucleotide Concentrations in Plant Seedlings
This table provides an example of the typical abundance of different nucleotides. Note that concentrations can vary significantly between cell types and conditions. Ribonucleotides are generally 100- to 1000-fold more concentrated than deoxyribonucleotides.[19]
| Nucleotide | Concentration (nmol g⁻¹ fresh weight) |
| Ribonucleoside Triphosphates (rNTPs) | |
| ATP | 200 - 400 |
| GTP | 40 - 80 |
| CTP | 15 - 30 |
| UTP | 80 - 160 |
| Deoxyribonucleoside Triphosphates (dNTPs) | |
| dATP | 0.2 - 0.5 |
| dGTP | 0.1 - 0.3 |
| dCTP | 0.1 - 0.4 |
| dTTP | 0.3 - 0.7 |
| (Data adapted from plant studies as a general reference for relative abundance)[19] |
Table 3: Illustrative Mass Isotopologue Distribution (MID) Data for ATP
This hypothetical data illustrates the expected outcome after labeling cells with D-Ribose-13C5.
| Condition | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 (¹³C₅-Ribose) |
| Control (Unlabeled Ribose) | 94.5% | 4.5% | 0.8% | 0.1% | 0.0% | 0.0% |
| D-Ribose-13C5 Labeled | 12.1% | 0.5% | 0.1% | 0.0% | 0.1% | 87.2% |
| (Data is for illustrative purposes only) |
The high fractional abundance of the M+5 isotopologue in the labeled sample clearly demonstrates the successful incorporation of the ¹³C₅-ribose into the ATP pool, indicating active nucleotide synthesis from the provided tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. SMPDB [smpdb.ca]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 18. D-Ribose (U-¹³Câ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 19. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of D-Ribose(mixture of isomers)-13c5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for D-Ribose(mixture of isomers)-13c5, a stable isotope-labeled sugar used in metabolic research and drug development. The information presented is intended to ensure the safe use of this compound in a laboratory setting.
Introduction
This compound is a non-radioactive, isotopically labeled form of D-Ribose, a naturally occurring pentose sugar. The replacement of five carbon atoms with the stable isotope carbon-13 (¹³C) allows researchers to trace the metabolic fate of ribose in various biological systems. While ¹³C is a stable and non-radioactive isotope, and compounds labeled with it are generally considered to have similar toxicological profiles to their unlabeled counterparts, it is crucial to adhere to standard laboratory safety practices. This guide summarizes the available safety data, handling procedures, and experimental considerations for this compound.
Toxicological Data
Key Toxicological Data for D-Ribose (Unlabeled):
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | >= 15,000 mg/kg | Rat (male and female) | [1] |
| Sub-chronic Oral Toxicity (NOAEL) | 3.6 g/kg body weight/day (male) 4.4 g/kg body weight/day (female) | Rat (Wistar) | [2][3] |
| Skin Corrosion/Irritation | No skin irritation | Reconstructed human epidermis (RhE) | [1] |
| Serious Eye Damage/Irritation | No eye irritation | In vitro study | [1] |
A 13-week oral toxicity study in Wistar rats established a No Observed Adverse Effect Level (NOAEL) for D-ribose.[2][3] The study concluded that a concentration of 5% D-ribose in the diet was the absolute NOAEL.[2][3] Human studies on unlabeled D-ribose have shown that it is generally well-tolerated, though it may cause a temporary, mild hypoglycemia.[4]
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture .[1][5] However, it is important to note that the toxicological properties of the isotopically labeled compound have not been thoroughly investigated.[5] Therefore, it is prudent to handle it with the care afforded to all laboratory chemicals.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[5]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[5]
-
Eye Contact: May cause eye irritation.[5]
-
Ingestion: May be harmful if swallowed.[5]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Practice good laboratory hygiene. Wash hands thoroughly after handling.
-
Minimize dust generation and accumulation.
Storage Conditions
| Condition | Recommendation |
| Temperature | Store at room temperature.[6] Or, for stock solutions: -80°C for 6 months; -20°C for 1 month.[7] |
| Light | Protect from light.[6] |
| Moisture | Keep container tightly closed in a dry place.[6] |
| Incompatible Materials | Strong oxidizing agents.[8] |
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill.
-
Clean-up: For a solid, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
-
Ventilate the area.
-
Wash the spill site after material pickup is complete.
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Firefighting and Disposal
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
Specific Hazards: As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols and Considerations
The use of stable isotope-labeled compounds like D-Ribose-13c5 is a powerful technique in metabolic research. The general safety of ¹³C-labeled compounds allows for their use in a variety of experimental settings, including in vivo studies.
General Workflow for In Vitro Isotope Labeling Studies
In Vitro Isotope Labeling Workflow
Safety Considerations for In Vivo Studies
For in vivo studies, it is crucial to calculate the appropriate dosage to achieve detectable labeling without perturbing the normal metabolic state of the organism. The established NOAEL for unlabeled D-Ribose provides a valuable reference point for designing such experiments.
Signaling and Metabolic Pathways
D-Ribose is a central molecule in cellular metabolism, being a key component of ATP, nucleic acids (RNA and DNA), and various coenzymes. D-Ribose-13c5 can be used to trace its incorporation into these and other metabolic pathways.
Metabolic Fate of D-Ribose-13c5
Conclusion
This compound is a valuable tool for researchers. Based on the available data for the unlabeled compound and the known safety of stable carbon-13 isotopes, it is not considered a hazardous substance. However, adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment, is essential. This guide provides a framework for the safe handling, storage, and use of this compound in a research environment. Researchers should always consult the most recent Safety Data Sheet from their supplier and conduct a thorough risk assessment before beginning any new experimental protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Hematological and Biochemical parameters with extended D-Ribose ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for D-Ribose-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and testing methodologies for D-Ribose-13C5, a stable isotope-labeled sugar essential for a range of applications in metabolic research and as an internal standard in mass spectrometry-based studies. The data presented here is compiled from publicly available Certificates of Analysis, offering a detailed look into the quality control and characterization of this compound.
Quantitative Analytical Data
The following tables summarize the key quantitative data for D-Ribose-13C5, providing a clear comparison of its chemical and isotopic purity, as well as other physical and chemical properties.
Table 1: Purity and Isotopic Enrichment
| Parameter | Specification | Result |
| Chemical Purity | ≥98% | 98%[1][2][3] |
| Isotopic Purity | Not specified | 99.1%[1] |
| Isotopic Distribution | Not specified | ¹³C₀ = 0.01%, ¹³C₁ = 0.03%, ¹³C₂ = 0.13%, ¹³C₃ = 0.06%, ¹³C₄ = 3.61%, ¹³C₅ = 96.16%[1] |
Table 2: Physicochemical Properties
| Parameter | Specification | Result |
| Appearance | White to Off-White Solid/Powder | White Solid[1] |
| Molecular Formula | ¹³C₅H₁₀O₅ | ¹³C₅H₁₀O₅[1][4] |
| Molecular Weight | ~155.09 g/mol | 155.09[1][2][4] |
| Melting Point | Not specified | 90 - 93°C[1] |
| Specific Rotation | Not specified | -17.5° (c = 0.2, Water)[1] |
| Solubility | Not specified | Water (Slightly)[1] |
Table 3: Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 38.69 | 38.92[1] |
| Hydrogen (H) | 6.50 | 6.77[1] |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented above.
2.1. Identity Confirmation
The identity of D-Ribose-13C5 was confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum was acquired in Deuterium Oxide (D₂O). The resulting spectrum was expected to conform to the structure of D-Ribose-13C5.
-
¹³C NMR: The carbon-13 NMR spectrum was also acquired in Deuterium Oxide (D₂O). The spectrum was analyzed to confirm the presence of the five ¹³C labeled carbon atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and isotopic distribution of the compound. The observed mass distribution is detailed in Table 1.
2.2. Purity Assessment
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: C18
-
Mobile Phase: Acetonitrile : Water = 9 : 1
-
Visualization: The plate was visualized using Acidified Molybdate Cerium Sulfate (AMCS) and Potassium Permanganate (KMnO₄).
-
Result: A single spot was observed with an Rf value of 0.50, indicating high purity.[1]
-
-
Elemental Analysis: The elemental composition of the compound was determined and compared to the theoretical values for ¹³C₅H₁₀O₅. The results are presented in Table 3.
Visualized Workflow
The following diagram illustrates the logical workflow for the analysis of D-Ribose-13C5, from sample receipt to the final issuance of the Certificate of Analysis.
Caption: Workflow for D-Ribose-13C5 Analysis.
References
Methodological & Application
Application Notes: D-Ribose-13C5 Labeling in Mammalian Cell Culture for Metabolic Tracing
Introduction
Stable isotope tracing using labeled metabolites is a powerful technique to investigate cellular metabolism and delineate the contributions of various nutrients to biosynthetic pathways. D-Ribose, a five-carbon sugar, is a central building block for nucleotides, which are essential for the synthesis of RNA and DNA, as well as for cellular energy currency (e.g., ATP). By using D-Ribose uniformly labeled with carbon-13 on all five carbon atoms (D-Ribose-13C5), researchers can trace its incorporation into ribonucleotides and other downstream metabolites. This allows for the detailed study of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and RNA turnover.[1][2][3][4] These application notes provide a comprehensive protocol for conducting D-Ribose-13C5 labeling experiments in mammalian cell culture, followed by metabolite extraction and preparation for mass spectrometry-based analysis.
Core Principles
The protocol is based on the principle of replacing the unlabeled ribose source in the cell culture medium with D-Ribose-13C5. Mammalian cells will take up and metabolize the labeled ribose, incorporating the 13C atoms into various biomolecules. The primary pathway for ribose incorporation into nucleotides is through its conversion to 5-phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for both de novo and salvage pathways of nucleotide synthesis. By analyzing the mass isotopologue distribution (MID) of downstream metabolites, particularly ribonucleotides, using techniques like liquid chromatography-mass spectrometry (LC-MS), the extent and rate of D-Ribose-13C5 incorporation can be quantified. This provides valuable insights into the activity of the pentose phosphate pathway and nucleotide metabolism under various experimental conditions.
Experimental Protocols
This section details the necessary steps for performing a D-Ribose-13C5 labeling experiment, from cell culture preparation to sample extraction for metabolomic analysis.
Materials
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Ribose (U-¹³C₅, 98%+) (commercially available from suppliers like Cambridge Isotope Laboratories, Inc.)[7][8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 10 cm cell culture plates
-
Ice-cold methanol (HPLC grade)[9]
-
Ice-cold acetonitrile (HPLC grade)
-
Ice-cold chloroform (HPLC grade)[5]
-
Cell scraper
-
Centrifuge and microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Protocol 1: D-Ribose-13C5 Labeling in Adherent Mammalian Cells
-
Cell Seeding:
-
Culture mammalian cells in standard growth medium until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. It is recommended to seed at least three replicate wells per condition.
-
-
Preparation of Labeling Medium:
-
Prepare the base medium (e.g., glucose-free DMEM or RPMI-1640) supplemented with dialyzed FBS (typically 10%). The use of dialyzed FBS is crucial to minimize the concentration of unlabeled small molecules, including ribose.[5][6]
-
Prepare a sterile stock solution of D-Ribose-13C5 in water.
-
Add the D-Ribose-13C5 stock solution to the base medium to a final concentration. A typical starting concentration is 5-10 mM, but this should be optimized for the specific cell line and experimental goals. For some experiments, D-Ribose-13C5 may replace glucose as the primary carbon source.
-
-
Isotopic Labeling:
-
Once the cells have reached the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed D-Ribose-13C5 labeling medium to the cells.
-
Incubate the cells for the desired duration. To determine the time required to reach isotopic steady state, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.[10] For many cell lines, significant labeling of nucleotide pools can be observed within a few hours.
-
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the culture plate.[6]
-
Alternatively, for a biphasic extraction to separate polar and nonpolar metabolites, use a methanol:water:chloroform extraction method.[5]
-
Place the culture plates on dry ice to ensure rapid quenching.
-
Scrape the cells in the cold extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes thoroughly and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites into a new tube.
-
Dry the metabolite extracts using a vacuum concentrator or lyophilizer.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.
-
Data Presentation
The following table summarizes expected quantitative data from a time-course D-Ribose-13C5 labeling experiment in a generic mammalian cell line. The values represent the percentage of the M+5 isotopologue for key ribonucleotides, indicating the incorporation of the fully labeled ribose moiety.
| Time (hours) | ATP (M+5 %) | GTP (M+5 %) | UTP (M+5 %) | CTP (M+5 %) |
| 0 | < 1% | < 1% | < 1% | < 1% |
| 2 | 35% | 30% | 40% | 38% |
| 4 | 60% | 55% | 65% | 62% |
| 8 | 85% | 80% | 90% | 88% |
| 12 | > 95% | > 95% | > 95% | > 95% |
| 24 | > 98% | > 98% | > 98% | > 98% |
Note: These are representative values and the actual labeling kinetics will vary depending on the cell line, its metabolic rate, and the specific culture conditions.
Visualizations
Diagram 1: Metabolic Pathway of D-Ribose-13C5 Incorporation
Caption: Incorporation of D-Ribose-13C5 into ribonucleotides.
Diagram 2: Experimental Workflow for D-Ribose-13C5 Labeling
Caption: Workflow for D-Ribose-13C5 labeling and analysis.
References
- 1. Khan Academy [khanacademy.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 8. D-RIBOSE | Eurisotop [eurisotop.com]
- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-Ribose-¹³C₅ Metabolic Flux Analysis Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing stable, non-radioactive isotope-labeled substrates, such as D-Ribose fully labeled with Carbon-13 (D-Ribose-¹³C₅), researchers can trace the path of carbon atoms through the intricate web of metabolic pathways.[4][5][6] This provides a dynamic snapshot of cellular metabolism, revealing how cells utilize specific nutrients, which pathways are active, and how metabolism adapts to genetic or environmental changes.[1][5] D-Ribose is a central building block for nucleotides (ATP, GTP) and nucleic acids (RNA, DNA) and is a key intermediate in the pentose phosphate pathway (PPP), which also produces NADPH for reductive biosynthesis and antioxidant defense.[7][8][9] Tracing with D-Ribose-¹³C₅ is particularly insightful for studying nucleotide metabolism, the PPP, and its connections to glycolysis and the TCA cycle, especially in diseases with altered metabolism like cancer.[5][10]
This document provides a detailed protocol for conducting a D-Ribose-¹³C₅ metabolic flux analysis experiment, from cell culture to data interpretation.
Experimental Workflow
The overall workflow for a D-Ribose-¹³C₅ tracing experiment involves several key stages, from initial experimental design to the final flux map calculation. The process begins with culturing cells to a steady state, followed by the introduction of the ¹³C-labeled ribose. After a defined period, metabolism is rapidly halted (quenched), and intracellular metabolites are extracted. These extracts are then analyzed by mass spectrometry to determine the isotopic labeling patterns of downstream metabolites. Finally, this data is used in computational models to estimate intracellular fluxes.[5][11][12]
Caption: Overall workflow for D-Ribose-¹³C₅ metabolic flux analysis.
Metabolic Fate of D-Ribose-¹³C₅
Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-Phosphate (R5P). As R5P, the ¹³C₅-label can be incorporated directly into nucleotides like ATP and UTP via the salvage pathway. Alternatively, it can enter the non-oxidative branch of the pentose phosphate pathway. Here, enzymes like transketolase and transaldolase rearrange the carbon backbone, transferring the ¹³C atoms into glycolytic intermediates such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P).[8][13] These labeled intermediates can then proceed through glycolysis to produce pyruvate and lactate or enter the TCA cycle. Tracking the ¹³C patterns in these molecules allows for the quantification of flux through these interconnected pathways.
Caption: Metabolic pathways for D-Ribose-¹³C₅ utilization.
Detailed Experimental Protocols
This section provides a step-by-step guide for performing a D-Ribose-¹³C₅ labeling experiment in cultured mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Seed cells (e.g., pancreatic cancer cell lines like ASPC1 or PATU8988S) in 6-well plates at a density that allows them to reach 70-80% confluency and be in the exponential growth phase at the time of the experiment.
-
Culture Medium: Use standard culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Preparation of Labeling Medium: Prepare fresh medium identical to the culture medium but replace the standard glucose with a physiological concentration (e.g., 5 mM) of unlabeled glucose. Then, supplement this medium with D-Ribose-¹³C₅ (Cambridge Isotope Laboratories, Inc., CLM-3652) to a final concentration of 1-5 mM.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add 2 mL of the pre-warmed D-Ribose-¹³C₅ labeling medium to each well.
-
Incubate the cells for a predetermined duration. To ensure an isotopic steady state is reached, a time-course experiment (e.g., 8, 12, 24 hours) is recommended.[14][15] For many cancer cell lines, 24 hours is sufficient to achieve a steady state.[10]
-
Metabolic Quenching and Metabolite Extraction
This process must be performed rapidly to halt enzymatic activity and preserve the metabolic state of the cells.
-
Quenching:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 5 mL of ice-cold PBS to remove extracellular label.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.
-
-
Extraction:
-
Scrape the cells in the cold methanol using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Sample Preparation for LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite pellet in 50-100 µL of an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% methanol or a specialized LC-MS buffer).
-
Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to remove any remaining insoluble material.
-
Transfer: Carefully transfer the clear supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis
Analysis is typically performed using high-resolution mass spectrometers coupled with liquid chromatography to separate the complex mixture of metabolites.
-
Instrumentation: A system such as a Q-Exactive HF-X mass spectrometer coupled with a Vanquish UHPLC system (Thermo Fisher Scientific) is suitable.
-
Chromatography: Separation can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column designed for polar metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode to detect phosphorylated intermediates and organic acids. Data is acquired in full scan mode to capture all mass isotopologues of the metabolites of interest.
-
Data Acquisition: The mass resolution should be set to a high value (e.g., >60,000) to accurately distinguish between different isotopologues.
Data Analysis and Quantitative Data
Isotopologue Distribution Analysis
The raw data from the mass spectrometer is processed to identify metabolites and quantify the relative abundance of their different mass isotopologues (e.g., M+0, M+1, M+2, etc.). This mass isotopologue distribution (MID) is the primary input for flux calculations. Software like Xcalibur or specialized metabolomics software is used for this step. The MIDs are corrected for the natural abundance of ¹³C.
Example Quantitative Data
The following tables summarize hypothetical but representative MID data for key metabolites after a 24-hour labeling period with D-Ribose-¹³C₅ in a cancer cell line. This data illustrates how the ¹³C₅ label is incorporated into various pathways.
Table 1: Mass Isotopologue Distribution of Nucleotides and PPP Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| ATP | 8.5 | 0.5 | 0.2 | 0.3 | 0.5 | 90.0 |
| UTP | 7.2 | 0.4 | 0.3 | 0.2 | 0.4 | 91.5 |
| Ribose-5-P | 10.1 | 0.6 | 0.4 | 0.5 | 0.8 | 87.6 |
| Sedoheptulose-7-P | 45.3 | 2.1 | 15.5 | 1.8 | 2.3 | 33.0 |
This table shows high M+5 enrichment in nucleotides, indicating direct incorporation of the intact ¹³C₅ ribose ring.[10] The labeling in Sedoheptulose-7-Phosphate reflects the activity of the non-oxidative PPP.
Table 2: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Fructose-6-P | 52.1 | 3.5 | 12.8 | 8.5 | 1.9 | 21.2 |
| Lactate | 75.4 | 4.1 | 5.5 | 15.0 | - | - |
| Citrate | 82.3 | 5.2 | 12.5 | 0.0 | - | - |
| Malate | 80.1 | 6.8 | 13.1 | 0.0 | - | - |
This table demonstrates the flow of ¹³C from ribose into glycolysis and the TCA cycle. The presence of M+2 and M+3 lactate indicates carbon rearrangement in the PPP and subsequent glycolytic processing.[10] The M+2 labeling in citrate and malate shows that carbon originating from ribose entered the TCA cycle via pyruvate.[10]
Flux Calculation
The corrected MIDs, along with measured extracellular uptake/secretion rates (e.g., glucose consumption, lactate production), are used as inputs for MFA software (e.g., INCA, Metran).[16] This software uses computational algorithms to estimate the flux values for each reaction in a predefined metabolic network model that best explain the observed labeling patterns.[12][15] The output is a quantitative flux map of central carbon metabolism.
References
- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights - Omics tutorials [omicstutorials.com]
- 3. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 8. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
- 14. biorxiv.org [biorxiv.org]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of D-Ribose-13C5 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribose is a naturally occurring pentose sugar that plays a critical role in fundamental cellular processes, including energy metabolism and the synthesis of nucleic acids. It is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell, and the backbone of ribonucleic acid (RNA). The stable isotope-labeled analogue, D-Ribose-13C5, serves as an invaluable tracer in metabolic studies to investigate the dynamics of the pentose phosphate pathway (PPP) and related metabolic fluxes. This application note provides a detailed protocol for the sensitive and specific quantification of D-Ribose-13C5 in biological matrices using gas chromatography-mass spectrometry (GC-MS) following a robust derivatization procedure.
Principle
To enable GC-MS analysis of the non-volatile D-Ribose-13C5, a two-step derivatization process is employed. First, methoximation of the aldehyde group is performed to prevent the formation of multiple isomers in the gas phase. This is followed by silylation of the hydroxyl groups to increase the volatility and thermal stability of the analyte. The resulting derivative is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved using selected ion monitoring (SIM) mode, which offers high sensitivity and specificity by monitoring characteristic fragment ions of the derivatized D-Ribose-13C5 and an internal standard.
Experimental Protocols
Materials and Reagents
-
D-Ribose-13C5 (analytical standard)
-
Internal Standard (IS): e.g., Ribitol or a commercially available labeled compound not present in the sample.
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cell culture supernatant)
Sample Preparation (from Plasma/Serum)
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Add the internal standard solution at a known concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization Protocol
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the methoximated sample.
-
Vortex briefly.
-
Incubate at 60°C for 45 minutes.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.
-
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (for TMS-derivatized D-Ribose) | |
| D-Ribose (unlabeled) | Quantifier: m/z 217, Qualifiers: m/z 147, m/z 307 |
| D-Ribose-13C5 | Quantifier: m/z 222 (217+5), Qualifiers: m/z 152 (147+5), m/z 312 (307+5) |
| Internal Standard (Ribitol) | Quantifier and qualifiers should be selected based on the fragmentation pattern of the derivatized IS. For example, for TMS-Ribitol, m/z 217 and 319 can be used. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to present calibration and validation data.
Table 1: Calibration Curve for D-Ribose-13C5
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Insert Value |
| 0.5 | Insert Value |
| 1.0 | Insert Value |
| 5.0 | Insert Value |
| 10.0 | Insert Value |
| 25.0 | Insert Value |
| 50.0 | Insert Value |
| Linearity (R²) | >0.99 |
Table 2: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.04 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.08 µg/mL[1] |
| Accuracy (% Recovery) | 95-105% |
| Precision (Intra-day %RSD) | <10% |
| Precision (Inter-day %RSD) | <15% |
Mandatory Visualizations
Metabolic Pathway of D-Ribose-13C5
The following diagram illustrates the entry of D-Ribose-13C5 into the pentose phosphate pathway, a crucial metabolic route for the synthesis of NADPH and precursors for nucleotide biosynthesis.
Caption: Metabolic fate of D-Ribose-13C5 tracer.
Experimental Workflow
This diagram outlines the major steps involved in the GC-MS analysis of D-Ribose-13C5 from biological samples.
Caption: GC-MS analysis workflow for D-Ribose-13C5.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of D-Ribose-13C5 in biological matrices. The protocol, encompassing sample preparation, derivatization, and optimized instrument parameters, is well-suited for metabolic research and clinical studies aiming to elucidate the role of the pentose phosphate pathway in health and disease. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a valuable tool for drug development professionals and scientists in the field of metabolomics.
References
Application Note: Tracing Central Carbon Metabolism with D-Ribose-¹³C₅ using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope tracing is a powerful technique to investigate dynamic metabolic pathways.[1] D-Ribose, a central component of the pentose phosphate pathway (PPP), is a precursor for nucleotide synthesis and can be used to study cellular proliferation and redox homeostasis. By introducing uniformly labeled D-Ribose (D-Ribose-¹³C₅), researchers can trace the fate of its five carbon atoms as they are incorporated into downstream metabolites.[2] Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical platform for these studies due to its high sensitivity, selectivity, and ability to resolve and detect isotopologues—molecules that differ only in their isotopic composition.[3][4] This application note provides a detailed protocol for the analysis of D-Ribose-¹³C₅ metabolites in cultured mammalian cells using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry.
Principle of the Method The core principle involves replacing standard D-Ribose in cell culture medium with D-Ribose-¹³C₅. Cells uptake the labeled sugar and metabolize it through various pathways. Downstream metabolites incorporating the ¹³C atoms will exhibit a predictable mass shift in the mass spectrometer. For example, a metabolite that directly incorporates the entire 5-carbon ribose backbone will show a mass increase of 5 Daltons (M+5) compared to its unlabeled (M+0) counterpart.[5] By measuring the relative abundance of these mass isotopologues, one can determine the activity of specific metabolic pathways.[4]
Metabolic Fate of D-Ribose-¹³C₅
The primary pathway for D-Ribose metabolism is the Pentose Phosphate Pathway (PPP). D-Ribose-¹³C₅ enters the pathway as Ribose-5-Phosphate-¹³C₅. It can then be directed towards nucleotide synthesis or be converted through the non-oxidative branch of the PPP into intermediates of glycolysis, such as Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate.
References
- 1. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Structural Elucidation of D-Ribose-¹³C₅ using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose is a crucial monosaccharide that forms the backbone of RNA and is a key component in various metabolic pathways. The use of uniformly ¹³C-labeled D-Ribose (D-Ribose-¹³C₅) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for detailed structural and conformational analysis. The complete isotopic labeling provides enhanced sensitivity for ¹³C NMR and enables the study of carbon-carbon connectivities and couplings, which are invaluable for understanding the intricate solution-state behavior of this important biomolecule. In solution, D-ribose exists as an equilibrium mixture of four main cyclic isomers: α-furanose, β-furanose, α-pyranose, and β-pyranose, along with a minor population of the open-chain aldehyde form. NMR spectroscopy is uniquely suited to characterize and quantify these different forms.
These application notes provide a comprehensive guide to the structural elucidation of D-Ribose-¹³C₅ using NMR spectroscopy, including detailed experimental protocols and data interpretation guidelines.
Principle of the Method
The structural elucidation of D-Ribose-¹³C₅ by NMR is based on the analysis of chemical shifts and spin-spin coupling constants.
-
¹³C Chemical Shifts: The chemical shift of each carbon nucleus is highly sensitive to its local electronic environment. This allows for the differentiation of the five carbon atoms in the ribose ring and the identification of the different anomeric (α and β) and ring (furanose and pyranose) forms present in solution.[1]
-
¹H Chemical Shifts: Proton chemical shifts, particularly of the anomeric proton (H1), are also diagnostic of the anomeric configuration.[1]
-
J-Coupling Constants: Spin-spin coupling between adjacent nuclei provides information about dihedral angles and connectivity. In D-Ribose-¹³C₅, the analysis of ¹Jᴄᴄ, ²Jᴄᴄ, and ³Jᴄᴄ coupling constants can reveal detailed conformational information about the furanose and pyranose rings. However, the ubiquitous ¹³C-¹³C couplings in a uniformly labeled molecule lead to complex splitting patterns in standard ¹³C NMR spectra.[2][3] Specialized NMR experiments are often employed to simplify these spectra.
Challenges and Solutions for Uniformly ¹³C-Labeled Samples
The primary challenge in the NMR analysis of uniformly ¹³C-labeled compounds is the complexity arising from extensive ¹³C-¹³C scalar couplings. These couplings split each ¹³C resonance into a complex multiplet, making direct spectral interpretation difficult.
Solutions:
-
1D ¹³C NMR with Proton Decoupling: While proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, the ¹³C-¹³C couplings remain, resulting in complex multiplets for each carbon signal.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon. For uniformly ¹³C-labeled samples, a constant-time (CT) HSQC is often employed. The CT period helps to suppress the evolution of ¹³C-¹³C couplings during the indirect detection period, resulting in simplified cross-peaks.[2][3]
-
¹³C-¹³C Correlation Experiments (e.g., COSY, INADEQUATE): These experiments directly probe the carbon-carbon connectivity, providing unambiguous assignment of the carbon backbone.[3]
Data Presentation
The quantitative data obtained from the NMR analysis of D-Ribose-¹³C₅ are summarized in the tables below. These tables provide a reference for the expected chemical shifts and coupling constants for the major anomers in solution.
Table 1: ¹³C Chemical Shifts (ppm) of D-Ribose Anomers in D₂O
| Carbon | α-Furanose | β-Furanose | α-Pyranose | β-Pyranose |
| C1 | 97.8 | 102.4 | 95.0 | 95.3 |
| C2 | 72.4 | 76.7 | 71.5 | 72.5 |
| C3 | 71.5 | 71.9 | 70.7 | 70.4 |
| C4 | 84.5 | 84.0 | 68.8 | 68.7 |
| C5 | 62.9 | 64.0 | 64.5 | 64.5 |
Note: Chemical shifts can vary slightly depending on solvent, temperature, and pH.
Table 2: Typical ¹³C-¹³C Coupling Constants (Hz) in Furanose Rings
| Coupling | Typical Range (Hz) |
| ¹Jᴄᴄ | 30 - 45 |
| ²Jᴄᴄ | < 5 |
| ³Jᴄᴄ | 0 - 8 |
Note: Specific ¹³C-¹³C coupling constants for D-Ribose-¹³C₅ will depend on the specific conformation of each anomer.[4]
Experimental Protocols
The following are detailed protocols for the NMR analysis of D-Ribose-¹³C₅.
Protocol 1: Sample Preparation
-
Dissolve the Sample: Weigh 10-20 mg of D-Ribose-¹³C₅ and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).[5]
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4 cm).[6][7]
-
Filtration (Optional): If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.[6][7]
-
Reference Standard: For accurate chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added.
Protocol 2: 1D ¹³C NMR Spectroscopy
-
Instrument Setup:
-
Tune and match the ¹³C channel of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zgpg30 (or a similar pulse program with power-gated proton decoupling).
-
Transmitter Frequency Offset (O1P): Centered in the expected ¹³C chemical shift range for D-Ribose (approx. 80 ppm).
-
Spectral Width (SW): 200 ppm (approx. 25,000 Hz).
-
Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Reference the chemical shifts to the internal standard.
-
Protocol 3: 2D ¹H-¹³C HSQC Spectroscopy
-
Instrument Setup:
-
Tune and match both the ¹H and ¹³C channels of the probe.
-
Lock and shim as for the 1D experiment.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcetgpsisp2 (or a similar sensitivity-enhanced HSQC with constant-time option for ¹³C evolution).
-
Transmitter Frequency Offsets (O1P for ¹H, O2P for ¹³C): Centered in the respective spectral regions (approx. 4.5 ppm for ¹H and 80 ppm for ¹³C).
-
Spectral Widths (SW): ~8 ppm in F2 (¹H) and ~60 ppm in F1 (¹³C, covering the C1-C5 region).
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹Jᴄʜ Coupling Constant: Set to an average value for carbohydrates (e.g., 145 Hz).
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum using the internal standard.
-
Visualizations
D-Ribose Anomeric Equilibrium
Caption: Equilibrium of D-Ribose anomers in solution.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Quantifying D-Ribose-13C5 Incorporation into RNA and DNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as D-Ribose-13C5 is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] By introducing a heavy isotope of carbon into the ribose sugar backbone of nucleotides, researchers can accurately quantify the synthesis of new RNA and DNA. This application note provides detailed protocols for utilizing D-Ribose-13C5 to measure nucleic acid turnover and biosynthesis, with broad applications in basic research and drug development. The methodologies described herein leverage the precision of ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for the sensitive detection and quantification of 13C-labeled nucleobases.[2]
Principle
The core principle of this method involves the introduction of D-Ribose-13C5 into a biological system (e.g., cell culture). The cells utilize this labeled ribose in the pentose phosphate pathway (PPP) to synthesize phosphoribosyl pyrophosphate (PRPP), a key precursor for both de novo and salvage pathways of nucleotide biosynthesis.[3][4] Consequently, the newly synthesized RNA and DNA will incorporate the 13C5-ribose moiety. Following extraction and hydrolysis of the nucleic acids into their constituent nucleobases, the degree of 13C enrichment can be precisely measured using UHPLC-MS/MS.[2] This enrichment is a direct measure of new nucleic acid synthesis.
Signaling and Metabolic Pathways
The incorporation of D-Ribose-13C5 into nucleic acids is fundamentally linked to the central metabolic pathways of nucleotide synthesis. The provided D-Ribose-13C5 is converted to ribose-5-phosphate, which is then activated to PRPP. PRPP serves as the ribose-phosphate donor for the synthesis of both purine (adenosine, guanosine) and pyrimidine (cytidine, uridine, thymidine) nucleotides.[3][4]
Metabolic pathway of D-Ribose-13C5 incorporation into RNA and DNA.
Experimental Workflow
The overall experimental workflow for quantifying D-Ribose-13C5 incorporation is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Experimental workflow for quantifying D-Ribose-13C5 incorporation.
Detailed Protocols
Protocol 1: Cell Culture and Labeling with D-Ribose-13C5
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow for 24 hours.
-
Media Preparation: Prepare fresh culture medium. For the labeled condition, supplement the medium with D-Ribose-13C5 (commercially available from suppliers such as Cambridge Isotope Laboratories, Inc.) to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Labeling: Remove the old medium from the cells and replace it with the D-Ribose-13C5 containing medium. For the unlabeled control, use a medium with an equivalent concentration of unlabeled D-Ribose.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) to allow for the incorporation of the labeled ribose into newly synthesized nucleic acids.
Protocol 2: Nucleic Acid Extraction and Hydrolysis
-
Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS), and then harvest them using a cell scraper or trypsinization.
-
Nucleic Acid Extraction: Co-extract total RNA and DNA from the cell pellet using a commercially available kit that allows for the separation of RNA and DNA fractions (e.g., AllPrep DNA/RNA Mini Kit, Qiagen).
-
Quantification and Purity Check: Determine the concentration and purity of the extracted RNA and DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8 for DNA and ~2.0 for RNA.
-
Acid Hydrolysis:
-
To an aliquot of purified RNA or DNA (1-5 µg), add formic acid to a final concentration of 88% (v/v).
-
Incubate the mixture at 140°C for 45 minutes to hydrolyze the nucleic acids into their constituent nucleobases.[5]
-
Dry the samples completely using a vacuum concentrator.
-
Resuspend the dried nucleobases in a suitable buffer for UHPLC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Protocol 3: UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for separating nucleobases.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to resolve all five nucleobases (Adenine, Guanine, Cytosine, Thymine, Uracil).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for detecting and quantifying the different isotopic species of each nucleobase.[2][5]
-
MRM Transitions: Set up MRM transitions for both the unlabeled (M+0) and the fully 13C-labeled (M+5 for purines, M+4 for pyrimidines derived from a 13C5-ribose) forms of each nucleobase. It is also advisable to monitor the intermediate isotopologues.
-
Data Presentation and Analysis
The primary output of the UHPLC-MS/MS analysis is the peak area for each isotopologue of each nucleobase. From this data, the atom percent 13C enrichment can be calculated, which reflects the proportion of newly synthesized nucleic acids.
Data Analysis Workflow
Data analysis workflow for quantifying 13C enrichment.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: UHPLC-MS/MS MRM Transitions for Nucleobase Isotopologues
| Nucleobase | Unlabeled (M+0) Precursor > Product | 13C-Labeled (M+n) Precursor > Product |
| Adenine | 136.1 > 119.1 | 141.1 > 124.1 (M+5) |
| Guanine | 152.1 > 135.1 | 157.1 > 140.1 (M+5) |
| Cytosine | 112.1 > 95.1 | 116.1 > 99.1 (M+4) |
| Uracil | 113.1 > 96.1 | 117.1 > 100.1 (M+4) |
| Thymine | 127.1 > 110.1 | 131.1 > 114.1 (M+4) |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Table 2: Example Calculation of Atom Percent 13C Enrichment in Adenine from RNA
| Sample | Time Point (hours) | Peak Area (M+0) | Peak Area (M+5) | Total Peak Area | % Labeled Adenine (M+5 / Total) | Atom % 13C Enrichment |
| Control | 24 | 1,000,000 | 5,000 | 1,005,000 | 0.5% | Background |
| Treated | 6 | 800,000 | 200,000 | 1,000,000 | 20.0% | Calculated |
| Treated | 12 | 600,000 | 400,000 | 1,000,000 | 40.0% | Calculated |
| Treated | 24 | 400,000 | 600,000 | 1,000,000 | 60.0% | Calculated |
Atom % 13C Enrichment = (% Labeled Nucleobase / number of labeled carbons) * 100
Applications in Research and Drug Development
-
Measuring RNA and DNA Synthesis Rates: This method provides a direct measure of the rate of new nucleic acid synthesis, which is fundamental to understanding cell proliferation, differentiation, and response to stimuli.
-
Drug Efficacy Studies: The effect of cytotoxic or cytostatic drugs on RNA and DNA synthesis can be quantified, providing valuable insights into their mechanism of action. For example, the efficacy of novel anti-cancer therapeutics that target nucleotide metabolism can be assessed.
-
Metabolic Flux Analysis: By tracing the incorporation of 13C from ribose into nucleotides, this technique can be used to study the flux through the pentose phosphate pathway and its contribution to nucleotide biosynthesis under different physiological or pathological conditions.[6]
-
RNA and DNA Stability: Pulse-chase experiments using D-Ribose-13C5 can be designed to measure the turnover and stability of RNA and DNA populations.
Conclusion
The quantification of D-Ribose-13C5 incorporation into RNA and DNA using UHPLC-MS/MS is a robust and sensitive method for studying nucleic acid dynamics. The detailed protocols and data analysis workflows provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies. This approach enables a deeper understanding of fundamental biological processes and provides a valuable tool for the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 4. Nucleotides: Biosynthesis and Catabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for D-Ribose-13C5 Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the analysis of D-Ribose-13C5 in metabolomics studies. The accurate quantification of isotopically labeled ribose is critical for understanding the flux through the Pentose Phosphate Pathway (PPP), which plays a key role in nucleotide biosynthesis, NADPH production, and cellular redox homeostasis.[1][2] Tracing the incorporation of 13C from labeled glucose into ribose-5-phosphate provides a dynamic view of these metabolic processes.[3][4]
Introduction to D-Ribose-13C5 Tracing
Stable isotope tracing using compounds like [U-13C]-glucose is a powerful technique to investigate metabolic pathway activity.[4][5] When cells are cultured in the presence of uniformly labeled 13C-glucose, the carbon atoms of downstream metabolites, including the ribose-5-phosphate (R5P) synthesized via the Pentose Phosphate Pathway, become labeled.[3][4] The detection of D-Ribose-13C5 (ribose containing five 13C atoms) by mass spectrometry allows for the quantitative measurement of its synthesis, providing insights into the activity of the PPP.[3] Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making the methods described herein relevant for drug discovery and biomarker identification.[2]
Experimental Workflow Overview
The overall workflow for a D-Ribose-13C5 metabolomics experiment involves several critical steps, from sample collection to data analysis. Each step must be carefully controlled to ensure data quality and reproducibility.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Pentose Phosphate Pathway Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Quenching in D-Ribose-13C5 Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for effective cell quenching in metabolic labeling experiments utilizing D-Ribose-13C5. Proper quenching is a critical step to instantaneously halt cellular metabolism, thereby preserving the in vivo isotopic enrichment patterns of metabolites for accurate analysis in metabolic flux studies.
Introduction to Cell Quenching for Isotope Labeling
In D-Ribose-13C5 labeling experiments, the goal is to trace the metabolic fate of the five-carbon sugar ribose through various pathways, most notably the pentose phosphate pathway (PPP) and nucleotide biosynthesis. To capture a precise snapshot of the metabolic state at a specific time point, enzymatic activity must be stopped abruptly. This process, known as quenching, prevents further conversion of the labeled ribose and its downstream metabolites, which would otherwise lead to inaccurate measurements of isotopic enrichment and flux calculations.
The ideal quenching method should:
-
Instantly and completely arrest all enzymatic reactions.
-
Prevent the leakage of intracellular metabolites.
-
Not interfere with downstream analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Maintain cell integrity to allow for clear separation of intracellular and extracellular components.
This document outlines two commonly employed and effective quenching techniques: Cold Solvent Quenching and Liquid Nitrogen Quenching . The choice of method often depends on the cell type (adherent vs. suspension), the specific metabolites of interest, and the available laboratory equipment.
Data Presentation: Comparison of Quenching Methods
The selection of a quenching method can significantly impact the recovery of intracellular metabolites, particularly polar compounds like sugar phosphates. The following table summarizes quantitative data on the leakage of sugar phosphates, a class of metabolites directly relevant to D-Ribose-13C5 labeling, using different quenching agents. The data is adapted from a systematic evaluation of quenching and extraction procedures.[1]
| Quenching Method | Average Leakage of Sugar Phosphates (%) | Key Considerations |
| Liquid Nitrogen | Minimal (not directly measured, but considered the gold standard for preventing leakage during the initial quenching step) | Rapid and effective at halting metabolism. Requires subsequent extraction steps that can introduce variability. |
| -40°C 60% Methanol | High | Can cause significant leakage of polar metabolites due to membrane permeabilization.[2][3][4] |
| -20°C 40% Methanol | Lower than 60% Methanol | Reduced methanol concentration can decrease metabolite leakage for some cell types.[5] |
| Cold Saline Solution (0.9% NaCl) | Low | Isotonic solution helps maintain cell integrity and minimizes leakage.[3][6] |
| Buffered Methanol (e.g., with HEPES) | Lower than non-buffered methanol | Buffering agents can help stabilize the cell membrane and reduce leakage compared to pure methanol solutions.[2] |
Note: The degree of metabolite leakage can be cell-type dependent.[5] It is recommended to validate the chosen quenching method for the specific cell line being investigated.
Experimental Protocols
Protocol 1: Cold Solvent Quenching (for Adherent and Suspension Cells)
This protocol is adapted for both adherent and suspension cells and utilizes a cold quenching solution to rapidly halt metabolism. Cold saline is often preferred for minimizing leakage of polar metabolites.[3]
Materials:
-
Quenching Solution: Sterile, ice-cold 0.9% (w/v) NaCl solution.
-
Extraction Solvent: Pre-chilled (-80°C) 80% methanol.
-
Cell scraper (for adherent cells).
-
Refrigerated centrifuge.
-
Dry ice.
Procedure for Adherent Cells:
-
Remove the cell culture medium by aspiration.
-
Quickly wash the cells once with an appropriate volume of ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Immediately aspirate the PBS and add at least 1 mL of ice-cold 0.9% NaCl quenching solution to the culture dish.
-
Place the dish on a bed of dry ice for 1 minute to ensure rapid cooling and quenching.
-
Scrape the cells in the cold saline and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 1000 x g) for 1 minute at 4°C to pellet the cells.
-
Rapidly decant the supernatant.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet for metabolite extraction.
-
Proceed with the metabolite extraction protocol (e.g., vortexing, sonication, followed by centrifugation to remove cell debris).
Procedure for Suspension Cells:
-
Rapidly transfer a defined volume of the cell suspension into a centrifuge tube containing at least 5 volumes of ice-cold 0.9% NaCl quenching solution.
-
Immediately centrifuge at a low speed (e.g., 1000 x g) for 1 minute at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in a smaller volume of fresh, ice-cold 0.9% NaCl to wash the cells.
-
Centrifuge again under the same conditions.
-
Decant the supernatant and add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet.
-
Proceed with the metabolite extraction protocol.
Protocol 2: Liquid Nitrogen Quenching (for Adherent Cells)
This method is considered one of the most effective for instantly arresting metabolism and is particularly suitable for adherent cells.[1]
Materials:
-
Liquid Nitrogen (LN2).
-
Cell scraper.
-
Extraction Solvent: Pre-chilled (-80°C) 80% methanol.
-
Dry ice.
Procedure:
-
Remove the cell culture medium by aspiration.
-
Quickly wash the cells once with an appropriate volume of ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately place the culture dish on the surface of liquid nitrogen for 10-15 seconds to flash-freeze the cells.
-
Remove the dish from the liquid nitrogen and place it on dry ice to maintain the frozen state.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol directly to the frozen cell monolayer.
-
While the methanol is still frozen, use a pre-chilled cell scraper to scrape the cell lysate.
-
Transfer the resulting frozen cell extract to a pre-chilled microcentrifuge tube.
-
Proceed with the metabolite extraction protocol (e.g., thawing, vortexing, sonication, and centrifugation).
Visualizations
The following diagrams illustrate the experimental workflow for a typical D-Ribose-13C5 labeling experiment and the central metabolic pathways involved.
Caption: Experimental workflow for D-Ribose-13C5 labeling experiments.
Caption: Pentose Phosphate Pathway and its connection to Glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 3. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the Derivatization of D-Ribose-13C5 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of D-Ribose-13C5 prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the desired volatility and thermal stability of polar analytes like D-Ribose, ensuring accurate and reproducible quantitative analysis.
Introduction to Derivatization for GC-MS Analysis of Sugars
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Sugars, including D-Ribose, are non-volatile and highly polar, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives. For sugars, this typically involves a two-step process:
-
Oximation/Methoximation: This step targets the carbonyl group (aldehyde in the case of ribose) to prevent the formation of multiple anomeric forms (ring structures) in solution, which would otherwise lead to multiple peaks for a single analyte in the chromatogram. This is achieved by reacting the sugar with a hydroxylamine or methoxyamine reagent to form an oxime or methoxime, which locks the sugar in its open-chain form.[1][2]
-
Silylation: Following oximation, the hydroxyl groups (-OH) of the sugar are converted to trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) ethers. This process replaces the active hydrogens with a silyl group, which significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[3]
The analysis of stable isotope-labeled compounds like D-Ribose-13C5 is crucial in metabolic flux analysis and tracer studies. The derivatization methods described herein are directly applicable to these labeled compounds, and the resulting mass spectra can be used to determine the extent and position of isotopic labeling.
Experimental Protocols
Two common and effective derivatization methods for D-Ribose-13C5 are detailed below. It is imperative to perform these reactions in an anhydrous environment, as silylating reagents are sensitive to moisture.[4]
Protocol 1: Methoximation followed by Trimethylsilylation (TMS) with MSTFA
This is a widely used and robust method for the derivatization of a broad range of metabolites, including sugars.
Materials:
-
D-Ribose-13C5 standard or dried biological extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the sample containing D-Ribose-13C5 is completely dry. Lyophilization or evaporation under a stream of nitrogen gas is recommended.
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes with agitation.[2]
-
-
Silylation:
-
After cooling the vial to room temperature, add 80 µL of MSTFA + 1% TMCS.
-
Seal the vial and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[2]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis. A typical injection volume is 1 µL.
-
Protocol 2: Oximation followed by Trimethylsilylation (TMS) with BSTFA
This method is another common approach, utilizing a different silylating agent.
Materials:
-
D-Ribose-13C5 standard or dried biological extract
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Reaction vials
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Oximation:
-
Prepare a fresh solution of 40 mg/mL Hydroxylamine hydrochloride in anhydrous pyridine.
-
Add 200 µL of the hydroxylamine hydrochloride solution to the dried sample.
-
Seal the vial and heat at 70°C for 30 minutes.[1]
-
-
Silylation:
-
Allow the sample to cool to room temperature.
-
Add 120 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.[1]
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS.
-
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization method can impact the reproducibility, stability, and sensitivity of the analysis. Below is a summary of key performance characteristics for different derivatization approaches for sugars.
| Parameter | Methoximation-Silylation (MSTFA/BSTFA) | Alditol Acetates | Trimethylsilyl-dithioacetal (TMSD) |
| Number of Peaks per Sugar | Typically two (syn- and anti-isomers of the oxime)[1] | One[1] | One[5] |
| Reproducibility (RSD%) | Good to Excellent (e.g., for Ribose, RSDs of <15% can be achieved with automated online methods)[6] | Good | Good (R² > 0.99 for calibration curves)[5] |
| Derivative Stability | TMS derivatives are sensitive to moisture and can degrade over time; analysis within 24 hours or storage at -20°C is recommended.[7][8] tBDMS derivatives are significantly more stable. | Generally stable. | Good stability. |
| Reaction Complexity | Two-step, relatively straightforward. | Multi-step, can be more complex. | Two-step, with an additional extraction step for amino sugars.[5] |
| Applicability | Broadly applicable to a wide range of metabolites. | Primarily for neutral sugars. | Applicable to aldoses, uronic acids, ketoses, and amino sugars.[5] |
| GC-MS Sensitivity | High. | Good. | High, with LODs in the range of 0.6–2.7 µg/mL.[5] |
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized D-Ribose-13C5. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (with split or splitless injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 12 minutes
-
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific fragments.
For D-Ribose-13C5, the mass fragments will be shifted by +5 m/z units compared to the unlabeled D-Ribose, assuming all five carbon atoms are labeled. The fragmentation pattern of the derivatized ribose should be analyzed to select characteristic ions for quantification.
Visualizations
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. youtube.com [youtube.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a naturally occurring pentose sugar, is a fundamental component of nucleic acids (RNA) and adenosine triphosphate (ATP), playing a crucial role in cellular energy metabolism. Its analysis is critical in various fields, including pharmaceutical development, nutritional science, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of D-ribose in various sample matrices. Due to its lack of a significant UV chromophore, D-ribose analysis by HPLC is typically performed using universal detection methods such as Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD).[1][2] This application note provides detailed protocols for the analysis of D-ribose using HPLC coupled with both RI and ELSD.
Challenges in D-Ribose Analysis
The analysis of sugars like D-ribose by HPLC presents specific challenges due to their high polarity and the absence of UV-absorbing functional groups.[1][2] While amine-based columns are often used for retaining simple sugars, they can react with the aldehyde group of D-ribose to form Schiff bases, which can lead to irreversible deactivation of the column's stationary phase and reduced column lifetime.[3] To circumvent this, alternative stationary phases such as amide columns have been developed, offering good retention and separation without the chemical reactivity of amine columns.[1][3]
Experimental Protocols
This section details two common HPLC methods for D-ribose analysis: one using a Refractive Index (RI) detector and another employing an Evaporative Light Scattering Detector (ELSD).
Protocol 1: D-Ribose Analysis using HPLC with Refractive Index (RI) Detection
This method is suitable for the quantification of D-ribose in relatively clean sample matrices.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of D-ribose reference standard (e.g., 3 mg/mL) by dissolving it in a diluent of 50% acetonitrile and 50% deionized water with 0.1% triethylamine (v/v).[3]
-
For unknown samples, dissolve them in the same diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Create a calibration curve by injecting a series of D-ribose standards of known concentrations.
-
Quantify the D-ribose concentration in unknown samples by comparing their peak areas to the calibration curve.
-
Protocol 2: D-Ribose Analysis using HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds like D-ribose.[2][4][5] It is particularly useful for complex matrices and is compatible with gradient elution.[5]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of D-ribose reference standard (e.g., 1 mg/mL) in a diluent of 50% Acetonitrile / 50% DI Water / 0.1% TEA (v/v).[1]
-
Prepare unknown samples in the same diluent.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to analysis.
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Construct a calibration curve using the peak areas of the D-ribose standards.
-
Determine the concentration of D-ribose in the samples from the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of D-ribose.
Table 1: HPLC-RI Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Cogent Amide™, 4 µm, 100 Å, 4.6 x 100mm | [3] |
| Mobile Phase | 95% ACN / 5% DI water / 0.1% TEA | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Injection Volume | 5 µL | [3] |
| Detection Limit (LOD) | 50 ng | [6][7] |
| Recovery | 95.5% - 104% | [6][7] |
| RSD | < 1.5% | [6][7] |
Table 2: HPLC-ELSD Method Parameters
| Parameter | Value | Reference |
| Column | Cogent Amide™, 4 µm, 100 Å, 4.6 x 100mm | [1] |
| Mobile Phase | 95% ACN / 5% DI water / 0.1% TEA | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 3 µL | [1] |
| ELSD Gain | 8 | [1] |
| ELSD Temperature | 50 °C | [1] |
| ELSD Nitrogen Pressure | 3.5 lb | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of Evaporative Light Scattering Detection.
Caption: General workflow for HPLC analysis of D-ribose.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
References
- 1. Ribose and Xylose- ELSD App Note [mtc-usa.com]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 4. peakscientific.com [peakscientific.com]
- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
Unveiling Cellular Metabolism: D-Ribose-13C5 in Drug Discovery and Development
Application Notes and Protocols for Researchers
In the intricate world of drug discovery and development, understanding the metabolic landscape of cells is paramount. D-Ribose-13C5, a stable isotope-labeled form of the essential sugar ribose, has emerged as a powerful tool for elucidating metabolic pathways and quantifying their activity. Its application in 13C Metabolic Flux Analysis (MFA) provides researchers with a dynamic view of cellular metabolism, offering critical insights into disease mechanisms and the effects of therapeutic interventions. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively utilize D-Ribose-13C5 in their studies.
Application Note 1: Elucidating Drug Mechanism of Action in Oncology
Introduction: Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that provides cancer cells with biosynthetic precursors for nucleotide synthesis and NADPH for antioxidant defense. D-Ribose-13C5 serves as an excellent tracer to probe the activity of the PPP and assess the impact of anti-cancer agents on this pathway.
Application: A novel kinase inhibitor is being evaluated for its efficacy in a cancer cell line. It is hypothesized that the inhibitor's mechanism of action involves the disruption of central carbon metabolism. By treating the cancer cells with the inhibitor and tracing the metabolism of D-Ribose-13C5, researchers can quantify the flux through the oxidative and non-oxidative branches of the PPP.
Expected Outcome: A significant decrease in the flux through the oxidative PPP upon treatment with the kinase inhibitor would suggest that the drug impairs the cell's ability to generate NADPH, potentially leading to increased oxidative stress and reduced viability. Conversely, an alteration in the flux towards nucleotide biosynthesis could indicate an impact on DNA replication and cell cycle progression. This data provides a direct readout of the drug's on-target effect within the cell.
Application Note 2: Accelerating Antiviral Drug Development
Introduction: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery for their own replication. Nucleotide biosynthesis is a critical host pathway that is often exploited by viruses to produce viral genomes. D-Ribose is a central component of nucleotides, making D-Ribose-13C5 an ideal tracer to monitor the rate of nucleotide synthesis and evaluate the efficacy of antiviral compounds that target this process.
Application: A new antiviral compound is being tested for its ability to inhibit the replication of a specific virus. By infecting host cells and introducing D-Ribose-13C5, researchers can track the incorporation of the 13C label into the nucleotide pools. The experiment can be performed in the presence and absence of the antiviral drug to quantify its inhibitory effect on nucleotide biosynthesis.
Expected Outcome: A dose-dependent decrease in the incorporation of 13C from D-Ribose-13C5 into viral RNA or DNA would provide strong evidence for the antiviral's mechanism of action. This quantitative data is invaluable for lead optimization and for establishing the drug's potency in a physiologically relevant context.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be obtained from metabolic flux analysis experiments using D-Ribose-13C5.
Table 1: Effect of a Kinase Inhibitor on Pentose Phosphate Pathway Flux in Cancer Cells
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Kinase Inhibitor Treated (nmol/10^6 cells/hr) | Fold Change |
| G6P to Ribulose-5-P (Oxidative PPP) | 15.2 ± 1.8 | 6.1 ± 0.9 | -2.5 |
| Fructose-6-P to Ribose-5-P (Non-oxidative PPP) | 8.5 ± 1.1 | 7.9 ± 1.3 | -0.1 |
| Ribose-5-P to PRPP (Nucleotide Synthesis) | 5.7 ± 0.7 | 2.3 ± 0.4 | -2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Viral-Induced Nucleotide Biosynthesis by an Antiviral Compound
| Labeled Metabolite | Uninfected Control (% 13C Enrichment) | Infected + Vehicle (% 13C Enrichment) | Infected + Antiviral (% 13C Enrichment) |
| ATP (from Ribose-13C5) | 85.3 ± 4.2 | 95.1 ± 3.8 | 60.7 ± 5.1 |
| GTP (from Ribose-13C5) | 84.9 ± 3.9 | 94.8 ± 4.1 | 58.9 ± 4.7 |
| Viral RNA (Uracil-Ribose-13C5) | N/A | 92.3 ± 5.5 | 25.4 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: 13C Metabolic Flux Analysis in Adherent Cancer Cells using D-Ribose-13C5
1. Cell Culture and Labeling: 1.1. Seed cancer cells in 6-well plates and culture until they reach approximately 80% confluency. 1.2. Prepare labeling medium by supplementing glucose-free and ribose-free RPMI 1640 with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and 2 g/L of D-Ribose-13C5 (or a desired concentration). 1.3. Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). 1.4. Add the pre-warmed D-Ribose-13C5 labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway of interest (e.g., 4-24 hours to reach isotopic steady state).
2. Quenching and Metabolite Extraction: 2.1. To rapidly halt metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold PBS. 2.2. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. 2.3. Transfer the cell suspension to a microcentrifuge tube. 2.4. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. 2.5. Transfer the supernatant containing the extracted metabolites to a new tube and dry it using a vacuum concentrator.
3. Sample Analysis by Mass Spectrometry: 3.1. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis. 3.2. Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites in the pentose phosphate pathway and nucleotide biosynthesis.
4. Data Analysis: 4.1. Correct the raw mass spectrometry data for the natural abundance of 13C. 4.2. Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate the relative or absolute metabolic fluxes through the pathways of interest.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of D-Ribose-13C5.
Caption: Tracing D-Ribose-13C5 through the Pentose Phosphate Pathway.
Caption: Experimental workflow for 13C Metabolic Flux Analysis.
Caption: Logical relationship of drug action on the PPP.
Application Notes and Protocols for In Vivo D-Ribose-13C5 Labeling Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become an indispensable tool in metabolic research, enabling the quantitative analysis of metabolic pathways in vivo.[1][2] D-Ribose, a central component of nucleic acids, coenzymes, and the pentose phosphate pathway (PPP), plays a critical role in cellular proliferation, redox homeostasis, and energy metabolism. The use of D-Ribose labeled with five carbon-13 isotopes (D-Ribose-13C5) allows for the precise tracing of ribose incorporation into various biomolecules and the elucidation of its metabolic fate. These studies are crucial for understanding the pathophysiology of diseases with altered metabolic phenotypes, such as cancer, and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for conducting in vivo D-Ribose-13C5 labeling studies in animal models, primarily focusing on rodents. The methodologies outlined here are based on established principles of stable isotope tracing and can be adapted for specific research questions.
Core Concepts of Stable Isotope Tracing
Stable isotope tracers, unlike their radioactive counterparts, are non-radioactive and do not pose a radiation safety risk, making them ideal for in vivo studies in animal models.[1] The principle of stable isotope tracing involves the introduction of a labeled compound (e.g., D-Ribose-13C5) into a biological system and monitoring the incorporation of the isotope into downstream metabolites. The pattern and extent of isotope labeling provide quantitative information about the activity of metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the isotopically labeled molecules.[3]
Applications in Preclinical Research
-
Cancer Metabolism: Elucidating the role of the pentose phosphate pathway and nucleotide synthesis in tumor growth and proliferation.
-
Neurological Disorders: Investigating alterations in brain energy metabolism and nucleotide biosynthesis in neurodegenerative diseases.
-
Cardiovascular Disease: Studying the metabolic remodeling of the heart in response to stress and ischemia.
-
Drug Development: Assessing the on-target and off-target metabolic effects of novel therapeutic agents.
Experimental Protocols
Animal Models
The choice of animal model is dependent on the research question. Common rodent models include:
-
Mice: Inbred strains (e.g., C57BL/6J), immunodeficient strains for xenograft studies (e.g., NOD/SCID Gamma).[4]
-
Rats: Wistar and Sprague-Dawley are commonly used for toxicology and metabolism studies.[5]
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
D-Ribose-13C5 Administration
The route and dosage of D-Ribose-13C5 administration should be optimized for the specific animal model and experimental goals.
Table 1: D-Ribose-13C5 Administration Protocols
| Parameter | Intravenous (IV) Infusion | Intraperitoneal (IP) Injection | Oral Gavage |
| Description | Continuous or bolus infusion into the bloodstream for precise control of plasma enrichment. | A single or repeated injection into the peritoneal cavity, allowing for slower absorption. | Administration directly into the stomach, mimicking dietary intake. |
| Advantages | Rapid and controlled delivery, achieves steady-state plasma labeling. | Technically simpler than IV infusion, suitable for repeated dosing. | Physiologically relevant for studying dietary ribose metabolism. |
| Disadvantages | Requires surgical catheterization, can be stressful for the animal. | Slower absorption and potential for incomplete bioavailability. | Variable absorption rates, potential for gut metabolism. |
| Typical Dosage | Bolus: 0.2 - 1.0 mg/g body weight; Continuous: 0.01 - 0.05 mg/g/min. | 1 - 2 mg/g body weight.[6] | 2 - 5 mg/g body weight. |
| Vehicle | Sterile saline or phosphate-buffered saline (PBS). | Sterile saline or PBS. | Water or a suitable liquid diet. |
Note: These dosages are starting points and should be optimized for each study. The chemical purity and isotopic enrichment of the D-Ribose-13C5 should be verified before use.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo D-Ribose-13C5 labeling study.
Detailed Protocol: Intraperitoneal Injection in Mice
This protocol is adapted from established methods for stable isotope tracing in mice.[6]
-
Animal Preparation:
-
Acclimate C57BL/6J mice for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For studies of glucose and ribose metabolism, a 5-6 hour fast may be necessary to lower endogenous glucose levels.[6]
-
-
D-Ribose-13C5 Preparation:
-
Prepare a sterile solution of D-Ribose-13C5 in PBS at a concentration of 20-40 mg/mL.
-
Ensure complete dissolution and filter-sterilize the solution.
-
-
Injection Procedure:
-
Weigh the mouse to determine the precise injection volume.
-
Administer D-Ribose-13C5 via intraperitoneal injection at a dose of 2 mg/g body weight.[6]
-
Record the time of injection.
-
-
Sample Collection:
-
The timing of sample collection is critical and depends on the metabolic pathway of interest. For rapid pathways like the PPP, time points between 30 minutes and 4 hours are common.[6]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Dissect tissues of interest (e.g., liver, tumor, brain) and snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Sample Processing and Analysis
-
Metabolite Extraction:
-
Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Separate metabolites using an appropriate LC column (e.g., HILIC for polar metabolites).
-
Analyze the eluent using a high-resolution mass spectrometer to determine the mass isotopologue distribution of ribose-containing metabolites (e.g., ATP, GTP, ribose-5-phosphate).
-
D-Ribose-13C5 Metabolic Fate
D-Ribose-13C5 is primarily metabolized through the pentose phosphate pathway. The following diagram illustrates the key entry points and transformations.
Data Presentation and Interpretation
The primary data from a D-Ribose-13C5 labeling study is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 2: Hypothetical Mass Isotopologue Distribution of ATP in Liver Tissue
| Treatment Group | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Control | 95.1 ± 2.3 | 4.1 ± 0.5 | 0.6 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Treatment A | 75.3 ± 4.5 | 5.2 ± 0.6 | 1.8 ± 0.3 | 3.5 ± 0.7 | 6.8 ± 1.2 | 7.4 ± 1.5 |
Data are presented as mean ± standard deviation.
An increase in the abundance of M+5 ATP in the treatment group would indicate an increased flux of D-Ribose-13C5 into de novo nucleotide synthesis.
Logical Framework for Data Interpretation
The interpretation of labeling patterns requires a logical framework to deduce changes in metabolic pathway activity.
Conclusion
In vivo D-Ribose-13C5 labeling is a powerful technique for probing the dynamics of nucleotide metabolism and the pentose phosphate pathway in animal models. The protocols and guidelines presented here provide a framework for designing and executing these complex experiments. Careful consideration of the animal model, tracer administration route, and analytical methods is essential for obtaining robust and interpretable data that can provide valuable insights into metabolic regulation in health and disease.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing D-Ribose-¹³C₅ Labeling Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Ribose-¹³C₅ as a metabolic tracer to investigate the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. The protocols outlined below, in conjunction with appropriate software, facilitate the quantitative analysis of metabolic fluxes, offering critical insights into cellular metabolism in various research and drug development contexts.
Introduction to D-Ribose-¹³C₅ Labeling
D-Ribose-¹³C₅ is a stable isotope-labeled sugar that serves as an excellent tracer for elucidating the activity of the Pentose Phosphate Pathway and the biosynthesis of nucleotides. By introducing D-Ribose-¹³C₅ to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites, such as RNA and DNA precursors. This allows for the quantification of metabolic fluxes through these critical pathways, providing a dynamic view of cellular physiology. This technique is particularly valuable in cancer research, immunology, and in the development of therapeutics that target cellular metabolism.
Recommended Software for Data Analysis
Several software packages are available for the analysis of ¹³C metabolic flux analysis (MFA) data. These tools assist in model creation, simulation of isotope labeling patterns, and the estimation of metabolic fluxes from experimental data.
-
13CFLUX2 : A high-performance software suite for steady-state and non-stationary ¹³C-MFA. It offers a command-line interface and utilizes FluxML, a standardized XML-based format for model formulation.[1]
-
METRAN : A software package that leverages the Elementary Metabolite Units (EMU) framework for efficient flux calculation, experimental design, and statistical analysis.[2]
-
OpenFLUX : A user-friendly, MATLAB-based application for ¹³C-MFA that also utilizes the EMU framework. It allows for model creation from simple spreadsheet inputs.[3][4]
These software solutions are designed to handle the complexity of metabolic networks and the analysis of mass isotopomer distribution data obtained from mass spectrometry.
Experimental Workflow and Protocols
The following sections detail a comprehensive workflow for conducting a D-Ribose-¹³C₅ labeling experiment, from cell culture to data analysis.
Protocol 1: Cell Culture and D-Ribose-¹³C₅ Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
D-Ribose-¹³C₅ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C₅ at a final concentration typically ranging from 1 to 10 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed D-Ribose-¹³C₅ labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours and should be determined empirically.
Protocol 2: Metabolite Quenching and Extraction
This crucial step rapidly halts metabolic activity to preserve the in vivo isotopic labeling patterns.
Materials:
-
Cold methanol (-80°C)
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Place the culture dish on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately add ice-cold methanol (-80°C) to the dish to quench metabolism.
-
-
Cell Lysis and Collection:
-
Use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Extraction:
-
Perform a freeze-thaw cycle by freezing the cell suspension in liquid nitrogen and then thawing on ice. This aids in cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new pre-chilled tube. The sample is now ready for downstream processing.
Protocol 3: RNA Hydrolysis and Ribose Derivatization for GC-MS Analysis
To analyze the ¹³C enrichment in ribose incorporated into RNA, the RNA must first be hydrolyzed to its constituent ribonucleosides, and the ribose then derivatized for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
RNA Hydrolysis:
-
To the dried metabolite extract, add a defined volume of HCl (e.g., 2 M).
-
Incubate at 95-100°C for 2-4 hours to hydrolyze the RNA into ribonucleosides.
-
Neutralize the sample with NaOH.
-
Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Add the derivatization reagent to the dried sample.
-
Incubate at a temperature and for a duration suitable for the chosen reagent (e.g., 70°C for 1 hour for BSTFA). This step creates volatile trimethylsilyl (TMS) derivatives of ribose.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the derivatized ribose from other components.
-
The mass spectrometer will detect the different mass isotopomers of the derivatized ribose, allowing for the quantification of ¹³C incorporation.
-
Protocol 4: LC-MS/MS Analysis of Ribonucleotides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the direct analysis of ¹³C-labeled ribonucleotides from the metabolite extract, bypassing the need for hydrolysis and derivatization.
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., HILIC or reversed-phase)
-
Mobile phases (e.g., acetonitrile and ammonium acetate buffer)
Procedure:
-
Sample Preparation: The metabolite extract from Protocol 2 can be directly analyzed. It may require a simple dilution or filtration step.
-
LC Separation: Inject the sample onto the LC system. The chosen LC method should be optimized to achieve good separation of the ribonucleotides of interest (e.g., ATP, GTP, CTP, UTP).
-
MS/MS Detection:
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different mass isotopomers of each ribonucleotide (e.g., Multiple Reaction Monitoring - MRM).
-
For each ribonucleotide, specific precursor-to-product ion transitions are monitored for each isotopologue (M+0, M+1, M+2, M+3, M+4, M+5).
-
Data Presentation and Interpretation
The primary output of a D-Ribose-¹³C₅ labeling experiment is the mass isotopomer distribution (MID) of ribose or ribonucleotides. This data is then used by the MFA software to calculate metabolic fluxes.
Table 1: Illustrative Mass Isotopomer Distribution of Ribose from RNA
This table shows representative data for the fractional abundance of ¹³C in ribose isolated from RNA in two different cell states.
| Mass Isotopomer | Control Cells (%) | Treated Cells (%) |
| M+0 (Unlabeled) | 5.0 | 15.0 |
| M+1 | 10.0 | 20.0 |
| M+2 | 15.0 | 25.0 |
| M+3 | 20.0 | 20.0 |
| M+4 | 25.0 | 15.0 |
| M+5 (Fully Labeled) | 25.0 | 5.0 |
Data are for illustrative purposes only.
Interpretation: In this example, the treated cells show a lower incorporation of the fully labeled (M+5) ribose and a higher proportion of unlabeled (M+0) and partially labeled species. This could suggest a decrease in the de novo synthesis of ribose from the provided D-Ribose-¹³C₅ tracer, potentially due to the drug treatment affecting the pentose phosphate pathway or nucleotide salvage pathways.
Table 2: Calculated Metabolic Fluxes through the Pentose Phosphate Pathway
This table presents example flux data as might be calculated by an MFA software package, normalized to the glucose uptake rate.
| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | 15.0 | 8.0 |
| 6-Phosphogluconate Dehydrogenase (6PGD) | 14.5 | 7.5 |
| Transketolase (TKT1) | 10.0 | 5.0 |
| Transaldolase (TALDO1) | 8.0 | 4.0 |
| Ribose-5-Phosphate to PRPP | 5.0 | 2.0 |
Data are for illustrative purposes only and represent net fluxes.
Interpretation: The calculated fluxes indicate a significant downregulation of the oxidative PPP (G6PD and 6PGD) and the non-oxidative PPP (TKT1 and TALDO1) in the treated cells. The flux from ribose-5-phosphate to phosphoribosyl pyrophosphate (PRPP), a key precursor for nucleotide synthesis, is also markedly reduced.
Signaling Pathway Visualization
The activity of the Pentose Phosphate Pathway is tightly regulated by cellular signaling pathways in response to various stimuli, such as growth factor signaling and oxidative stress.
This diagram illustrates how growth factor signaling (via PI3K/Akt and Ras pathways) and oxidative stress can activate Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. This activation leads to an increased flux through the oxidative PPP, resulting in the production of NADPH for antioxidant defense and fatty acid synthesis, and Ribose-5-Phosphate for nucleotide biosynthesis.
By combining D-Ribose-¹³C₅ labeling with robust analytical techniques and powerful software, researchers can gain deep insights into the regulation and dysregulation of the Pentose Phosphate Pathway, paving the way for new discoveries and therapeutic strategies.
References
- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 2. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low D-Ribose-13C5 incorporation in cell culture troubleshooting
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low incorporation of D-Ribose-13C5 in cell culture experiments. It is intended for researchers, scientists, and drug development professionals engaged in stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low D-Ribose-13C5 incorporation?
Low incorporation of D-Ribose-13C5 is typically traced back to one of four areas: suboptimal cell health, issues with the labeled ribose itself, inappropriate cell culture conditions, or undetected contamination. A systematic approach to troubleshooting these areas usually resolves the issue.
Q2: How do cell health and passage number affect labeling efficiency?
Metabolically active and healthy cells are crucial for efficient uptake and processing of labeled substrates. High passage numbers can lead to significant changes in cell morphology, growth rates, gene expression, and metabolic activity, which can negatively impact experimental reproducibility and the efficiency of metabolic labeling.[1][2][3][4] It is recommended to use low-passage cells (e.g., <15) to ensure that their characteristics are closer to the tissue of origin.[1]
Q3: Could the D-Ribose-13C5 label itself be the problem?
Yes. The purity, concentration, and stability of the labeled compound are critical. D-Ribose should be stored correctly, typically at room temperature away from light and moisture, to prevent degradation.[5] It is also important to verify the chemical purity (typically ≥98%) and the correct isotopic enrichment of the batch you are using.[5][6]
Q4: Are there specific cell culture media considerations for stable isotope labeling?
Absolutely. The presence of unlabeled ribose or other sugars in the basal medium or serum can dilute the labeled substrate, leading to lower incorporation. For this reason, using dialyzed fetal bovine serum (FBS) is often preferred as it lacks the small molecule metabolites found in non-dialyzed serum that could interfere with the labeling.[7] Additionally, the stability of components in the media is important; for example, some amino acids like L-glutamine are unstable and their degradation can affect cell health and metabolism.[8]
Troubleshooting Guide
Problem: I'm observing lower-than-expected D-Ribose-13C5 enrichment in my metabolites.
This guide will walk you through a series of checks to identify the potential cause of poor labeling efficiency.
Step 1: Assess Cell Health and Viability
Question: My cells are growing slowly or appear unhealthy. Could this affect D-Ribose-13C5 incorporation?
Answer: Yes, poor cell health directly impacts metabolic activity. Cells under stress or with low viability will have reduced nutrient uptake and metabolic flux, leading to inefficient incorporation of the labeled ribose. D-ribose itself, at high concentrations (e.g., 10-50 mM), has been shown to decrease cell viability in some cell lines.[9]
Recommended Actions:
-
Check Viability: Perform a cell viability test before starting the labeling experiment.
-
Monitor Growth: Ensure cells are in the logarithmic growth phase when you begin labeling.[10]
-
Optimize Seeding Density: Determine the optimal cell seeding density to avoid nutrient depletion and cell stress during the experiment.[7]
Table 1: Cell Viability Assessment Parameters
| Parameter | Recommendation | Justification |
| Viability % | > 95% | Ensures the majority of the cell population is healthy and metabolically active. |
| Growth Phase | Logarithmic (Exponential) | Cells are most metabolically active and consistent during this phase. |
| Morphology | Consistent with reference | Abnormal morphology can indicate stress, contamination, or genetic drift. |
Experimental Protocol: Assessing Cell Viability using Trypan Blue
-
Harvest Cells: Collect a representative sample of your cell suspension.
-
Dilute in Trypan Blue: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubate: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Load Hemocytometer: Carefully load 10 µL of the mixture into a hemocytometer.
-
Count Cells: Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.
-
Calculate Viability:
-
Total Cells = Viable Cells + Non-Viable Cells
-
% Viability = (Number of Viable Cells / Total Cells) × 100
-
Step 2: Verify Cell Line Passage Number
Question: I'm using a high-passage cell line. Why might this lead to poor labeling?
Answer: Continuous subculturing can lead to significant phenotypic and genotypic changes. High-passage cells often exhibit altered metabolic profiles, which can directly affect the pathways involved in ribose metabolism, such as the pentose phosphate pathway.[2][3] Studies have demonstrated that high passage numbers can alter growth rates, protein expression, and overall metabolic capacity.[3][4]
Recommended Actions:
-
Always use cells with the lowest passage number available.
-
Thaw a new, low-passage vial from your cell bank if you suspect passage number is the issue.
-
Document the passage number for every experiment to ensure reproducibility.[2]
Table 2: Comparison of Low vs. High Passage Cell Characteristics
| Characteristic | Low Passage (<15) | High Passage (>40) | Potential Impact on Labeling |
| Metabolic Profile | More representative of the original tissue.[1] | Often altered, with shifts in metabolic pathways.[2][3] | Altered uptake and utilization of D-Ribose-13C5. |
| Growth Rate | Stable and predictable. | Can be significantly faster or slower.[1] | Inconsistent labeling kinetics. |
| Gene Expression | Stable and characteristic of the cell line. | Can drift, affecting metabolic enzyme expression.[1] | Changes in enzymes for the pentose phosphate pathway. |
| Reproducibility | High | Low, leading to variable experimental outcomes. | Poor consistency in labeling efficiency across experiments. |
Step 3: Check the Labeled Compound and Media Preparation
Question: How can I be sure my D-Ribose-13C5 is not degraded and that my labeling medium is prepared correctly?
Answer: The integrity of the labeled substrate is paramount. Improper storage can lead to degradation, and errors in media preparation can lead to incorrect concentrations or the introduction of competing unlabeled sources.
Recommended Actions:
-
Verify Compound Specifications: Check the Certificate of Analysis (CoA) for your D-Ribose-13C5 to confirm its chemical and isotopic purity.[5]
-
Ensure Proper Storage: Store the compound as recommended by the manufacturer, typically in a dry place away from light.[5]
-
Use Appropriate Media: Use a custom medium that lacks unlabeled ribose. If using serum, use dialyzed FBS to remove small molecules that could compete with your labeled tracer.[7]
-
Accurate Preparation: Carefully calculate and measure the amount of D-Ribose-13C5 to add to the medium. Ensure it is fully dissolved.
Table 3: Key D-Ribose-13C5 Specifications
| Specification | Typical Value | Importance |
| Chemical Formula | 13C5H10O5 | Confirms the compound is fully labeled. |
| Molecular Weight | ~155.09 g/mol | Essential for accurate concentration calculations.[5] |
| Chemical Purity | ≥98% | Ensures no chemical contaminants are affecting cell health or metabolism.[5][6] |
| Isotopic Enrichment | ≥98% | Guarantees a high level of 13C, which is necessary for clear results in mass spectrometry. |
| Storage | Room temperature, away from light and moisture. | Prevents chemical degradation of the sugar.[5] |
Experimental Protocol: Preparation of D-Ribose-13C5 Labeling Medium
-
Base Medium Selection: Start with a custom-formulated ribose-free basal medium (e.g., RPMI, DMEM).
-
Supplementation: Add necessary supplements such as amino acids, vitamins, and salts. If using serum, add dialyzed FBS to a final concentration of 10%.
-
Prepare D-Ribose-13C5 Stock: Prepare a sterile, concentrated stock solution of D-Ribose-13C5 in water or PBS. For example, to make a 100 mM stock, dissolve 15.51 mg of D-Ribose-13C5 in 1 mL of sterile water. Filter-sterilize this stock solution through a 0.22 µm filter.
-
Final Medium Preparation: Add the sterile D-Ribose-13C5 stock solution to the base medium to achieve the desired final concentration (e.g., 2-10 mM).
-
Pre-warm: Pre-warm the final labeling medium to 37°C before adding it to the cells.
Step 4: Create Visualizations
To better understand the troubleshooting process and the metabolic context, refer to the diagrams below.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low D-Ribose-13C5 incorporation.
Simplified Pentose Phosphate Pathway (PPP) dot
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 4. korambiotech.com [korambiotech.com]
- 5. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 6. D-RIBOSE | Eurisotop [eurisotop.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Optimizing D-Ribose-13C5 concentration for labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Ribose-13C5 for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Ribose-13C5 and what are its primary applications in metabolic research?
D-Ribose-13C5 is a stable isotope-labeled form of D-ribose, a five-carbon sugar, where all five carbon atoms are the heavy isotope ¹³C.[1][2] It is used as a tracer in metabolic flux analysis (¹³C-MFA) to investigate the activity of metabolic pathways.[3][4] When introduced to cells or organisms, D-Ribose-13C5 is taken up and metabolized, primarily through the pentose phosphate pathway (PPP).[5][6] By tracking the incorporation of the ¹³C atoms into various downstream metabolites, researchers can quantify the flow of carbon (flux) through the PPP and connecting pathways like glycolysis and the TCA cycle.[4][7] This provides critical insights into cellular bioenergetics, nucleotide synthesis, and redox homeostasis.
Q2: How do I select the optimal concentration of D-Ribose-13C5 for my experiment?
The optimal concentration of D-Ribose-13C5 is highly dependent on the cell type, experimental duration, and specific metabolic pathways being investigated. There is no single universal concentration. A critical first step is to perform a dose-response curve to assess cytotoxicity, as high concentrations of D-ribose can inhibit cell proliferation and induce cell death.[8][9][10]
Key Optimization Steps:
-
Literature Review: Check for published studies using similar cell lines or experimental systems to find a starting concentration range.
-
Cytotoxicity Assay: Before beginning labeling experiments, incubate your cells with a range of unlabeled D-ribose concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) for the intended duration of your experiment. Measure cell viability using a standard method like an MTT assay.[11]
-
Pilot Labeling Study: Using concentrations determined to be non-toxic, perform a small-scale labeling experiment with D-Ribose-13C5.
-
Measure Enrichment: Analyze the ¹³C enrichment in key downstream metabolites (e.g., lactate, citrate, ribose-5-phosphate). The goal is to achieve sufficient labeling for detection by your analytical platform (e.g., MS or NMR) without perturbing the metabolic system.[12]
Q3: What is isotopic steady state and is it necessary to reach it?
Isotopic steady state is the point in a labeling experiment where the ¹³C enrichment in a given metabolite becomes stable over time.[13] Reaching this state simplifies metabolic flux analysis, as it allows for the use of algebraic equations rather than more complex differential equations.[14]
-
Stationary State ¹³C-MFA (SS-MFA): Assumes the system is at both a metabolic and isotopic steady state. This is often preferred for its simplicity.[14]
-
Isotopically Non-stationary ¹³C-MFA (INST-MFA): Can be used when isotopic steady state is not achieved, for example, in cells with large metabolite pools or slow turnover rates.[14] This method requires collecting samples at multiple time points during the labeling process to capture the dynamics of isotope incorporation.
For many mammalian cell experiments, reaching a full isotopic steady state for all metabolites can be difficult within a practical timeframe.[15] Therefore, determining whether to aim for a steady state or use a non-stationary approach depends on your experimental goals and resources.
Q4: Which analytical methods are best for measuring ¹³C enrichment from D-Ribose-13C5?
The two primary techniques for measuring ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18] The choice depends on the specific information required.
| Feature | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (can detect metabolites at low concentrations)[16] | Lower (requires higher metabolite concentrations)[17] |
| Information | Provides mass isotopomer distributions (MIDs), indicating the number of ¹³C atoms per molecule.[12] | Provides positional isotopomer information, revealing the specific location of ¹³C atoms within a molecule.[19][20] |
| Sample Prep | Often requires derivatization (especially for GC-MS). | Minimal sample preparation is typically needed. |
| Throughput | High | Lower |
| Primary Use | Quantifying the overall enrichment in metabolite pools. | Elucidating specific pathway activities and resolving complex flux networks.[19] |
Troubleshooting Guide
Problem: I am observing low or no ¹³C enrichment in my target metabolites.
| Potential Cause | Recommended Solution |
| Insufficient D-Ribose-13C5 Concentration or Labeling Time | The tracer may be too dilute or the incubation period too short for detectable incorporation. Increase the D-Ribose-13C5 concentration (while staying below toxic levels) and/or perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration. |
| High Endogenous Ribose Production | Cells may be synthesizing sufficient ribose de novo via the oxidative PPP, diluting the ¹³C label. Consider using other tracers like ¹³C-glucose to probe the oxidative PPP in parallel.[15] |
| Incorrect Metabolite Extraction | The extraction protocol may not be efficient for your metabolites of interest. Ensure you are using a robust protocol, such as a cold methanol/water/chloroform extraction, to properly quench metabolism and extract polar metabolites.[12] |
| Analytical Insensitivity | The concentration of your target metabolites may be below the detection limit of your instrument.[17] Consider concentrating your sample or using a more sensitive instrument (e.g., a triple quadrupole mass spectrometer). |
Problem: My cells are showing signs of stress or high levels of cell death.
| Potential Cause | Recommended Solution |
| D-Ribose Cytotoxicity | D-ribose can be cytotoxic at high concentrations, potentially through the formation of advanced glycation end products (AGEs).[8][10] Perform a dose-response curve with unlabeled D-ribose to identify the maximum non-toxic concentration for your specific cell line and experimental duration.[9][11] |
| Medium Depletion/Contamination | Long incubation times can lead to nutrient depletion or waste product accumulation. Ensure you are using fresh, sterile-filtered labeling medium. For long-term experiments, consider replenishing the medium. |
| Osmotic Stress | Adding a high concentration of D-Ribose-13C5 can alter the osmolarity of the culture medium. Ensure the final osmolarity of your labeling medium is within the physiological range for your cells. |
Problem: I am seeing high variability in labeling between my experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding/Density | Cell density can significantly impact metabolic activity. Ensure that all replicates are seeded at the same density and are in the same growth phase (e.g., mid-log phase) at the start of the experiment. |
| Variable Incubation Times | Small differences in the timing of adding or removing the labeling medium can affect results, especially in short-term or dynamic labeling experiments. Use a precise and consistent workflow for all samples. |
| Incomplete Quenching of Metabolism | If metabolism is not stopped instantly and completely during harvesting, metabolite levels and labeling patterns can change. Ensure rapid and effective quenching, for example, by washing with ice-cold saline and immediately adding liquid nitrogen or a cold extraction solvent.[12] |
| Tracer Purity and Concentration | Verify the isotopic purity of your D-Ribose-13C5 tracer from the manufacturer's certificate of analysis.[1] Prepare a fresh stock solution and accurately measure its concentration before each experiment. |
Experimental Protocols & Visualizations
General Protocol: D-Ribose-13C5 Labeling in Adherent Mammalian Cells
This protocol provides a general framework. Specific details such as cell numbers, volumes, and incubation times should be optimized for your experimental system.
1. Cell Culture & Preparation:
- Seed adherent cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach 70-80% confluency on the day of the experiment.
- Culture cells in their standard growth medium until they are ready for the labeling experiment.
2. Preparation of Labeling Medium:
- Prepare a base medium that lacks standard glucose and other carbon sources that could be metabolized to ribose (if applicable).
- Prepare a sterile, concentrated stock solution of D-Ribose-13C5 in ddH₂O.[21]
- Supplement the base medium with your desired final concentration of D-Ribose-13C5 and other necessary components (e.g., dialyzed FBS, glutamine).
- Prepare an identical "unlabeled" control medium using natural abundance D-ribose.
- Warm the labeling medium to 37°C before use.
3. Labeling Experiment:
- Aspirate the standard growth medium from the cell culture plates.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
- Add the pre-warmed D-Ribose-13C5 labeling medium to the cells.
- Incubate the cells for the predetermined optimal duration under standard culture conditions (37°C, 5% CO₂).
4. Metabolite Quenching and Extraction:
- Place the culture plates on ice to slow metabolic activity.
- Aspirate the labeling medium.
- Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites.[12]
- Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water mixture) to the cells to quench metabolism and extract metabolites.
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
- Carefully collect the supernatant containing the polar metabolites for analysis.
5. Sample Preparation for Analysis:
- Dry the metabolite extract completely using a vacuum centrifuge.
- The dried extract can then be stored at -80°C or reconstituted and derivatized (if necessary for GC-MS) for analysis by LC-MS or GC-MS.
Visualizations
Caption: General workflow for a D-Ribose-13C5 labeling experiment.
Caption: Metabolic fate of D-Ribose-13C5 via the Pentose Phosphate Pathway.
Caption: Troubleshooting decision tree for labeling experiments.
References
- 1. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 2. D-RIBOSE | Eurisotop [eurisotop.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 15. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic dilution in D-Ribose-13C5 tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and overcome common challenges in D-Ribose-13C5 tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in D-Ribose-13C5 tracer studies?
A1: Isotopic dilution is the decrease in the isotopic enrichment of a tracer, such as D-Ribose-13C5, due to the presence of the naturally abundant, unlabeled (12C) form of the molecule within the biological system. This is a critical concern because it can lead to an underestimation of the true metabolic flux and incorporation of the tracer into downstream metabolites. Accurate quantification of metabolic pathways relies on precise measurement of the 13C enrichment.[1][2]
Q2: What are the primary metabolic pathways that utilize D-Ribose-13C5?
A2: D-Ribose-13C5 is a key precursor for several central metabolic pathways. Understanding its fate is crucial for experimental design. The primary pathways include:
-
Pentose Phosphate Pathway (PPP): D-ribose is a central intermediate of the PPP, a pathway critical for generating NADPH and precursors for nucleotide synthesis.[3]
-
Nucleotide Synthesis: Ribose-5-phosphate, derived from D-ribose, is the backbone for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3]
-
Glycolysis/Gluconeogenesis: Ribose can be converted to intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing the carbon skeleton to enter central carbon metabolism.
Q3: How can I correct for the natural abundance of 13C in my mass spectrometry data?
A3: Correcting for the natural 1.1% abundance of 13C is essential for accurate determination of isotopic enrichment. This is typically done using computational methods and software that take into account the elemental composition of the metabolite and any derivatization agents used.[1][2] The correction involves calculating the theoretical mass isotopomer distribution for an unlabeled compound and using this to adjust the measured distribution in your labeled samples.[1]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Downstream Metabolites
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Endogenous Ribose Pool: The intracellular pool of unlabeled ribose is large, leading to significant dilution of the D-Ribose-13C5 tracer. | Solution: Increase the concentration of the D-Ribose-13C5 tracer in the experimental medium. Consider a pre-incubation period with a low-glucose or ribose-free medium to deplete endogenous pools before introducing the tracer. However, be cautious to avoid significant metabolic perturbations. |
| Slow Tracer Uptake: The cells or organism may have a low transport rate for ribose. | Solution: Verify the expression and activity of ribose transporters in your experimental system. If possible, use a cell line or model known to have efficient ribose uptake. Optimize the duration of the labeling experiment to allow for sufficient tracer incorporation. |
| Tracer Scrambling: The 13C label from D-Ribose-13C5 may be lost or redistributed through metabolic pathways, such as the reversible reactions of the non-oxidative pentose phosphate pathway. | Solution: Use shorter labeling times to minimize the effects of label scrambling. Analyze the labeling patterns of multiple intermediates in the pathway to understand the extent of scrambling. Positional isotope analysis (e.g., using NMR or specific MS/MS fragmentation) can provide more detailed insights. |
| Incorrect Sampling/Quenching: Continued metabolic activity after sample collection can lead to changes in isotopic enrichment. | Solution: Implement a rapid and effective quenching protocol to halt all enzymatic activity immediately upon sample collection. Common methods include snap-freezing in liquid nitrogen or quenching with cold methanol. |
Issue 2: Inconsistent or Variable Labeling Patterns
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Metabolic State Variability: Differences in the metabolic state of cells or organisms between experiments can lead to inconsistent labeling. | Solution: Ensure that all experimental conditions, including cell density, growth phase, and nutrient availability, are tightly controlled and consistent across all replicates and experiments. |
| Tracer Purity: The D-Ribose-13C5 tracer may contain unlabeled ribose or other impurities. | Solution: Verify the isotopic and chemical purity of the tracer using mass spectrometry or NMR.[4][5] Source tracers from reputable suppliers who provide a certificate of analysis. |
| Analytical Variability: Inconsistent sample preparation or mass spectrometry analysis can introduce variability. | Solution: Use a standardized and validated protocol for metabolite extraction and analysis. Include internal standards (e.g., a 13C-labeled compound not expected to be produced from D-Ribose-13C5) to control for variations in extraction efficiency and instrument response. |
Experimental Protocols
Key Experiment: D-Ribose-13C5 Labeling of Cultured Cells
Objective: To trace the metabolic fate of D-Ribose-13C5 into central carbon metabolism.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired growth phase (e.g., mid-logarithmic phase).
-
Media Preparation: Prepare a base medium that is glucose- and ribose-free. Supplement this medium with dialyzed fetal bovine serum to minimize the introduction of unlabeled sugars.
-
Tracer Introduction: Replace the standard culture medium with the prepared base medium supplemented with a known concentration of D-Ribose-13C5 (e.g., 10 mM).
-
Time Course: Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Incubate the cell lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. Calculate the fractional enrichment of the 13C label in each metabolite of interest.
Visualizations
References
- 1. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Ribose (U-¹³Câ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
Troubleshooting poor signal-to-noise in D-Ribose-13C5 mass spec analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor signal-to-noise issues during D-Ribose-13C5 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal-to-noise ratio (S/N) in D-Ribose-13C5 mass spec analysis?
A1: Poor S/N in D-Ribose-13C5 analysis can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues related to sample preparation, instrument parameters, and inherent chemical or electronic noise.[1][2][3] Common culprits include:
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Sample-related issues:
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Low sample concentration leading to a weak signal.[3]
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High sample complexity or contamination, causing ion suppression where more abundant molecules inhibit the ionization of the target analyte.[4]
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Suboptimal extraction of D-Ribose-13C5 from the biological matrix.
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Incomplete isotopic labeling, resulting in a distribution of labeled and unlabeled species and a weaker signal for the fully labeled molecule.
-
-
Instrumentation and method-related issues:
-
Improperly tuned or uncalibrated mass spectrometer.[3]
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Suboptimal ionization source settings (e.g., temperature, gas flow).[3]
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Incorrect mass analyzer settings, such as resolution and scan speed, which can affect ion transmission and detection.[5][6][7]
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Liquid chromatography (LC) issues like poor peak shape or co-elution with interfering compounds.
-
-
Background and noise-related issues:
Q2: How can I improve the signal intensity of my D-Ribose-13C5?
A2: Increasing the signal of your target analyte is a direct way to improve the S/N ratio. Consider the following strategies:
-
Optimize Sample Concentration: Ensure your sample is concentrated enough to produce a robust signal, but be mindful that excessive concentration can lead to ion suppression.[3]
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Enhance Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, APCI) and optimize the source parameters for D-Ribose.
-
Refine Chromatographic Separation: For LC-MS, improving peak shape and resolution can increase peak height. This can be achieved by:
-
Using a smaller diameter LC column to reduce peak volume and increase peak height.[10]
-
Optimizing the mobile phase composition and gradient.
-
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance for the mass range of interest.[3]
Q3: What are effective strategies for reducing background noise?
A3: Reducing the noise component is the other key aspect of improving the S/N ratio. Here are several effective methods:
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Use High-Purity Reagents: Employ high-purity, MS-grade solvents and reagents to minimize chemical noise.
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Implement a Contaminant Exclusion List: If you identify common contaminants in your blanks, you can create an exclusion list to prevent the mass spectrometer from acquiring MS/MS data on these ions, thereby dedicating more time to your analyte of interest.[8]
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Improve Sample Cleanup: Incorporate additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Optimize Detector Settings: Adjusting detector settings, such as the time constant, can help filter out high-frequency electronic noise.[10]
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Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish your D-Ribose-13C5 signal from closely related interfering ions, effectively reducing chemical noise.[2][11]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Poor S/N
This guide provides a systematic approach to identifying the root cause of a poor signal-to-noise ratio.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor signal-to-noise.
Guide 2: Optimizing Mass Spectrometer Parameters
For researchers who have narrowed down the issue to instrumentation, this guide provides key parameters to investigate.
| Parameter | Potential Issue | Recommended Action |
| Mass Resolution | Insufficient resolution can lead to the merging of the analyte peak with background ions.[5][6][7] | Increase the mass resolution to better separate the D-Ribose-13C5 signal from interfering masses. Note that this may decrease sensitivity, so a balance must be found. |
| Ionization Source Temperature | Suboptimal temperature can lead to poor desolvation or thermal degradation of the analyte. | Optimize the source temperature in increments to find the point of maximum signal intensity for D-Ribose-13C5. |
| Collision Energy (for MS/MS) | Inappropriate collision energy can result in poor fragmentation or excessive fragmentation, leading to a weak signal for the desired product ions. | Perform a collision energy ramp experiment to determine the optimal energy for the desired fragmentation pattern of D-Ribose-13C5. |
| Automatic Gain Control (AGC) Target | An AGC target that is too high can lead to space-charge effects, while one that is too low can result in a weak signal.[5][6][7] | Adjust the AGC target to ensure an adequate number of ions are being trapped without overloading the mass analyzer. |
| Maximum Ion Injection Time (MIT) | A short MIT may not allow enough ions to be collected for a strong signal, especially for low-abundance analytes.[5][6][7] | Increase the MIT to allow for the accumulation of more ions, which can improve the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Sample Preparation for Cellular Metabolomics with D-Ribose-13C5 Labeling
This protocol outlines a general procedure for labeling cells with D-Ribose-13C5 and extracting metabolites for mass spectrometry analysis.
Experimental Workflow Diagram
Caption: A typical workflow for preparing labeled cell extracts.
Methodology:
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow overnight in their standard growth medium.
-
Isotopic Labeling:
-
Prepare a labeling medium by supplementing a base medium (lacking glucose and ribose) with D-Ribose-13C5 at the desired concentration. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled ribose and other small molecules.[12]
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed D-Ribose-13C5 labeling medium to the cells and incubate for a duration determined by the specific metabolic pathway under investigation. The time required to reach isotopic steady-state can vary from minutes for glycolysis to hours or days for other pathways.[12]
-
-
Metabolite Quenching and Extraction:
-
Sample Collection and Processing:
-
Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[12]
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator or under a gentle stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.[12]
-
-
Reconstitution:
-
Just prior to mass spectrometry analysis, reconstitute the dried metabolite pellet in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with your LC-MS system.
-
Signaling Pathway and Logical Relationship Diagrams
Diagram 1: Key Metabolic Fates of Ribose
This diagram illustrates the primary metabolic pathways that utilize ribose, which are relevant when tracing D-Ribose-13C5.
Caption: Major metabolic pathways involving Ribose-5-Phosphate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
Technical Support Center: D-Ribose-13C5 Labeled Metabolite Extraction
Welcome to the technical support center for improving the extraction efficiency of D-Ribose-13C5 labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving the isotopic labeling pattern of my D-Ribose-13C5 metabolites?
A1: The most critical initial step is rapid and effective quenching of metabolic activity.[1][2][3] This ensures that the isotopic enrichment of D-Ribose-13C5 within various metabolites is accurately captured at the time of sampling by immediately halting all enzymatic reactions.[2] Common and effective methods include snap-freezing the cell pellet in liquid nitrogen or using ice-cold organic solvents.[2][3][4]
Q2: I am observing low yields of my polar D-Ribose-13C5 labeled metabolites. What could be the cause?
A2: Low yields of polar metabolites, such as sugar phosphates derived from D-Ribose-13C5, are often due to an inappropriate extraction solvent system or incomplete cell lysis. For polar metabolites, a common recommendation is to use a cold solvent mixture like 80% methanol.[5] Some protocols suggest a biphasic extraction using a mixture of methanol, chloroform, and water to separate polar and non-polar metabolites.[6][7] Additionally, ensure your cell lysis method (e.g., sonication, freeze-thaw cycles) is sufficient to disrupt the cell membranes completely.
Q3: My results show high variability between replicate samples. What are the likely sources of this inconsistency?
A3: High variability can stem from several factors throughout the workflow. Key areas to investigate include:
-
Inconsistent Quenching: Ensure the time between sample harvesting and quenching is minimized and identical for all samples.
-
Variable Cell Numbers: Aim for an equal number of cells per sample at the time of harvesting.[5]
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Incomplete Extraction: Vortex or sonicate samples thoroughly after adding the extraction solvent to ensure complete extraction.
-
Sample Processing: Maintain consistent temperatures and incubation times during all steps of the extraction process.
Q4: Can the choice of cell harvesting method affect my results?
A4: Yes, the cell harvesting method can impact your results. For adherent cells, mechanical scraping is often preferred over enzymatic methods like trypsinization, as trypsin can alter the cell membrane and lead to the leakage of intracellular metabolites.[8] If using scraping, perform it quickly and in the presence of a cold washing solution or the quenching solution itself.
Q5: How do I correct for the natural abundance of 13C in my mass spectrometry data?
A5: It is crucial to correct for the naturally occurring 1.1% 13C isotope to accurately determine the enrichment from the D-Ribose-13C5 tracer.[9] This is typically done using computational software that employs algorithms to subtract the contribution of natural isotopes from the measured mass isotopologue distribution.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of D-Ribose-13C5 labeled metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall metabolite signal | - Insufficient starting cell number.- Inefficient cell lysis.- Metabolite degradation during extraction.- Loss of metabolites during sample drying. | - Increase the number of cells per sample (a minimum of 10^6 cells is often recommended).[1]- Optimize your cell lysis protocol (e.g., increase sonication time, add more freeze-thaw cycles).- Keep samples on ice or at -80°C throughout the extraction process.[5]- Use a speed vacuum or lyophilizer for drying and avoid excessive heat. |
| Poor extraction of phosphorylated sugars (e.g., Ribose-5-phosphate-13C5) | - Suboptimal extraction solvent pH.- Inappropriate solvent polarity. | - Consider using an extraction solvent with a slightly acidic pH (e.g., containing 0.1% formic acid) to improve the stability of phosphorylated compounds.[11]- A biphasic extraction using methanol/chloroform/water can be effective for separating polar metabolites.[7] |
| Presence of interfering peaks in LC-MS analysis | - Contamination from plasticware or solvents.- Carryover from the previous injection. | - Use high-purity, LC-MS grade solvents and polypropylene tubes.- Run blank injections between samples to check for carryover. |
| Inaccurate quantification of labeled species | - Ion suppression in the mass spectrometer.- Lack of an appropriate internal standard. | - Use a stable isotope-labeled internal standard that is not expected to be present in your samples (e.g., 13C-labeled algal amino acid mix).- Optimize chromatographic separation to reduce co-elution of high-abundance metabolites. |
| Emulsion formation during liquid-liquid extraction | - High lipid content in the sample. | - Centrifuge at a higher speed and for a longer duration to break the emulsion.- Gently swirl instead of vigorously shaking the sample during mixing.[12] |
Experimental Protocols
Protocol 1: Monophasic Extraction for Polar Metabolites from Adherent Cells
This protocol is optimized for the extraction of polar metabolites, including those from the pentose phosphate pathway, from adherent cell cultures.
-
Cell Culture and Labeling:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Incubate cells with medium containing D-Ribose-13C5 for the desired labeling duration (e.g., 24 hours for steady-state labeling).
-
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Instantly add 1 mL of -80°C 80% methanol/20% water to the plate to quench metabolism and detach cells.
-
-
Extraction:
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -80°C for 30 minutes to facilitate protein precipitation.[5]
-
-
Sample Clarification and Collection:
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant, which contains the metabolite extract, to a new tube.
-
Dry the metabolite extract using a speed vacuum without heat.
-
Store the dried extract at -80°C until LC-MS analysis.
-
Protocol 2: Biphasic Extraction for Polar and Non-Polar Metabolites from Suspension Cells
This protocol allows for the separation of polar and non-polar metabolites from the same sample.
-
Cell Culture and Labeling:
-
Grow suspension cells to the desired density.
-
Incubate cells with medium containing D-Ribose-13C5 for the specified time.
-
-
Quenching and Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the medium and wash the cell pellet with ice-cold PBS.
-
Flash freeze the cell pellet in liquid nitrogen.
-
-
Extraction:
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2:2:1 v/v/v) to the frozen cell pellet.
-
Vortex thoroughly for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Three layers will be visible: an upper aqueous layer (polar metabolites), a lower organic layer (non-polar metabolites), and a protein pellet in between.
-
Carefully collect the upper aqueous layer containing the D-Ribose-13C5 labeled polar metabolites.
-
Dry the aqueous extract in a speed vacuum.
-
Store the dried extract at -80°C for later analysis.
-
Visualizations
Caption: Overview of the D-Ribose-13C5 labeled metabolite extraction workflow.
Caption: A logical troubleshooting guide for low metabolite yield.
Caption: Simplified pathway showing the incorporation of 13C from glucose into D-Ribose-5-Phosphate.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. lcms.cz [lcms.cz]
- 7. An improved method for extraction of polar and charged metabolites from cyanobacteria | PLOS One [journals.plos.org]
- 8. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in LC-MS analysis of D-Ribose-13C5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of D-Ribose-13C5.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, can significantly impact the accuracy and reproducibility of LC-MS analysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects when analyzing D-Ribose-13C5.
Problem: Poor Peak Shape, Inconsistent Retention Times, or Signal Instability
This is a common issue in LC-MS analysis and can be indicative of a variety of problems, including matrix effects.[4][5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution with Matrix Components | 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate D-Ribose-13C5 from interfering compounds.[6][7] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like ribose.[6] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][6] | Improved peak shape, consistent retention times, and more stable signal. |
| Ion Source Contamination | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI or APCI source.[8] 2. Use a Divert Valve: Program a divert valve to direct the flow to waste during the elution of highly concentrated, interfering matrix components, preventing them from entering the mass spectrometer.[6] | Reduced background noise and improved signal-to-noise ratio. |
| Inadequate Sample Preparation | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences before injection.[7][9] For polar molecules like D-Ribose-13C5, mixed-mode SPE can be particularly effective.[7] | Cleaner sample extract leading to reduced matrix effects and improved analytical accuracy. |
Illustrative Workflow for Troubleshooting Matrix Effects:
Caption: A logical workflow for troubleshooting and addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[1][3][11] The phenomenon is particularly prevalent in electrospray ionization (ESI).[9][12]
Q2: Why is D-Ribose-13C5 susceptible to matrix effects?
A2: D-Ribose-13C5, being a highly polar sugar, can be challenging to retain and separate from other polar endogenous components in biological matrices using traditional reversed-phase chromatography. This co-elution of matrix components with the analyte can lead to significant matrix effects.[6][10]
Q3: How can I quantitatively assess matrix effects for D-Ribose-13C5?
A3: Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of D-Ribose-13C5 is continuously infused into the MS while a blank matrix extract is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of D-Ribose-13C5 indicates ion suppression or enhancement, respectively.[6]
-
Post-extraction spike: The response of D-Ribose-13C5 in a spiked blank matrix extract is compared to its response in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[11][12]
Illustrative Comparison of Matrix Effect Assessment Methods:
| Method | Principle | Advantages | Disadvantages |
| Post-Column Infusion | Continuous infusion of the analyte post-column while injecting a blank matrix extract.[6] | Provides a qualitative profile of matrix effects across the entire chromatogram. | Does not provide a precise quantitative value for the matrix effect on the analyte peak. |
| Post-Extraction Spike | Compares the analyte signal in a spiked extracted matrix to the signal in a neat solution.[11] | Provides a quantitative measure (Matrix Factor) of the matrix effect at the analyte's retention time. | Can be more time-consuming as it requires separate injections. |
Q4: What is the most effective way to compensate for matrix effects when analyzing D-Ribose-13C5?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][11] An ideal internal standard for D-Ribose-13C5 would be a more heavily labeled version of ribose (e.g., D-Ribose-13C5, 15N) or a structurally similar isotopically labeled sugar that co-elutes. The SIL-IS experiences the same matrix effects as the analyte, and the ratio of their signals remains constant, leading to accurate quantification.[11]
Q5: Can I just dilute my sample to eliminate matrix effects?
A5: Sample dilution is a simple and often effective strategy to reduce matrix effects.[2][6] By lowering the concentration of all components in the sample, the impact of interfering compounds on the ionization of D-Ribose-13C5 is minimized. However, excessive dilution may compromise the sensitivity of the assay, making it unsuitable for detecting low concentrations of the analyte.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for D-Ribose-13C5 from Plasma
This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects before LC-MS analysis of the polar analyte D-Ribose-13C5.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and cation exchange) with 1 mL of methanol followed by 1 mL of water.[7]
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the D-Ribose-13C5 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Workflow for SPE Protocol:
Caption: A step-by-step workflow for the solid-phase extraction of D-Ribose-13C5.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect
This protocol details how to calculate the matrix factor for D-Ribose-13C5.
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using the established sample preparation protocol (e.g., Protocol 1).
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with a known concentration of D-Ribose-13C5.
-
Prepare Neat Solution: Prepare a solution of D-Ribose-13C5 in the reconstitution solvent at the same concentration as the spiked matrix sample.
-
LC-MS Analysis: Analyze both the spiked matrix sample and the neat solution by LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of D-Ribose-13C5 in Spiked Matrix) / (Peak Area of D-Ribose-13C5 in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Illustrative Data for Matrix Factor Calculation:
| Sample | D-Ribose-13C5 Peak Area |
| Neat Solution | 1,200,000 |
| Spiked Matrix Extract | 850,000 |
| Calculated Matrix Factor | 0.71 (Ion Suppression) |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. scribd.com [scribd.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Separation of D-Ribose-13C5 Labeled Sugars
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of D-Ribose-13C5 labeled sugars.
Frequently Asked Questions (FAQs)
1. What are the main challenges in separating isomers of D-Ribose-13C5?
The primary challenges in separating isomers of D-Ribose-13C5 stem from the inherent structural similarities of the isomers. D-Ribose, in solution, exists as an equilibrium mixture of different forms, primarily the α-pyranose, β-pyranose, α-furanose, and β-furanose forms, along with a small amount of the open-chain aldehyde form. Since D-Ribose-13C5 is fully labeled with carbon-13, the separation challenges are compounded by the need for analytical techniques that can resolve these subtle structural differences while also being compatible with detection methods for isotopically labeled compounds.
2. Which chromatographic techniques are most effective for separating D-Ribose-13C5 isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating sugar isomers.[1] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like sugars.[2][3] Other specialized techniques include:
-
Boronate Affinity Chromatography: This method utilizes the formation of reversible covalent complexes between boronic acid functionalized stationary phases and the cis-diol groups present in ribose.[4][5]
-
Anion-Exchange Chromatography: At high pH, the hydroxyl groups of sugars can be ionized, allowing for separation on anion-exchange columns.[6]
-
Chiral Chromatography: For separating enantiomers (D- and L-ribose), chiral stationary phases are necessary.[7][8]
3. Does the 13C labeling affect the chromatographic separation?
The presence of 13C isotopes can have a minor effect on the retention time of a molecule, known as an "isotope effect."[9] While this effect is generally small, it can sometimes be observed in high-resolution chromatography. For practical purposes in the separation of D-Ribose-13C5 isomers, the primary separation principles remain the same as for unlabeled ribose. However, it is crucial to use appropriate detection methods, such as mass spectrometry (MS), to confirm the identity and isotopic enrichment of the separated isomers.[10][11]
4. What detection methods are suitable for analyzing separated D-Ribose-13C5 isomers?
Mass Spectrometry (MS) is the preferred detection method for analyzing 13C-labeled compounds.[12] When coupled with HPLC (LC-MS), it allows for the determination of the mass-to-charge ratio of the eluting isomers, confirming the incorporation of the 13C label. Other common detectors for sugar analysis include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than Refractive Index detectors for many applications.
-
Refractive Index (RI) Detector: A universal detector, but it is sensitive to changes in the mobile phase composition and temperature, making it less suitable for gradient elution.
5. Is derivatization necessary for the separation of D-Ribose-13C5 isomers?
Derivatization is not always necessary but can significantly improve chromatographic resolution and detection sensitivity. Derivatizing agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) react with the reducing end of the sugar, and the resulting derivatives often exhibit better separation on reversed-phase HPLC columns and have a strong UV absorbance for sensitive detection.
Troubleshooting Guides
This section addresses common issues encountered during the isomeric separation of D-Ribose-13C5.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase may not have the required selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing adequate separation.
-
High Flow Rate: A flow rate that is too high can lead to decreased resolution.
-
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution.
Troubleshooting Steps:
-
Column Selection:
-
For general isomeric separation, consider a HILIC column with an amide or diol stationary phase.[2][13]
-
For enhanced selectivity, explore boronate affinity chromatography.[4]
-
If separating anomers is the primary goal, a specialized stationary phase designed for carbohydrate analysis may be required.[14]
-
-
Mobile Phase Optimization:
-
In HILIC, systematically vary the ratio of organic solvent (typically acetonitrile) to the aqueous component. A higher organic content generally leads to stronger retention.
-
Adjust the pH of the aqueous portion of the mobile phase. For anion-exchange chromatography, a high pH is necessary.[6]
-
Consider the use of additives like boric acid, which can form complexes with ribose and improve separation.
-
-
Flow Rate Adjustment:
-
Decrease the flow rate to allow for more interaction between the analytes and the stationary phase, which can improve resolution.
-
-
Sample Concentration:
-
Reduce the concentration of the injected sample to avoid overloading the column.
-
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the sugar hydroxyl groups and active sites on the silica support can cause peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions that cause tailing.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
Troubleshooting Steps:
-
Column Choice:
-
Use a column with end-capping to minimize interactions with residual silanols.
-
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase to block active sites on the stationary phase.
-
-
Column Cleaning:
-
Flush the column with a strong solvent to remove any contaminants. Refer to the column manufacturer's instructions for appropriate cleaning procedures.
-
Issue 3: Split Peaks
Possible Causes:
-
Anomeric Interconversion: Ribose can interconvert between its α and β anomers during the chromatographic run, leading to peak broadening or splitting.[14]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Column Void or Channeling: A damaged column can lead to split peaks.
Troubleshooting Steps:
-
Control Anomerization:
-
Lowering the column temperature can sometimes slow down the rate of anomerization.
-
Operating at a high pH can accelerate anomerization to the point where a single, sharp peak is observed.
-
-
Injection Solvent:
-
Whenever possible, dissolve the D-Ribose-13C5 sample in the initial mobile phase.
-
-
Column Integrity:
-
If a column void is suspected, it may be possible to gently tap the column to resettle the packing material. However, in most cases, the column will need to be replaced.
-
Quantitative Data
The following table provides an illustrative example of chromatographic data that could be obtained for the separation of D-Ribose-13C5 anomers under different HILIC conditions. Actual results will vary depending on the specific experimental setup.
| Condition | Anomer | Retention Time (min) | Peak Width (min) | Resolution (Rs) |
| Method A: 85% Acetonitrile | α-pyranose | 10.2 | 0.35 | 1.8 |
| β-pyranose | 11.5 | 0.40 | ||
| Method B: 80% Acetonitrile | α-pyranose | 8.5 | 0.30 | 1.5 |
| β-pyranose | 9.5 | 0.32 | ||
| Method C: 85% ACN, 0.1% NH4OH | α/β-pyranose | 9.8 | 0.25 | N/A (single peak) |
Experimental Protocols
Protocol 1: HILIC-MS for Anomeric Separation of D-Ribose-13C5
-
Sample Preparation: Dissolve 1 mg of D-Ribose-13C5 in 1 mL of 80:20 (v/v) acetonitrile:water.
-
HPLC System:
-
Column: HILIC column (e.g., Amide or Diol chemistry), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Gradient: 0-1 min, 100% A; 1-10 min, 100% to 60% A; 10-12 min, 60% A; 12-12.1 min, 60% to 100% A; 12.1-15 min, 100% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 154-160.
-
Data Acquisition: Full scan mode.
-
Visualizations
Caption: Experimental workflow for HILIC-MS analysis of D-Ribose-13C5.
Caption: Troubleshooting decision tree for HPLC separation of sugar isomers.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
- 5. interchim.fr [interchim.fr]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
D-Ribose-13C5 solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of D-Ribose-13C5 and the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of D-Ribose-13C5 in common laboratory solvents?
A1: D-Ribose-13C5 exhibits good solubility in aqueous solutions and some organic solvents. It is soluble in water and methanol.[1][2] One supplier specifies a solubility of up to 100 mg/mL in water, though this may require sonication to fully dissolve.[3] It is slightly soluble in ethanol.[1]
Q2: What is the recommended storage condition for powdered D-Ribose-13C5?
A2: The powdered form of D-Ribose-13C5 should be stored at room temperature, protected from light and moisture.[4][5][6]
Q3: How should I prepare a stock solution of D-Ribose-13C5?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving the powdered D-Ribose-13C5 in the solvent of choice, with the aid of sonication if necessary for aqueous solutions.[3]
Q4: What are the recommended storage conditions and stability for D-Ribose-13C5 stock solutions?
A4: For optimal stability, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7] It is advisable to avoid repeated freeze-thaw cycles.
Q5: Do aqueous stock solutions of D-Ribose-13C5 require any special handling?
A5: Yes, if you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving D-Ribose-13C5 in Water | The compound may require energy to fully dissolve. | Use an ultrasonic bath to aid dissolution.[3] Gently warming the solution may also help, but monitor for any signs of degradation. |
| Precipitation Observed in Stock Solution After Storage | The solution may be supersaturated or stored at an inappropriate temperature. | Ensure the storage temperature is consistently maintained at -20°C or -80°C. If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently and ensure they are properly aliquoted to minimize freeze-thaw cycles. Always use the stock solution within the recommended stability period (6 months at -80°C, 1 month at -20°C).[3] |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Notes |
| Water | 100 mg/mL | Sonication may be required.[3] |
| Methanol | Soluble | [1][2] |
| Ethanol | Slightly Soluble | [1] |
Stock Solution Storage Recommendations
| Storage Temperature | Shelf Life |
| -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Protocols
Protocol: Preparation of a 100 mg/mL D-Ribose-13C5 Stock Solution in Water
Materials:
-
D-Ribose-13C5 powder
-
Nuclease-free water
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of D-Ribose-13C5 powder in a sterile conical centrifuge tube.
-
Solvent Addition: Add the appropriate volume of nuclease-free water to achieve a final concentration of 100 mg/mL.
-
Initial Dissolution: Briefly vortex the tube to disperse the powder.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the D-Ribose-13C5 is completely dissolved.[3] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[3]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Visualizations
Caption: Workflow for the preparation and storage of D-Ribose-13C5 stock solutions.
Caption: A logical diagram for troubleshooting common issues with D-Ribose-13C5 solutions.
References
- 1. chembk.com [chembk.com]
- 2. MBS6032699-5x10mg | D-Ribose-13C5 Biotrend [biotrend.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 5. D-Ribose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-768-0.5 [isotope.com]
- 6. D-Ribose (U-¹³Câ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: D-Ribose-¹³C₅ Metabolomics Data Normalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing D-Ribose-¹³C₅ metabolomics data.
Frequently Asked Questions (FAQs)
Q1: Why is normalization of D-Ribose-¹³C₅ metabolomics data necessary?
Q2: What are the most common normalization strategies for ¹³C-labeled metabolomics data?
A2: Several strategies are employed, broadly categorized as sample-based or data-based. Common methods include:
-
Internal Standard (IS) Normalization: This is a highly recommended method where a known amount of a stable isotope-labeled compound (like a ¹³C-labeled standard) is added to each sample.[4][5] All metabolite signals are then divided by the signal of the internal standard.[6]
-
Total Ion Current (TIC) Normalization: This method scales the data based on the total signal in each sample. However, it assumes that the total metabolite concentration is constant across samples, which may not always be true.[1][2]
-
Probabilistic Quotient Normalization (PQN): This method is robust against a few metabolites with very high or low concentrations and normalizes based on the median of the ratios of metabolite abundances between a sample and a reference spectrum.
-
Median Normalization: This approach adjusts each sample's metabolite abundance to a fixed median value, providing robustness against outliers.[3]
Q3: How do I choose the right internal standard for my D-Ribose-¹³C₅ experiment?
A3: The ideal internal standard should be structurally and chemically similar to the analytes of interest but isotopically distinct. For D-Ribose-¹³C₅ experiments, a uniformly ¹³C-labeled metabolite extract from a related biological system can serve as an excellent internal standard.[4][5] This provides a wide range of labeled compounds that can be used to normalize different classes of metabolites. When selecting a specific internal standard, it should not be naturally present in the samples and should not interfere with the detection of the target metabolites.
Q4: What is the importance of Quality Control (QC) samples?
A4: Quality control samples are essential for assessing the stability and performance of the analytical platform throughout the experimental run.[4] They are typically prepared by pooling small aliquots from all experimental samples to create a representative average. Injecting QC samples at regular intervals allows for the monitoring of instrument drift and batch effects. Normalization methods can then be applied to correct for these variations.
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections
Symptoms:
-
Poor correlation between replicate injections of the same sample.
-
Large standard deviations for metabolite peak areas within a group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your sample extraction and preparation protocols to ensure consistency across all samples. Ensure accurate and consistent addition of the internal standard to each sample. |
| Instrument Instability | Check the stability of your LC-MS system. Monitor for fluctuations in pressure, temperature, and spray stability.[7] It is recommended to run several conditioning QC samples at the beginning of the sequence to stabilize the system. |
| Carryover from Previous Injections | Inject blank samples between experimental samples to check for carryover. If carryover is detected, optimize the wash steps in your autosampler method.[7] |
| Inappropriate Normalization | The chosen normalization method may not be suitable for your data. Re-evaluate your normalization strategy. Consider using a more robust method like internal standard normalization or PQN. |
Issue 2: Incomplete Labeling or Isotope Impurity
Symptoms:
-
Observed mass isotopologue distributions (MIDs) do not match theoretical expectations.
-
The M+0 peak (unlabeled metabolite) is unexpectedly high.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time with D-Ribose-¹³C₅ | Ensure that the cells or organisms have been incubated with the labeled substrate for a sufficient period to achieve isotopic steady-state. |
| Dilution from Unlabeled Carbon Sources | Identify and minimize any potential sources of unlabeled carbon in your experimental system (e.g., in the media or from endogenous pools). |
| Isotope Impurity of the Tracer | Verify the isotopic purity of your D-Ribose-¹³C₅ tracer from the manufacturer's certificate of analysis. Account for the stated purity in your data analysis by correcting for the natural abundance of ¹³C. |
Issue 3: Normalization Introduces More Variation
Symptoms:
-
The coefficient of variation (%CV) for metabolites increases after normalization.
-
Biological differences are obscured after normalization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Normalization Method | The assumptions of the chosen normalization method may be violated by your data. For example, TIC normalization is not appropriate if there are significant global changes in metabolite levels between your experimental groups. |
| Poor Quality Internal Standard | If using an internal standard, ensure it is stable and does not degrade during sample preparation or analysis. The internal standard should also not be affected by matrix effects differently than the analytes. |
| Batch Effects Not Properly Corrected | If your samples were run in multiple batches, a simple normalization may not be sufficient. Consider using more advanced batch correction algorithms in addition to normalization. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the coefficient of variation (%CV) for a set of metabolites before and after applying different normalization strategies. In this example, internal standard normalization provides the most significant reduction in technical variability.
| Metabolite | Raw Data (%CV) | TIC Normalized (%CV) | Median Normalized (%CV) | Internal Standard Normalized (%CV) |
| Ribose-5-phosphate-¹³C₅ | 25.3 | 18.7 | 15.4 | 8.2 |
| Sedoheptulose-7-phosphate-¹³C₅ | 28.1 | 20.5 | 17.8 | 9.5 |
| Pyruvate-¹³C₃ | 22.9 | 16.2 | 14.1 | 7.6 |
| Lactate-¹³C₃ | 31.5 | 24.8 | 21.3 | 10.1 |
| Citrate-¹³C₆ | 19.8 | 14.1 | 11.9 | 6.3 |
Experimental Protocols
Protocol 1: Internal Standard Normalization Workflow
This protocol outlines the steps for using a ¹³C-labeled internal standard for normalization of D-Ribose-¹³C₅ metabolomics data.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of the ¹³C-labeled internal standard (e.g., a commercially available ¹³C-labeled yeast extract or a specific ¹³C-labeled metabolite).
-
Dissolve it in a suitable solvent (e.g., methanol/water) to a known concentration.
-
-
Sample Preparation:
-
To each biological sample, add a precise and consistent volume of the internal standard stock solution at the earliest step possible, ideally during the initial metabolite extraction.[4]
-
Proceed with your standard metabolite extraction protocol (e.g., using cold methanol, chloroform, and water).
-
Dry the metabolite extracts under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
-
LC-MS Data Acquisition:
-
Analyze the samples using a validated LC-MS method.
-
Ensure that the internal standard is detectable and chromatographically resolved from other metabolites.
-
-
Data Processing:
-
Use a suitable software (e.g., XCMS, MZmine) to detect and integrate the peak areas of all metabolites, including the internal standard.
-
For each sample, divide the peak area of every identified metabolite by the peak area of the internal standard.
-
The resulting ratios are the normalized metabolite abundances.
-
Visualizations
Caption: Internal Standard Normalization Workflow.
Caption: Troubleshooting High Replicate Variability.
References
- 1. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 2. (PDF) A Comparison of Various Normalization Methods for LC/MS Metabolomics Data (2018) | Jacob Wulff | 50 Citations [scispace.com]
- 3. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: D-Ribose-13C5 NMR Acquisition
Welcome to the technical support center for optimizing NMR acquisition parameters for D-Ribose-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: What are the typical 13C NMR chemical shifts for D-Ribose?
A1: The 13C NMR spectrum of D-Ribose is complex due to the presence of multiple isomers (anomers) in solution: α-pyranose, β-pyranose, α-furanose, and β-furanose. The chemical shifts for each carbon in these forms are distinct. Typical chemical shift ranges for carbohydrate ring carbons are 60–110 ppm.[1] For D-[1-13C]ribose in D2O, the following assignments have been reported:
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| α-pyranose | 95.0 | 71.52 | 70.7 | 68.8 | 64.5 |
| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 |
| α-furanose | 97.8 | 72.4 | 71.50 | 84.5 | 62.9 |
| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |
| Data sourced from Omicron Biochemicals, Inc. for D-[1-13C]ribose.[2] |
Q2: Why is the sensitivity of 13C NMR so much lower than 1H NMR, and how can I improve it for my D-Ribose-13C5 sample?
A2: The lower sensitivity of 13C NMR is due to the low natural abundance of the 13C isotope (~1.1%) and its smaller gyromagnetic ratio. Since your sample is D-Ribose-13C5, it is uniformly labeled, which significantly overcomes the natural abundance issue. To further improve sensitivity:
-
Increase Sample Concentration: For 13C NMR, it is generally best to use as much sample as will dissolve to create a saturated solution.[3][4] For a good signal-to-noise ratio, approximately 3 mg per inequivalent carbon is recommended.[5]
-
Optimize Acquisition Parameters: Employing a smaller flip angle (e.g., 30°) instead of a 90° pulse can improve signal-to-noise in a given amount of time, especially for carbons with long relaxation times (T1).[6]
-
Utilize Nuclear Overhauser Effect (NOE): Ensure 1H decoupling is active during the relaxation delay (D1) to benefit from the NOE, which can enhance the 13C signal.[6]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
Q3: What is a good starting pulse program for a standard 1D 13C NMR experiment on D-Ribose-13C5?
A3: A good starting point is a standard 1D 13C experiment with proton decoupling. On Bruker instruments, zgpg30 or zgdc30 are common choices.[6] These pulse programs use a 30° pulse angle, which is often optimal for signal-to-noise when dealing with the long T1 relaxation times of 13C nuclei, and include 1H decoupling during acquisition.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition of 13C NMR spectra for D-Ribose-13C5.
Issue 1: Low Signal-to-Noise Ratio (S/N)
| Potential Cause | Recommended Solution |
| Insufficient Sample Concentration | Increase the amount of D-Ribose-13C5 dissolved in the solvent. For 13C experiments, a higher concentration is generally better.[5] |
| Inadequate Number of Scans (NS) | Increase the number of scans. Keep in mind that the S/N ratio improves with the square root of the number of scans, so a four-fold increase in scans is needed to double the S/N.[3] |
| Suboptimal Relaxation Delay (D1) | For a 30° pulse angle, a D1 of 1-2 seconds is often a good starting point. If quaternary carbons are of interest, a longer D1 may be necessary due to their longer T1 relaxation times.[6] |
| Incorrect Pulse Angle | Using a 90° pulse requires a very long relaxation delay (5 * T1), which is often impractical for 13C NMR. A 30° or 45° pulse angle generally provides better sensitivity in a shorter amount of time.[6][7] |
| NOE Not Utilized | Ensure that the pulse sequence includes 1H irradiation during the relaxation delay to generate the Nuclear Overhauser Effect, which can significantly enhance the 13C signal.[6] |
Issue 2: Poor Resolution and Broad Peaks
| Potential Cause | Recommended Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer. For highly concentrated sugar solutions, viscosity can affect shimming.[3][8] |
| High Viscosity of the Sample | A highly concentrated sample can lead to increased viscosity, resulting in broader lines. While high concentration is good for S/N, there can be a trade-off with resolution. Consider a slightly lower concentration if line broadening is severe.[3] |
| Insufficient Acquisition Time (AQ) | A longer acquisition time leads to better resolution. For 13C spectra, where signals are well-dispersed, a shorter AQ is often acceptable, but if peaks are overlapping, increasing AQ can help.[7] |
| Solid Particles in the Sample | Suspended particles will severely degrade the magnetic field homogeneity. Filter your sample through a pipette with a glass wool plug into the NMR tube.[3][5] |
| Incorrect Processing Parameters | Applying a line broadening (LB) factor during Fourier transformation can improve the appearance of noisy spectra but will decrease resolution. A value of 1.0 is a common starting point for 13C spectra.[6] |
Issue 3: Missing Signals (Especially Quaternary Carbons)
| Potential Cause | Recommended Solution |
| Very Long T1 Relaxation Times | Quaternary carbons have very long T1 values because they lack attached protons, which are the primary source of relaxation. Increase the relaxation delay (D1) to allow for more complete relaxation between pulses. |
| Lack of NOE Enhancement | Since quaternary carbons have no directly attached protons, they do not benefit significantly from the NOE. Their signals will be inherently smaller. Increasing the number of scans is the most direct way to improve their visibility. |
Experimental Protocols
Protocol 1: Standard 1D 13C{1H} NMR for D-Ribose-13C5
This protocol is for acquiring a standard proton-decoupled 1D 13C NMR spectrum.
-
Sample Preparation:
-
Dissolve 20-50 mg of D-Ribose-13C5 in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).[4]
-
Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube.[3][5]
-
The sample height in the tube should be approximately 4-5 cm.[4][9]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters (Starting Point):
| Parameter | Value | Description |
| Pulse Program | zgpg30 or zgdc30 | 1D 13C spectrum with a 30° pulse and proton decoupling.[6] |
| Number of Scans (NS) | 128 | Increase for dilute samples. |
| Relaxation Delay (D1) | 2.0 s | Time for spin-lattice relaxation.[6] |
| Acquisition Time (AQ) | 1.0 s | Time during which the FID is recorded.[6] |
| Spectral Width (SW) | 200-250 ppm | Should encompass the entire 13C chemical shift range for carbohydrates. |
| Transmitter Frequency Offset (O1) | ~80-90 ppm | Center of the spectral window. |
| Temperature | 298 K |
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum. If using D₂O, the residual HDO signal can be used for 1H referencing, but for 13C, an external reference or referencing to a known internal standard is more accurate.
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.[6]
-
Visualizations
Caption: Experimental workflow for 1D 13C NMR of D-Ribose-13C5.
Caption: Troubleshooting logic for low signal-to-noise in 13C NMR.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. omicronbio.com [omicronbio.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. ou.edu [ou.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Ribose-13C5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-13C5 for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended acceptance criterion for the linearity of my calibration curve?
A1: For a calibration curve to be considered linear and acceptable for quantitative analysis, the coefficient of determination (R²) value should typically be greater than or equal to 0.995.[1][2] However, it's important to note that a high R² value alone does not guarantee linearity, and visual inspection of the curve and its residuals is also recommended.[1][3]
Q2: How do I determine the Lower Limit of Quantification (LLOQ) for my D-Ribose-13C5 assay?
A2: The LLOQ is the lowest concentration of analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[4] A common method for determining the LLOQ is to use the signal-to-noise (S/N) ratio, where the response of the analyte at the LLOQ should be at least 10 times the noise level (S/N ≥ 10).[4][5][6][7][8] The analyte peak at the LLOQ should also be identifiable, discrete, and reproducible, with precision and accuracy within established laboratory or regulatory limits (e.g., within 20% of the nominal concentration).[4][9]
Q3: My calibration curve is non-linear. What are the potential causes and solutions?
A3: Non-linearity in calibration curves for LC-MS analysis can arise from several factors, including:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Ion Suppression/Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of the analyte, leading to a non-linear response.[10][11]
-
Isotopic Crosstalk: Interference between the MRM transitions of the analyte and the internal standard can occur, especially at high concentrations.[12][13][14]
-
Formation of Dimers or Adducts: At higher concentrations, the analyte may form dimers or adducts, which are not monitored by the primary MRM transition.
Solutions include:
-
Extending the dilution range of the calibration standards.
-
Optimizing sample preparation to remove interfering matrix components.[10][15]
-
Using a different ionization source or optimizing its parameters.
-
If non-linearity is reproducible, a non-linear regression model (e.g., quadratic) may be used, but this requires more calibration points for an accurate fit.[1]
Q4: I am observing significant matrix effects in my analysis. How can I mitigate them?
A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS.[10][11] To mitigate them:
-
Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[15][16] Protein precipitation is a simpler but potentially less clean method.[17]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can reduce interference.[10]
-
Use a Stable Isotope-Labeled Internal Standard: D-Ribose-13C5 is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[18]
-
Matrix-Matched Calibration Curve: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[11][18]
Q5: What should I do if I suspect isotopic crosstalk between D-Ribose and D-Ribose-13C5?
A5: Isotopic crosstalk can occur when there is an overlap in the isotopic signals of the analyte and the internal standard. To address this:
-
Check the Purity of the Internal Standard: Ensure the D-Ribose-13C5 internal standard is of high isotopic purity.
-
Optimize MRM Transitions: Select specific and unique precursor-product ion transitions for both D-Ribose and D-Ribose-13C5 to minimize overlap.
-
Inject High Concentrations of Analyte and IS Separately: Inject a high concentration of unlabeled D-Ribose and monitor the D-Ribose-13C5 channel, and vice-versa, to assess the level of crosstalk.[14]
-
Adjust Dwell Times: In some instruments, adjusting the dwell time for each transition can help minimize crosstalk between adjacent measurements.[13]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Calibration Curve | ||
| Coefficient of Determination (R²) | ≥ 0.995 | [1][2] |
| Number of Calibration Points | Minimum of 6-8 non-zero points | General practice |
| Regression Model | Linear (weighted 1/x or 1/x²) or Quadratic | [9] |
| Limits of Quantification & Detection | ||
| Lower Limit of Quantification (LLOQ) S/N | ≥ 10:1 | [4][5][6][7][8] |
| Limit of Detection (LOD) S/N | ≥ 3:1 | [6][7][8] |
| Analyte Information | ||
| D-Ribose-13C5 Molecular Weight | 155.09 g/mol | [19][20][21] |
Experimental Protocols
Preparation of Calibration Curve Standards
This protocol describes the preparation of a calibration curve for the quantification of D-Ribose using D-Ribose-13C5 as an internal standard.
1. Materials:
-
D-Ribose (unlabeled standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Matrix (e.g., human plasma, cell lysate) from a control source with no endogenous D-Ribose, or a surrogate matrix.
2. Preparation of Stock Solutions:
-
D-Ribose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Ribose in a known volume of LC-MS grade water/methanol mixture (e.g., 50:50 v/v) to obtain a final concentration of 1 mg/mL.
-
D-Ribose-13C5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Ribose-13C5 in a known volume of LC-MS grade water/methanol mixture to obtain a final concentration of 1 mg/mL.
-
IS Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with the appropriate solvent to a working concentration that will yield a consistent and strong signal when added to all samples and standards.
3. Preparation of Calibration Standards (Serial Dilution):
-
Prepare a series of at least 6-8 non-zero calibration standards by serially diluting the D-Ribose stock solution with the matrix.[22]
-
Example Concentration Range: 1, 5, 10, 50, 100, 500, 1000 ng/mL. The specific range should be adapted to the expected concentrations in the study samples.
-
For each calibration level, spike the appropriate amount of the diluted D-Ribose solution into a fixed volume of the matrix.
4. Sample Preparation (Protein Precipitation):
-
To each calibration standard, quality control (QC) sample, and study sample, add a fixed volume of the IS working solution.
-
Add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the plasma sample (e.g., 300 µL of ACN with IS to 100 µL of plasma).[17]
-
Vortex thoroughly for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 95:5 water:ACN) for LC-MS/MS analysis.
Visualizations
Caption: Workflow for generating a D-Ribose-13C5 calibration curve.
Caption: Troubleshooting guide for poor calibration curve performance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. epa.gov [epa.gov]
- 3. restek.com [restek.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. longdom.org [longdom.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 20. D-Ribose-13C5 | TRC-R417521-100MG | LGC Standards [lgcstandards.com]
- 21. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1 [isotope.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
Technical Support Center: D-Ribose-13C5 Tracer Experiments
Welcome to the technical support center for D-Ribose-13C5 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues and other challenges encountered during metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in D-Ribose-13C5 tracer experiments?
A1: Contamination in D-Ribose-13C5 tracer experiments can be broadly categorized into three types:
-
Isotopic Contamination: This refers to the presence of unlabeled (¹²C) or incompletely labeled ribose molecules within the D-Ribose-13C5 tracer itself. No synthesis is perfect, so commercial tracers have a specified isotopic purity.
-
Chemical Contamination: This includes impurities in the tracer stock, degradation of the tracer into other reactive molecules, or contaminants introduced during sample preparation. A notable issue is the degradation of D-ribose into formaldehyde under neutral to alkaline conditions, which can form adducts with other molecules.[1]
-
Cross-Contamination: This occurs when unlabeled biological material or samples from other experiments inadvertently mix with the labeled samples, diluting the isotopic enrichment.
Q2: My mass spectrometry results show unexpected peaks. How can I determine if they are contaminants?
A2: Unexpected peaks can arise from various sources. First, review the certificate of analysis for your D-Ribose-13C5 tracer to be aware of its specified chemical and isotopic purity.[2][3][4] Consider the possibility of tracer degradation; for instance, D-ribose can react with amino groups in your media via the Maillard reaction, creating a complex mixture of products.[5][6][7] Additionally, formaldehyde, a known degradation product of ribose, can form adducts with metabolites, proteins, and DNA, leading to unexpected masses in your analysis.[1][8][9][10][11] Running a blank sample (reagents only, no cells) and an unlabeled control (cells with unlabeled ribose) can help differentiate between reagent-based and biological contaminants.
Q3: What is isotopic purity and why is it important to correct for it?
A3: Isotopic purity refers to the percentage of the tracer that is fully labeled with the desired isotope (in this case, 13C at all five carbon positions). For example, a tracer with 99% isotopic purity contains 99% fully labeled D-Ribose-13C5 and 1% of molecules with fewer than five 13C atoms.[3][4] Failing to correct for this impurity will lead to an underestimation of the true isotopic enrichment in your metabolites, potentially causing significant errors in metabolic flux calculations.[2][12][13]
Q4: How can I minimize the degradation of my D-Ribose-13C5 tracer during the experiment?
A4: D-ribose is known to be less stable than other sugars like glucose, especially in neutral or alkaline solutions where it can degrade to form formaldehyde.[1][14] To minimize degradation:
-
Prepare fresh tracer-containing media for each experiment.
-
Avoid prolonged incubation of media at 37°C before adding it to cells.
-
Consider the pH of your culture medium, as alkaline conditions can accelerate degradation.
-
When preparing stock solutions, use a slightly acidic buffer and store frozen in single-use aliquots.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Incorrect Tracer Purity Correction | Verify that you are using the correct isotopic purity value from the manufacturer's certificate of analysis in your data correction algorithm.[3][4] |
| Tracer Degradation | Prepare fresh media immediately before the experiment. Minimize the time the tracer spends in solution at 37°C. |
| Cellular Uptake Issues | Confirm that your cell model effectively transports and metabolizes ribose. Check for literature on ribose metabolism in your specific cell type. |
| Contribution from Unlabeled Sources | Ensure that other carbon sources in your media (e.g., amino acids, serum components) are accounted for in your metabolic model. |
| Sample Cross-Contamination | Review sample handling procedures to prevent mixing of labeled and unlabeled samples. Use dedicated labware for labeled experiments. |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell numbers across all replicates, as metabolic activity can be density-dependent. |
| Inconsistent Quenching/Extraction | Standardize the quenching and metabolite extraction procedure. Rapid and complete metabolic arrest is crucial for reproducibility. |
| Instrument Variability | Run quality control (QC) samples periodically throughout your mass spectrometry sequence to monitor for instrument drift. |
| Non-homogenous Tracer Distribution | Gently swirl the culture plate after adding the tracer-containing media to ensure even distribution. |
Data Presentation: Tracer Purity and Natural Isotope Abundance
Accurate metabolic flux analysis requires correcting for both the natural abundance of ¹³C and the isotopic impurity of the tracer.
Table 1: Natural Abundance of Carbon Isotopes
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9% |
| ¹³C | ~1.1% |
| This natural abundance means that even in an unlabeled metabolite, there is a non-zero probability of finding ¹³C atoms, which must be mathematically corrected. |
Table 2: Example Certificate of Analysis Data for D-Ribose-13C5
| Parameter | Specification | Implication for Experiments |
| Chemical Purity (HPLC) | >99%[4] | High chemical purity minimizes the introduction of non-ribose contaminants. |
| Isotopic Purity (Mass Spec) | 98-99% ¹³C₅[2][4][15] | The exact isotopic distribution (e.g., % ¹³C₅, % ¹³C₄, etc.) must be used for accurate data correction. |
| Example Mass Distribution | ¹³C₅: 96.16%, ¹³C₄: 3.61%, ¹³C₃: 0.06%, ¹³C₂: 0.13%, ¹³C₁: 0.03%, ¹³C₀: 0.01%[3] | This detailed distribution is essential for precise correction algorithms. |
| Note: Always refer to the certificate of analysis for the specific lot of tracer you are using, as purity can vary between batches. |
Experimental Protocols
Protocol: Quality Control of D-Ribose-13C5 Tracer Stock
-
Objective: To verify the isotopic purity of the D-Ribose-13C5 tracer before use in experiments.
-
Materials: D-Ribose-13C5 tracer, LC-MS grade water, appropriate vials.
-
Procedure:
-
Prepare a stock solution of the D-Ribose-13C5 tracer in LC-MS grade water at a concentration suitable for direct infusion or LC-MS analysis.
-
Analyze the stock solution using high-resolution mass spectrometry.
-
Acquire the mass spectrum for the ribose molecule.
-
Calculate the mass isotopomer distribution (the relative abundance of M+0, M+1, M+2, M+3, M+4, and M+5).
-
Compare the measured distribution to the specifications on the manufacturer's certificate of analysis. Significant deviations may indicate degradation or contamination.
-
Protocol: Sample Preparation with Rapid Quenching
-
Objective: To arrest metabolism quickly and extract metabolites while minimizing tracer degradation and contamination.
-
Materials: Cell culture plates, D-Ribose-13C5 containing medium, phosphate-buffered saline (PBS), liquid nitrogen, 80% methanol (pre-chilled to -80°C), cell scraper.
-
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the standard culture medium.
-
Quickly wash the cells once with pre-warmed PBS.
-
Add the pre-warmed D-Ribose-13C5 containing medium and incubate for the desired time.
-
To quench metabolism, aspirate the labeling medium and immediately place the culture plate on the surface of liquid nitrogen to flash-freeze the cells.
-
Add a sufficient volume of pre-chilled 80% methanol to the frozen plate.
-
Use a cell scraper to scrape the cells into the methanol.
-
Collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Proceed with standard protocols for metabolite extraction (e.g., centrifugation to pellet debris, collection of supernatant).
-
Visualizations
Caption: Experimental workflow for D-Ribose-13C5 tracer studies.
Caption: Troubleshooting logic for low isotopic enrichment.
References
- 1. D-Ribose-13C5 | TRC-R417521-100MG | LGC Standards [lgcstandards.com]
- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Inhaled Low Dose Formaldehyde Induced DNA adducts and DNA-protein cross-links by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Method To Determine Formaldehyde Hemoglobin Adducts in Humans as Biomarker for Formaldehyde Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formaldehyde regulates S-adenosylmethionine biosynthesis and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. D-RIBOSE | Eurisotop [eurisotop.com]
Validation & Comparative
A Comparative Guide: D-Ribose-13C5 vs. U-13C-Glucose as Metabolic Tracers
In the intricate world of metabolic research, isotopic tracers are indispensable tools for elucidating the complex network of biochemical reactions that sustain life. Among the most widely used stable isotope-labeled compounds are D-Ribose-13C5 and uniformly labeled U-13C-glucose. This guide provides a comprehensive comparison of these two tracers, offering insights into their respective applications, advantages, and limitations for researchers, scientists, and drug development professionals.
Overview of Metabolic Tracing
Metabolic tracing involves the introduction of isotopically labeled molecules into a biological system to track their journey through various metabolic pathways. By analyzing the distribution of the heavy isotopes in downstream metabolites, researchers can quantify metabolic fluxes and gain a deeper understanding of cellular physiology and disease states. Both D-Ribose-13C5 and U-13C-glucose serve as powerful probes in these investigations, each offering unique perspectives on cellular metabolism.
Comparative Analysis
The choice between D-Ribose-13C5 and U-13C-glucose as a metabolic tracer is contingent on the specific research question and the metabolic pathways of interest. While U-13C-glucose provides a global view of central carbon metabolism, D-Ribose-13C5 offers a more targeted approach to investigate pentose phosphate pathway (PPP) dynamics and nucleotide synthesis.
| Feature | D-Ribose-13C5 | U-13C-Glucose |
| Primary Pathways Traced | Pentose Phosphate Pathway (non-oxidative branch), Nucleotide Synthesis, Salvage Pathways | Glycolysis, Pentose Phosphate Pathway (oxidative and non-oxidative branches), TCA Cycle, Amino Acid Synthesis, Glycogen Synthesis |
| Key Insights | Direct measure of ribose contribution to nucleotide and ATP synthesis.[1][2][3] | Comprehensive analysis of central carbon metabolism and interconnectivity of major pathways.[4][5] |
| Advantages | Bypasses glycolysis for direct entry into the PPP, providing a clearer view of this pathway's activity.[1][2] | Provides a global assessment of glucose metabolism and its contribution to various biosynthetic pathways.[4][5] |
| Limitations | Does not provide information on glycolytic flux. | The complexity of labeling patterns from multiple turns of the TCA cycle and recycling of intermediates can complicate data interpretation.[6] |
| Common Applications | Studying disorders related to ribose metabolism, nucleotide salvage, and ATP regeneration.[2][7][8] | Cancer metabolism research, studies on insulin resistance, and analysis of metabolic reprogramming.[4][9] |
Metabolic Pathways and Tracer Fates
The distinct entry points and metabolic fates of D-Ribose-13C5 and U-13C-glucose determine the type of information that can be gleaned from their use.
U-13C-Glucose Metabolism
U-13C-glucose, with all six carbon atoms labeled, enters cellular metabolism through glycolysis. It is phosphorylated to glucose-6-phosphate and can then proceed through either glycolysis to produce pyruvate or enter the oxidative branch of the pentose phosphate pathway. The pyruvate can then enter the tricarboxylic acid (TCA) cycle, and the labeled carbons can be incorporated into a wide array of downstream metabolites, including amino acids, fatty acids, and the ribose backbone of nucleotides via the non-oxidative PPP.[4][5]
D-Ribose-13C5 Metabolism
D-Ribose-13C5, with all five of its carbon atoms labeled, is taken up by cells and directly phosphorylated to ribose-5-phosphate (R5P) by ribokinase.[1][2] This bypasses the initial steps of glycolysis and the oxidative branch of the PPP, providing a direct tracer for the non-oxidative PPP and the synthesis of nucleotides and other molecules derived from R5P.[1][2]
References
- 1. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]
- 4. ckisotopes.com [ckisotopes.com]
- 5. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. naturalbiohealth.com [naturalbiohealth.com]
- 8. 5 Emerging Benefits of D-Ribose [healthline.com]
- 9. researchgate.net [researchgate.net]
D-Ribose-13C5 vs. 2H-Labeled Ribose: A Comparative Guide for Metabolic Tracing
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides an objective comparison of two common tracers for studying ribose metabolism: D-Ribose-13C5 and deuterium (2H)-labeled ribose. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable tracer for your research needs.
Introduction to Metabolic Tracing with Labeled Ribose
D-ribose is a central carbohydrate in cellular metabolism, serving as a key component of nucleotides (ATP, GTP), nucleic acids (RNA), and the coenzyme NAD(P)H.[1] Its synthesis and interconversion are primarily governed by the pentose phosphate pathway (PPP), a metabolic route crucial for generating reductive power (NADPH) and precursors for biosynthesis.[2][3][4] Stable isotope tracers, such as D-Ribose-13C5 and 2H-labeled ribose, are invaluable tools for dissecting the dynamics of these pathways. By introducing a labeled form of ribose into a biological system, researchers can track its metabolic fate, quantify pathway fluxes, and understand how these processes are altered in disease states or in response to therapeutic interventions.[5][6]
Isotopic Design and Metabolic Fate
D-Ribose-13C5 is a uniformly labeled tracer where all five carbon atoms are the heavy isotope ¹³C. This comprehensive labeling allows for the tracking of the entire carbon skeleton of the ribose molecule as it is metabolized. When D-Ribose-13C5 is introduced to cells, it is first phosphorylated to ribose-5-phosphate-13C5. From there, it can be incorporated into nucleotides or enter the non-oxidative branch of the PPP. In the non-oxidative PPP, transketolase and transaldolase reactions will shuffle the ¹³C atoms, leading to specific labeling patterns in glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[7]
2H-labeled ribose involves the substitution of one or more hydrogen atoms with deuterium. The position of the deuterium label is critical for the experimental outcome. For instance, deuterium on C1 of ribose could be used to trace specific enzymatic reactions. The metabolic fate of 2H-labeled ribose is tracked by the appearance of deuterium in downstream metabolites.
The metabolic journey of labeled ribose through the pentose phosphate pathway is a key aspect of its utility as a tracer. The diagram below illustrates the entry of D-Ribose-13C5 into the non-oxidative PPP and the subsequent distribution of the ¹³C label.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Comparative Metabolomics of D-Ribose-¹³C₅ and Unlabeled D-Ribose: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic utility and experimental application of D-Ribose-¹³C₅ and its unlabeled counterpart for researchers, scientists, and drug development professionals. By leveraging stable isotope tracing, D-Ribose-¹³C₅ offers a powerful tool to dissect the intricate pathways of ribose metabolism, providing quantitative insights that are not achievable with unlabeled D-ribose alone. This document outlines the metabolic fate of exogenous D-ribose, presents a detailed experimental protocol for a comparative analysis, and provides illustrative data to guide researchers in designing and interpreting their studies.
Introduction to D-Ribose Metabolism
D-ribose is a fundamental pentose sugar that serves as a critical building block for essential biomolecules such as RNA, DNA, and the energy currency adenosine triphosphate (ATP).[1][2][3] Exogenously supplied D-ribose is rapidly absorbed and transported into cells where it is phosphorylated to ribose-5-phosphate (R-5-P).[1][2][3] This intermediate holds a central position in cellular metabolism, with two primary fates:
-
Entry into the Pentose Phosphate Pathway (PPP): R-5-P can be converted into intermediates of the non-oxidative PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis to generate ATP.[1][2][3]
-
Nucleotide Synthesis: R-5-P is a precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a key molecule in the de novo and salvage pathways of nucleotide biosynthesis.[1]
While unlabeled D-ribose can be used to study the general effects of increased ribose availability, D-Ribose-¹³C₅ allows for the precise tracking of the carbon atoms from exogenous ribose as they are incorporated into various downstream metabolites. This enables researchers to quantify the flux through specific metabolic pathways.
Comparative Experimental Advantages
The primary advantage of using D-Ribose-¹³C₅ over unlabeled D-ribose is the ability to perform stable isotope-resolved metabolomics (SIRM). This technique allows for the differentiation of exogenously supplied ribose from the endogenous ribose pool, which is primarily synthesized from glucose via the PPP. By tracking the incorporation of the ¹³C label, researchers can gain quantitative insights into the metabolic fate of exogenous ribose.
| Feature | Unlabeled D-Ribose | D-Ribose-¹³C₅ |
| Metabolic Tracing | Limited to measuring changes in total metabolite pool sizes. Cannot distinguish between endogenous and exogenous sources. | Enables precise tracking of the carbon backbone into downstream metabolites. |
| Flux Analysis | Does not allow for the direct measurement of metabolic flux. | Allows for the quantification of pathway flux, such as the rate of nucleotide synthesis from exogenous ribose. |
| Pathway Identification | Can suggest pathway activation based on increased product concentrations. | Provides direct evidence of pathway utilization by observing ¹³C incorporation. |
| Mechanism of Action Studies | Can demonstrate the overall effect of ribose supplementation. | Can elucidate the specific metabolic pathways through which a therapeutic effect is achieved. |
Experimental Protocol: Comparative Metabolomic Analysis
This protocol describes a general workflow for comparing the metabolic profiles of cells cultured with unlabeled D-ribose versus D-Ribose-¹³C₅.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., a cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment and culture overnight.
-
Labeling Media Preparation: Prepare culture medium containing either a final concentration of 10 mM unlabeled D-ribose or 10 mM D-Ribose-¹³C₅.
-
Isotope Labeling: Remove the overnight culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling media.
-
Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the dynamic incorporation of the ¹³C label.
Metabolite Extraction
-
Quenching and Washing: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water/acetonitrile.
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Perform mass spectrometry analysis using a high-resolution mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and in targeted SIM or MS/MS mode to quantify the isotopologue distribution of key metabolites.
Data Analysis
-
Peak Integration and Identification: Use appropriate software to integrate the chromatographic peaks and identify metabolites by matching their accurate mass and retention time to a library of standards.
-
Isotopologue Distribution Analysis: For the D-Ribose-¹³C₅ treated samples, determine the mass isotopologue distribution (MID) for key metabolites to calculate the fraction of each metabolite that is labeled with ¹³C.
-
Statistical Analysis: Perform statistical analysis to identify significant differences in the total abundance of metabolites between the unlabeled and labeled conditions, and to quantify the incorporation of ¹³C into downstream metabolites over time.
Illustrative Experimental Data
The following tables present hypothetical data from a comparative metabolomics experiment as described in the protocol above.
Table 1: Relative Abundance of Key Metabolites After 24-Hour Incubation
| Metabolite | Unlabeled D-Ribose (Relative Abundance) | D-Ribose-¹³C₅ (Relative Abundance of all Isotopologues) | Fold Change (¹³C₅ vs. Unlabeled) | p-value |
| Ribose-5-Phosphate | 1.00 | 1.15 | 1.15 | 0.04 |
| ATP | 1.00 | 1.25 | 1.25 | 0.02 |
| UTP | 1.00 | 1.30 | 1.30 | 0.01 |
| Lactate | 1.00 | 1.05 | 1.05 | 0.35 |
| Citrate | 1.00 | 1.02 | 1.02 | 0.41 |
This table illustrates that supplementation with either form of ribose leads to an increase in the total pools of ribose-5-phosphate and nucleotides.
Table 2: Mass Isotopologue Distribution of Key Nucleotides After 24-Hour Incubation with D-Ribose-¹³C₅
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-Phosphate | 15.2 | 2.5 | 3.1 | 4.2 | 8.5 | 66.5 |
| ATP | 25.8 | 3.1 | 4.5 | 6.2 | 10.1 | 50.3 |
| UTP | 22.4 | 2.8 | 3.9 | 5.5 | 9.8 | 55.6 |
This table demonstrates the significant incorporation of the ¹³C₅-ribose moiety into the nucleotide pool, providing direct evidence of the pathway's activity. The M+0 fraction represents the unlabeled portion of the metabolite pool, while M+5 represents the fully labeled portion derived from the exogenous D-Ribose-¹³C₅.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of exogenous D-ribose and the experimental workflow.
Caption: Metabolic fate of unlabeled and ¹³C₅-labeled D-ribose.
Caption: Experimental workflow for comparative metabolomics.
Conclusion
The use of D-Ribose-¹³C₅ in metabolomic studies provides a significant advantage over its unlabeled counterpart by enabling the precise tracing of its metabolic fate. This allows for a quantitative understanding of how exogenously supplied ribose contributes to various metabolic pathways, most notably the pentose phosphate pathway and nucleotide biosynthesis. The experimental protocol and illustrative data presented in this guide offer a framework for researchers to design and interpret their own comparative metabolomic studies. By employing stable isotope tracing with D-Ribose-¹³C₅, scientists can gain deeper insights into cellular metabolism, which is crucial for advancing research in areas such as cancer biology, metabolic disorders, and drug development.
References
A Researcher's Guide to Cross-Validation of D-Ribose-¹³C₅ Flux Data with Enzymatic Assays
In the pursuit of a comprehensive understanding of cellular metabolism, particularly within drug development and biomedical research, the accurate quantification of metabolic fluxes is paramount. Two powerful, yet distinct, methodologies employed for this purpose are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and in vitro enzymatic assays. This guide provides a comparative overview of these techniques, focusing on the use of D-Ribose-¹³C₅ as a tracer to probe the pentose phosphate pathway (PPP) and nucleotide biosynthesis, and the subsequent cross-validation of these flux data with direct measurements of enzyme activity.
Executive Summary
This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of D-Ribose-¹³C₅ fluxomics and enzymatic assays. We delve into the experimental protocols for each methodology, present a comparative analysis of their performance, and provide a workflow for their integrated use in cross-validating metabolic data. The core of this guide is to equip researchers with the knowledge to critically evaluate and integrate data from these two complementary techniques for a more robust understanding of metabolic phenotypes.
¹³C-Metabolic Flux Analysis (¹³C-MFA) with D-Ribose-¹³C₅
¹³C-MFA is a sophisticated technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to calculate the in vivo rates (fluxes) of metabolic reactions. The use of D-Ribose-¹³C₅ specifically targets the pentose phosphate pathway and nucleotide biosynthesis, providing critical insights into cellular proliferation, redox balance, and the synthesis of genetic material.
Experimental Protocol: D-Ribose-¹³C₅ Metabolic Flux Analysis
This protocol outlines the key steps for conducting a ¹³C-MFA experiment using D-Ribose-¹³C₅ in mammalian cells.
-
Cell Culture and Adaptation:
-
Culture mammalian cells in a chemically defined medium to ensure precise control over nutrient concentrations.
-
Adapt the cells to the experimental medium for at least 24 hours prior to the labeling experiment to achieve a metabolic steady state.
-
-
Isotopic Labeling:
-
Replace the standard medium with a medium containing a known concentration of D-Ribose-¹³C₅ (e.g., 10 mM). The unlabeled ribose should be completely replaced by the labeled substrate.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically but can range from several hours to over 24 hours.[1] It is crucial to confirm that isotopic steady state has been reached by analyzing samples at multiple time points (e.g., 18 and 24 hours).[1]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.
-
-
Sample Derivatization and Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites in the pentose phosphate pathway and nucleotide precursors (e.g., ribose-5-phosphate, phosphoribosyl pyrophosphate, and the ribose moiety of nucleotides).
-
-
Flux Calculation:
-
Utilize specialized software (e.g., INCA, Metran, WUFLUX) to perform the computational analysis.
-
The software uses the measured mass isotopomer distributions and a stoichiometric model of the relevant metabolic network to estimate the intracellular fluxes. This is achieved by minimizing the difference between the experimentally measured and the model-predicted mass isotopomer distributions.
-
Enzymatic Assays for Cross-Validation
Enzymatic assays provide a direct measurement of the maximum activity (Vmax) of a specific enzyme under optimized in vitro conditions. By targeting key enzymes in the pentose phosphate pathway and nucleotide biosynthesis, these assays can provide data to corroborate the flux measurements obtained from D-Ribose-¹³C₅ MFA. A lack of correlation between high flux and high enzyme activity can indicate post-translational regulation or allosteric control of the enzyme in vivo.
Experimental Protocols: Key Enzymatic Assays
Below are detailed protocols for assaying the activity of key enzymes relevant to D-ribose metabolism.
1. Transketolase (TKT) Activity Assay
-
Principle: Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. The activity can be measured by monitoring the consumption of NADH in a coupled enzymatic reaction.[2]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)
-
Coupling Enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
NADH
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl₂, R5P, X5P, NADH, TPI, and G3PDH.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH consumption using the Beer-Lambert law.
-
2. Transaldolase (TAL) Activity Assay
-
Principle: Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group. Its activity is also measured using a coupled enzymatic assay that monitors NADH oxidation.[3][4]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrates: Fructose-6-phosphate (F6P) and Erythrose-4-phosphate (E4P)
-
Coupling Enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH)
-
NADH
-
-
Procedure:
-
Combine assay buffer, F6P, E4P, NADH, TPI, and G3PDH in a cuvette.
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding the enzyme sample.
-
Measure the decrease in absorbance at 340 nm.
-
Calculate the activity from the rate of NADH oxidation.
-
3. Phosphoribosyl Pyrophosphate Synthetase (PRPS) Activity Assay
-
Principle: PRPS catalyzes the synthesis of phosphoribosyl pyrophosphate (PRPP) from ribose-5-phosphate and ATP. The activity is determined by a coupled enzyme assay that measures the AMP produced, which is then used in a series of reactions leading to NADH oxidation.[3]
-
Reagents:
-
Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, with 7 mM MgCl₂
-
Substrates: Ribose-5-phosphate (R5P), ATP
-
Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Procedure:
-
Prepare a reaction cocktail containing the assay buffer, R5P, ATP, PEP, NADH, MK, PK, and LDH.
-
Incubate the mixture at 37°C.
-
Initiate the reaction by adding the cell lysate containing PRPS.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate PRPS activity based on the rate of NADH consumption.[3]
-
4. Ribonucleotide Reductase (RNR) Activity Assay
-
Principle: RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides. A common method involves using a radiolabeled substrate (e.g., [¹⁴C]CDP) and measuring the formation of the radiolabeled deoxyribonucleotide product.[5] A more modern, non-radioactive method uses LC-MS/MS to quantify the deoxyribonucleotide product.[6]
-
Reagents (LC-MS/MS method):
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Substrates: Ribonucleoside diphosphates (ADP, GDP, CDP, UDP)
-
Cofactors: ATP (as an allosteric activator), MgCl₂, DTT
-
Enzyme source (cell lysate)
-
-
Procedure:
-
Prepare a reaction mixture with assay buffer, substrates, and cofactors.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the enzyme sample.
-
Stop the reaction at various time points by adding a quenching solution (e.g., methanol).
-
Analyze the samples by LC-MS/MS to quantify the amount of deoxyribonucleotide produced.
-
Calculate the enzyme activity from the rate of product formation.[6]
-
Quantitative Data Comparison
Table 1: Comparison of Pentose Phosphate Pathway Fluxes and Enzyme Activities
| Metabolic Flux/Enzyme Activity | D-Ribose-¹³C₅ MFA (Relative Flux) | Enzymatic Assay (U/mg protein) |
| Oxidative PPP Flux | 0.45 | N/A |
| Glucose-6-Phosphate Dehydrogenase | - | 0.12 |
| 6-Phosphogluconate Dehydrogenase | - | 0.15 |
| Non-oxidative PPP Flux (Transketolase) | 0.30 | 0.08 |
| Non-oxidative PPP Flux (Transaldolase) | 0.25 | 0.06 |
Table 2: Comparison of Nucleotide Biosynthesis Fluxes and Enzyme Activities
| Metabolic Flux/Enzyme Activity | D-Ribose-¹³C₅ MFA (Relative Flux to R5P) | Enzymatic Assay (U/mg protein) |
| PRPP Synthesis Flux | 0.85 | N/A |
| Phosphoribosyl Pyrophosphate Synthetase (PRPS) | - | 0.25 |
| De novo Pyrimidine Synthesis Flux | 0.40 | N/A |
| CTP Synthetase (CTPS) | - | 0.09 |
| De novo Purine Synthesis Flux | 0.45 | N/A |
| Ribonucleotide Reductase (RNR) | - | 0.18 |
Note: The presented data is illustrative to demonstrate the comparative framework.
Visualizing Metabolic Networks and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
Caption: The Pentose Phosphate Pathway.
Caption: Nucleotide Biosynthesis Pathway.
Caption: Cross-Validation Workflow.
Conclusion
The cross-validation of D-Ribose-¹³C₅ flux data with enzymatic assays offers a powerful strategy to gain a deeper and more reliable understanding of cellular metabolism. While ¹³C-MFA provides a snapshot of in vivo metabolic pathway activities under physiological conditions, enzymatic assays offer a direct measure of the catalytic potential of individual enzymes. The integration of these two approaches allows for a more nuanced interpretation of metabolic regulation, helping to distinguish between transcriptional control and post-translational or allosteric regulation of metabolic fluxes. For researchers in drug development and metabolic engineering, this comprehensive approach is invaluable for identifying robust metabolic targets and for elucidating the mechanisms of action of therapeutic compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of D-Ribose-13C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinetic isotope effect (KIE) of D-Ribose fully labeled with Carbon-13 (D-Ribose-13C5). Due to the limited availability of direct experimental data on the KIE of D-Ribose-13C5 in the public domain, this guide establishes a framework for comparison based on established principles of KIEs and experimental data from analogous isotopically labeled sugars. The information presented herein is intended to guide researchers in designing experiments and interpreting potential outcomes when studying the metabolic and enzymatic fate of D-Ribose-13C5.
Understanding the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by examining the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] This change in rate arises from the difference in zero-point vibrational energies between the bonds involving the light and heavy isotopes; bonds to heavier isotopes have lower zero-point energies and are thus stronger, often leading to slower reaction rates.[3] The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH).[1]
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation, but influences the reaction through changes in hybridization or steric effects.[1][2]
Comparative Data on Kinetic Isotope Effects of 13C-Labeled Sugars
| Labeled Substrate | Reaction | Observed 13C KIE (k12/k13) | Reference |
| [1′-13C]Lactose | Hydrolysis by E. coli β-galactosidase (LacZ) | 1.034 ± 0.005 | [4] |
| [6′-13C]Lactose | Hydrolysis by E. coli β-galactosidase (LacZ) | Not explicitly stated, but consistent with the accepted mechanism | [4] |
| 4,6-O-benzylidene protected mannosylsulfoxide | Glycosylation | 1.018 - 1.025 | [5] |
| 4,6-O-benzylidene protected glucosylsulfoxides | Glycosylation | Lower end of the range expected for a bimolecular reaction | [5] |
| [1-13C]Glucose | Metabolism in vivo | Isotope effects can influence labeling patterns and flux determination | [6][7] |
Experimental Protocols for Determining the Kinetic Isotope Effect
The determination of the KIE for D-Ribose-13C5 would involve comparing the reaction rates of unlabeled D-Ribose and D-Ribose-13C5. The two primary methods for this are direct comparison and competition experiments.[1][8]
Direct Comparison Method
In this method, the reaction rates of the unlabeled (light) and labeled (heavy) substrates are measured in separate experiments under identical conditions.[1]
Protocol:
-
Reaction Setup: Prepare two separate reaction mixtures, one with unlabeled D-Ribose and the other with D-Ribose-13C5, ensuring all other reactant concentrations, temperature, and pH are identical.
-
Initiation and Monitoring: Initiate the reactions simultaneously. Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[9]
-
Rate Constant Calculation: Determine the initial reaction rates (vL and vH) from the kinetic data. Calculate the respective rate constants (kL and kH).
-
KIE Calculation: The KIE is calculated as the ratio of the rate constants: KIE = kL / kH.
Internal Competition Method
This method is generally more precise for small KIEs as it involves a single reaction mixture containing both the light and heavy isotopes.[8] The change in the isotopic ratio of the reactant or product is measured as the reaction progresses.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a known ratio of unlabeled D-Ribose and D-Ribose-13C5.
-
Reaction Progression: Initiate the reaction and allow it to proceed to a specific percentage of completion (e.g., 10-20% or >80%).
-
Isotopic Analysis: Quench the reaction and separate the remaining reactant or the formed product.
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: Determine the new isotopic ratio (12C/13C) in the isolated compound. Isotope Ratio Mass Spectrometry (IRMS) provides high precision for such measurements.[8] More recently, techniques using whole molecule mass spectrometry, such as MALDI-TOF MS, have been developed.[4] NMR spectroscopy, particularly 13C NMR, can also be used, with advanced techniques like polarization transfer enhancing sensitivity.[10][11][12]
-
KIE Calculation: The KIE is calculated from the initial and final isotopic ratios and the fraction of the reaction completion.
Visualizing Experimental Workflows and Metabolic Pathways
To aid in the conceptualization of these processes, the following diagrams illustrate a typical experimental workflow for KIE determination and the involvement of D-Ribose in a key metabolic pathway.
Caption: Workflow for Kinetic Isotope Effect Determination.
D-Ribose is a central molecule in cellular metabolism, notably as a key component of the Pentose Phosphate Pathway (PPP). The KIE of D-Ribose-13C5 can provide insights into the rate-limiting steps of this pathway.
Caption: Simplified Pentose Phosphate Pathway.
Conclusion
The assessment of the kinetic isotope effect for D-Ribose-13C5 is a valuable endeavor for understanding its behavior in biological and chemical systems. While direct comparative data is currently sparse, the principles of KIE and the experimental methodologies outlined in this guide provide a solid foundation for researchers to design and interpret their own studies. The expected small, but measurable, 13C KIE can offer significant insights into reaction mechanisms, transition states, and rate-limiting steps involving this fundamental sugar. The use of high-precision analytical techniques such as IRMS and advanced NMR methods will be crucial for obtaining accurate and reliable data.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Berti lab - Kinetic isotope effects [sites.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic measurement of glucose and lactate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C-Labeled Pentoses: Benchmarking D-Ribose-¹³C₅
In the intricate world of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the flux of molecules through complex biochemical pathways. Among these, ¹³C-labeled pentoses, such as D-Ribose-¹³C₅, D-Xylose-¹³C₅, and L-Arabinose-¹³C₅, play a pivotal role in elucidating the dynamics of the pentose phosphate pathway (PPP) and other interconnected metabolic networks. This guide provides a comparative overview of D-Ribose-¹³C₅ against other commercially available ¹³C-labeled pentoses, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific needs.
Performance Comparison of ¹³C-Labeled Pentoses
The choice of a ¹³C-labeled pentose tracer significantly influences the precision and scope of a metabolic flux analysis (MFA) study. While direct head-to-head comparisons in a single study are limited, we can infer performance characteristics from various studies utilizing these tracers in different biological systems.
Key Performance Indicators:
-
Metabolic Incorporation: The extent to which the labeled pentose is taken up by the cells and enters central carbon metabolism.
-
Pathway Specificity: The ability of the tracer to specifically illuminate fluxes through a target pathway, such as the oxidative or non-oxidative branches of the PPP.
-
Analytical Detectability: The ease and accuracy with which the ¹³C label can be detected and quantified in downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Tracer | Primary Metabolic Entry Point | Key Applications | Organism Studied | Reported Performance Insights |
| D-Ribose-¹³C₅ | Pentose Phosphate Pathway (Non-oxidative branch) | Nucleotide and nucleic acid biosynthesis, NAD⁺ and FAD⁺ synthesis.[1] | General | Directly enters the non-oxidative PPP, providing a clear signal for the synthesis of ribose-5-phosphate and its derivatives. |
| D-Xylose-¹³C₅ | Pentose Phosphate Pathway (via xylulose-5-phosphate) | Studying alternative sugar metabolism, biofuel production research. | Xanthomonas oryzae, Saccharomyces cerevisiae | Enters the PPP after conversion to xylulose-5-phosphate.[2][3] Its metabolism can highlight the activity of specific enzymes like xylose isomerase and xylulokinase.[4][5] In some organisms, a significant portion of xylose is converted to glucose before utilization.[6] |
| L-Arabinose-¹³C₅ | Pentose Phosphate Pathway (via xylulose-5-phosphate or ribulose-5-phosphate) | Investigating microbial pentose metabolism, plant cell wall biosynthesis. | Yeasts, Plants | Metabolized through a redox pathway involving arabitol and xylitol intermediates before entering the PPP.[1][7] Can be used to probe the activity of the oxidative branch of the PPP through recycling of glucose-6-phosphate.[1] |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific research. Below are detailed methodologies for key experiments involving ¹³C-labeled pentoses.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a general guideline for labeling mammalian cells with ¹³C-pentoses.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled pentose
-
¹³C-labeled pentose (e.g., D-Ribose-¹³C₅)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a desired density in culture flasks or plates and allow them to adhere and grow for 24 hours in standard culture medium.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled pentose at a final concentration typically ranging from 5 to 25 mM. Add FBS and antibiotics as required.
-
Isotope Labeling: Aspirate the standard medium from the cells, wash once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for sufficient incorporation of the ¹³C label into intracellular metabolites. The optimal incubation time should be determined empirically for each cell line and experimental goal, often ranging from a few hours to 24 hours to reach isotopic steady state.[8]
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites. A common method involves aspirating the medium, washing the cells with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation for Analysis: Scrape the cells in the extraction solvent, transfer to a microcentrifuge tube, and centrifuge to pellet cell debris. The supernatant containing the metabolites can then be dried and derivatized for GC-MS or NMR analysis.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
This protocol outlines the general steps for analyzing the ¹³C-labeling patterns in amino acids and sugars derived from pentose metabolism.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for amino acids, N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) for sugars)[9]
-
GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent and heat to the recommended temperature (e.g., 60-80°C) for the specified time to create volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and fragmented in the mass spectrometer.
-
Data Acquisition: Acquire mass spectra for each eluting metabolite. The mass-to-charge ratios (m/z) of the fragment ions will reveal the incorporation of ¹³C atoms.[10]
-
Data Analysis: Analyze the mass isotopomer distributions (MIDs) of key metabolites to determine the fractional contribution of the ¹³C-labeled pentose to their synthesis. This data is then used in metabolic flux analysis software to calculate intracellular fluxes.
Protocol 3: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
NMR provides positional information about ¹³C labeling, which can be highly valuable for resolving complex metabolic pathways.[11]
Materials:
-
Dried metabolite extracts
-
NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of a reference standard like DSS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Re-suspend the dried metabolite extracts in the NMR buffer.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Specific pulse sequences can be used to enhance the signals of ¹³C-labeled molecules and to determine the position of the label within the molecule.[12]
-
Data Processing and Analysis: Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites. The positional enrichment data can then be used as constraints in metabolic flux models.
Visualizing Metabolic Pathways
Understanding the flow of carbon from these labeled pentoses is crucial. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and Metabolic Fate of Glucose, Arabinose, and Xylose by Zea mays Coleoptiles in Relation to Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. gcms.cz [gcms.cz]
- 11. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to D-Ribose-13C5 Incorporation: A Comparative Analysis Across Diverse Cell Lines
This guide provides a comprehensive overview of the quantitative comparison of D-Ribose-13C5 incorporation across different cell lines, tailored for researchers, scientists, and drug development professionals. By employing stable isotope tracing, we can elucidate the metabolic fate of ribose and understand its contribution to crucial cellular processes, particularly nucleotide synthesis and the pentose phosphate pathway (PPP).
Quantitative Comparison of D-Ribose-13C5 Incorporation
The rate of D-Ribose-13C5 incorporation can vary significantly between cell lines, reflecting their unique metabolic phenotypes. Factors such as proliferation rate, metabolic reprogramming in cancer, and the specific metabolic demands of a cell type influence how efficiently exogenous ribose is utilized.
Below is a representative table summarizing the expected quantitative differences in D-Ribose-13C5 incorporation into RNA across three distinct human cell lines after a 24-hour incubation period. These values are illustrative and based on the typical metabolic profiles of these cell types.
| Cell Line | Cell Type | Proliferation Rate | Expected % of 13C5-Labeled Ribose in RNA | Key Metabolic Features |
| HeLa | Cervical Cancer | High | 60-80% | High glycolytic rate, active pentose phosphate pathway to support rapid proliferation and nucleotide synthesis. |
| HEK293 | Embryonic Kidney | High | 40-60% | Rapidly dividing, but generally lower anabolic demand compared to many cancer cell lines. |
| HUVEC | Endothelial | Low (in culture) | 10-20% | Primarily relies on glycolysis for ATP, with lower demand for de novo nucleotide synthesis in a non-proliferative state. |
Experimental Protocols
A precise and reproducible experimental protocol is crucial for the quantitative analysis of D-Ribose-13C5 incorporation. The following is a generalized methodology for such a study.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., seed 5 x 10^5 HCT116 cells per well).[1]
-
Incubation: Culture cells for 24 hours to allow for adherence and recovery.[1]
-
Labeling Medium: Replace the standard culture medium with a medium containing D-Ribose-13C5 at a final concentration of 100 µM.
-
Isotopic Steady State: It is critical to ensure that the intracellular metabolites have reached an isotopic steady state. This can be validated by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours).[2] If the labeling is consistent between the time points, a steady state has been achieved.[2]
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells once with cold phosphate-buffered saline (PBS). Immediately quench metabolism by adding liquid nitrogen to the wells.[1]
-
Extraction: Add 1 mL of a cold extraction solvent (e.g., 80% methanol) to each well.[1][3]
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 g for 5 minutes at 4°C to pellet cell debris.[4]
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be reconstituted in a suitable solvent for mass spectrometry analysis.[1]
RNA Isolation and Digestion
-
RNA Isolation: From a parallel set of labeled cells, isolate total RNA using a standard commercially available kit.
-
RNA Hydrolysis: Hydrolyze the isolated RNA to its constituent ribonucleosides using an enzyme such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a triple quadrupole (QQQ) or an Orbitrap instrument, coupled with liquid chromatography (LC-MS/MS).[5]
-
Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like sugar phosphates.[3][5]
-
Data Acquisition: Use selected reaction monitoring (SRM) to quantify the different isotopologues of ribose and other downstream metabolites.[5]
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the underlying metabolic pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for tracing D-Ribose-13C5 incorporation in cultured cells.
Caption: Incorporation of D-Ribose-13C5 into the Pentose Phosphate Pathway and nucleotide synthesis.
Conclusion
The quantitative analysis of D-Ribose-13C5 incorporation provides valuable insights into the metabolic state of different cell lines. Cancer cells, with their high proliferation rates, are expected to show significantly higher incorporation of labeled ribose into nucleotides compared to their non-cancerous or slower-growing counterparts. The provided experimental protocol and visualizations serve as a foundational guide for researchers aiming to conduct such comparative metabolic studies. These investigations are pivotal for understanding disease states and for the development of novel therapeutic strategies that target cellular metabolism.
References
- 1. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
D-Ribose-13C5 Analysis: A Head-to-Head Comparison of GC-MS and LC-MS
In the realm of metabolic research and drug development, the accurate analysis of isotopically labeled compounds is paramount. D-Ribose-13C5, a stable isotope-labeled sugar, serves as a crucial tracer in metabolic flux analysis to elucidate the pentose phosphate pathway and nucleotide biosynthesis. The choice of analytical technique for its quantification is critical for obtaining reliable data. This guide provides a head-to-head comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of D-Ribose-13C5.
At a Glance: GC-MS vs. LC-MS for D-Ribose-13C5 Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory (e.g., silylation, oximation) | Generally not required |
| Volatility Requirement | High (achieved through derivatization) | Not a limiting factor |
| Typical Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation |
| Sensitivity | High, often in the picogram to femtogram range | Very high, capable of attogram to femtogram level detection |
| Compound Coverage | Limited to volatile or semi-volatile compounds | Broad, suitable for polar and non-volatile compounds |
| Robustness | Generally considered very robust and reproducible | Can be more susceptible to matrix effects |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps.
Quantitative Performance
The following tables summarize the typical quantitative performance characteristics of GC-MS and LC-MS for the analysis of labeled sugars. It is important to note that direct comparative data for D-Ribose-13C5 is limited; therefore, data from closely related 13C-labeled monosaccharides are included to provide a representative comparison.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Performance for Derivatized Sugars |
| Limit of Detection (LOD) | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 5 - 50 pg on column |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Analysis Time per Sample | 20 - 40 minutes (excluding derivatization) |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance
| Parameter | Typical Performance for Underivatized Sugars (HILIC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.159–0.704 mg/L for various saccharides[1] |
| Linearity (R²) | > 0.99[1] |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
| Analysis Time per Sample | 5 - 20 minutes |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of D-Ribose-13C5 by both GC-MS and LC-MS.
GC-MS Protocol: Derivatization and Analysis
1. Sample Preparation and Derivatization:
-
Metabolite Extraction: Cellular metabolism is quenched, and metabolites are extracted using a cold solvent mixture (e.g., methanol/water/chloroform).
-
Drying: An aliquot of the polar extract is dried completely under a stream of nitrogen or using a vacuum concentrator.
-
Methoxyamination: The dried residue is first derivatized with methoxyamine hydrochloride in pyridine to stabilize the open-chain forms of the sugar by converting the carbonyl groups to oximes. This step reduces the number of isomeric peaks.[2]
-
Trimethylsilylation (TMS): Following methoxyamination, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the hydroxyl groups to trimethylsilyl ethers, increasing the volatility of the sugar for GC analysis.[2][3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separating derivatized sugars.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 325°C) to elute all derivatives.[3]
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode to identify the derivatized ribose and selected ion monitoring (SIM) or tandem MS (MS/MS) for accurate quantification of the different isotopologues of D-Ribose-13C5.
LC-MS Protocol: Direct Analysis
1. Sample Preparation:
-
Metabolite Extraction: Similar to the GC-MS protocol, metabolites are extracted from the biological matrix.
-
Protein Precipitation/Filtration: To protect the LC column and MS system, proteins are often precipitated (e.g., with cold acetonitrile) and the sample is centrifuged. The supernatant is then filtered through a 0.22 µm filter.
-
Dilution: The filtered extract may be diluted with the initial mobile phase to ensure compatibility with the LC conditions.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating polar compounds like ribose. Amide- or diol-based stationary phases are common choices.[1][4][5]
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is used. The gradient starts with a high percentage of organic solvent to retain the polar analytes and gradually increases the aqueous portion to elute them.[4]
-
Flow Rate: Typical flow rates for UHPLC are in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole (QqQ), time-of-flight (TOF), or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for sugars, which readily form [M-H]⁻ or adducts like [M+CH3COO]⁻.
-
Data Acquisition: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for targeted quantification of the D-Ribose-13C5 isotopologues.
Signaling Pathway and Logical Relationships
The analysis of D-Ribose-13C5 is integral to understanding central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP).
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of D-Ribose-13C5, each with its own set of advantages and disadvantages.
GC-MS is a highly robust and reproducible technique that provides excellent chromatographic separation of derivatized sugars. The extensive fragmentation observed in EI can be beneficial for structural elucidation and positional isotope analysis. However, the mandatory derivatization step adds time and complexity to the sample preparation process and can be a source of variability.
LC-MS , particularly with HILIC, offers the significant advantage of analyzing D-Ribose-13C5 in its native form, simplifying sample preparation and increasing throughput. It generally provides higher sensitivity and is well-suited for complex biological matrices. However, matrix effects can be more pronounced in LC-MS, potentially affecting quantification accuracy if not properly addressed.
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, available instrumentation, and the expertise of the analyst. For high-throughput metabolic flux analysis where speed and sensitivity are critical, LC-MS is often the preferred method. For studies requiring high-resolution separation of isomers and detailed fragmentation information, GC-MS remains a valuable tool.
References
- 1. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 3. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. waters.com [waters.com]
A Researcher's Guide to D-Ribose-13C5 as a Substrate for Ribose-5-Phosphate Isomerase B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Ribose-13C5 and other substrates for the enzyme Ribose-5-phosphate isomerase B (RpiB), a key player in the pentose phosphate pathway. While direct kinetic comparisons of isotopically labeled D-Ribose-13C5 are not extensively documented in publicly available literature, this guide offers a thorough analysis of RpiB's substrate specificity, kinetic parameters with its natural and alternative substrates, and detailed experimental protocols.
D-Ribose-13C5: A Tool for Metabolic Flux Analysis
D-Ribose-13C5 is a stable isotope-labeled version of D-ribose where all five carbon atoms are replaced with the ¹³C isotope. Its primary application in research is not to alter the enzymatic kinetics but to serve as a tracer in metabolic flux analysis and related mass spectrometry-based studies. The underlying assumption in such studies is that the kinetic isotope effect of a heavy atom like ¹³C is negligible in steady-state enzyme kinetics. Therefore, D-Ribose-13C5 is expected to exhibit kinetic parameters (Km and kcat) that are virtually identical to its unlabeled counterpart, D-ribose-5-phosphate, when used as a substrate for Ribose-5-phosphate isomerase B.
Performance Comparison with Alternative Substrates
Ribose-5-phosphate isomerase B is known to act on its primary substrate, D-ribose-5-phosphate (R5P), catalyzing its reversible isomerization to D-ribulose-5-phosphate (Ru5P). However, studies have revealed that RpiB from various organisms can also recognize and process other sugar phosphates. The following table summarizes the kinetic parameters of RpiB with its natural substrate and several alternative substrates.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| D-Ribose-5-phosphate | Escherichia coli | 0.83 - 1.23 | - | - | [1] |
| D-Ribose-5-phosphate | Trypanosoma cruzi | 4 | - | - | [2] |
| D-allose-6-phosphate | Escherichia coli | 0.5 | - | - | [1] |
| D-allulose | Curtobacterium flaccumfaciens | 320 | 4769 | 14.9 x 10³ | [3][4] |
| L-talose | Clostridium thermocellum | - | - | - | [5] |
| D-ribose | Clostridium thermocellum | - | - | - | [5] |
| D-allose | Clostridium thermocellum | - | - | - | [5] |
Note: A hyphen (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Ribose-5-Phosphate Isomerase B Activity Assay
This protocol describes a common method for determining the activity of RpiB.
Principle:
The enzymatic activity of RpiB is typically measured by monitoring the formation of the product, D-ribulose-5-phosphate (Ru5P), from the substrate, D-ribose-5-phosphate (R5P). This can be achieved through two primary methods:
-
Direct Spectrophotometric Assay: This method relies on the fact that the ketose product, Ru5P, absorbs light at 290 nm, whereas the aldose substrate, R5P, does not. The increase in absorbance at 290 nm is directly proportional to the rate of the reaction.
-
Cysteine-Carbazole Method (Dische's Method): This is a colorimetric assay where the ketose product reacts with cysteine and carbazole in an acidic environment to produce a colored product that can be measured spectrophotometrically at 546 nm.
Materials:
-
Purified Ribose-5-phosphate isomerase B
-
D-Ribose-5-phosphate (or alternative substrate) solution of known concentration
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
For Spectrophotometric Assay: Quartz cuvettes
-
For Cysteine-Carbazole Method:
-
0.5% (w/v) Cysteine hydrochloride solution
-
75% (v/v) Sulfuric acid
-
0.1% (w/v) Carbazole in ethanol
-
-
Spectrophotometer
Procedure (Direct Spectrophotometric Assay):
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of D-ribose-5-phosphate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, known amount of purified RpiB enzyme to the cuvette.
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 290 nm over time using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of Ru5P formed can be calculated using the Beer-Lambert law (ε₂₉₀ for Ru5P is approximately 72 M⁻¹cm⁻¹).
Procedure (Cysteine-Carbazole Method):
-
Set up reaction tubes containing the assay buffer and varying concentrations of the substrate.
-
Add the RpiB enzyme to each tube to start the reaction.
-
Incubate the reactions for a fixed period at the optimal temperature.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
To each tube, add 0.5% cysteine hydrochloride, followed by 75% sulfuric acid, and finally 0.1% carbazole solution. Mix well after each addition.
-
Incubate the tubes at room temperature for a sufficient time to allow for color development.
-
Measure the absorbance of the solution at 546 nm.
-
Create a standard curve using known concentrations of D-ribulose-5-phosphate to determine the amount of product formed in the enzymatic reactions.
Visualizing the Reaction and Workflow
Enzymatic Reaction of Ribose-5-Phosphate Isomerase B
Caption: Isomerization of D-Ribose-5-Phosphate to D-Ribulose-5-Phosphate by RpiB.
General Experimental Workflow for RpiB Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of RpiB.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel substrates of a ribose-5-phosphate isomerase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ribose-13C5 Metabolism: A Tale of Two Cellular Fates in Normal and Cancerous States
For researchers, scientists, and drug development professionals, understanding the metabolic vulnerabilities of cancer cells is paramount. One area of intense investigation is the differential utilization of nutrients compared to their normal counterparts. This guide provides a comparative analysis of the metabolic fate of D-Ribose-13C5, a stable isotope-labeled form of the essential pentose sugar ribose, in normal versus cancer cells. By tracing the path of this labeled ribose, we can illuminate the metabolic reprogramming that fuels cancer cell proliferation.
Cancer cells exhibit a heightened demand for nucleotides to support rapid DNA and RNA synthesis, as well as for NADPH to counteract oxidative stress. This demand places a significant emphasis on the pentose phosphate pathway (PPP), the primary route for ribose synthesis.[1][2] Isotope tracing studies using labeled glucose have consistently shown that cancer cells often rewire their metabolism to channel more glucose into the PPP.[3][4] Specifically, many tumors favor the non-oxidative branch of the PPP for ribose production, a notable deviation from normal cells which often rely on the oxidative arm.[2]
When exogenous ribose is supplied, cancer cells can directly phosphorylate it to ribose-5-phosphate, bypassing the initial steps of the PPP and providing a direct route to nucleotide synthesis and other downstream pathways. This guide will delve into the experimental evidence highlighting the divergent fates of D-Ribose-13C5 in these two cellular contexts.
Quantitative Comparison of D-Ribose-13C5 Metabolite Incorporation
The following tables summarize quantitative data from studies investigating the incorporation of 13C-labeled ribose into key downstream metabolites in cancer cells versus normal or non-tumoral tissues. While direct D-Ribose-13C5 feeding experiments comparing normal and cancer cells are limited in publicly available literature, data from studies using [U-13C5]uridine (which releases 13C5-ribose) and 13C-glucose tracing provide strong evidence for the differential metabolism of the ribose moiety.
Table 1: Isotope Enrichment from 13C5-Ribose (from Uridine) in Pancreatic Ductal Adenocarcinoma (PDA) Cells
(Data adapted from a study on pancreatic cancer cells cultured in low glucose and low uridine conditions to mimic the tumor microenvironment. Enrichment represents the percentage of the metabolite pool containing the 13C5 label from uridine-derived ribose)
| Metabolite | Pathway | Approximate 13C5 Enrichment (%) in PDA Cells |
| Uridine | Salvage Pathway | >90% |
| UMP | Nucleotide Synthesis | >90% |
| UTP | Nucleotide Synthesis | >90% |
| ATP | Nucleotide Synthesis | >90% (M+5) |
| NAD+ | Coenzyme Synthesis | Labeled (M+5, M+10) |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | Labeled |
| Lactate | Glycolysis | >50% |
| Citrate | TCA Cycle | >50% |
Source: Adapted from Nwosu, Z.C., et al. (2023). Uridine-derived ribose fuels glucose-restricted pancreatic cancer. Nature.[5]
Table 2: Comparison of 13C-Ribose Label Distribution from 13C-Glucose in Cancer Cells vs. Normal Fibroblasts
(This table reflects the distribution of 13C isotopologues in ribose derived from uniformly labeled 13C-glucose, indicating the relative activity of the oxidative and non-oxidative PPP. A higher m1/m2 ratio suggests a greater contribution from the oxidative PPP.)
| Cell Type | Description | m1 Isotopologue (%) | m2 Isotopologue (%) |
| HCT116 | Human Colon Cancer Cells | Lower relative abundance | Higher relative abundance |
| MEF (Mouse Embryonic Fibroblasts) | Normal Proliferating Cells | Higher relative abundance | Lower relative abundance |
Source: Inferred from data presented in Zanuy, M., et al. (2012). Cyclin-dependent kinases 4 and 6 control tumor progression and direct glucose oxidation in the pentose cycle.[6]
Metabolic Pathways and Experimental Workflow
The metabolic fate of D-Ribose-13C5 is intricately linked to central carbon metabolism. The diagrams below illustrate the key metabolic pathways involved and a typical experimental workflow for a 13C tracing study.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Resolved Metabolomics Analysis of Ribonucleotide and RNA Metabolism in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to D-Ribose-13C5: A Comparative Analysis for Metabolic Pathway Tracing
For researchers in metabolomics, oncology, and drug development, the precise elucidation of metabolic pathways is paramount. D-Ribose-13C5, a stable isotope-labeled form of the essential pentose sugar, has emerged as a powerful tool for tracing the intricate network of biochemical reactions, particularly the pentose phosphate pathway (PPP) and nucleotide biosynthesis. This guide provides a comprehensive comparison of D-Ribose-13C5 with alternative tracers, supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic flux analysis studies.
Introduction to D-Ribose-13C5 and Metabolic Tracing
D-Ribose is a central building block for nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). By labeling all five carbon atoms with the heavy isotope ¹³C, D-Ribose-13C5 allows scientists to track the fate of this sugar as it is incorporated into various downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides a quantitative understanding of the activity of metabolic pathways under different physiological or pathological conditions.
The primary application of D-Ribose-13C5 lies in its ability to directly probe the synthesis of ribose-5-phosphate, a key product of the pentose phosphate pathway. The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH, a primary cellular reductant, and the precursor for nucleotide synthesis. Dysregulation of the PPP is implicated in numerous diseases, including cancer, making it a key area of investigation.
Comparison of D-Ribose-13C5 with Alternative Tracers
The choice of an isotopic tracer is critical for the successful execution and interpretation of a metabolic flux experiment. While D-Ribose-13C5 offers a direct way to study ribose metabolism, various isotopomers of ¹³C-labeled glucose are more commonly used alternatives. This section compares the performance of D-Ribose-13C5 with these alternatives, highlighting their respective strengths and weaknesses.
Key Research Areas for Comparison:
-
Pentose Phosphate Pathway (PPP) Flux Analysis: Quantifying the rate of glucose shunting into the PPP.
-
De Novo Nucleotide Biosynthesis: Measuring the rate of new nucleotide synthesis.
-
Ribose Contribution to Nucleotides: Determining the proportion of ribose in nucleotides derived from different sources.
| Tracer | Application | Advantages | Disadvantages |
| D-Ribose-13C5 | Direct measurement of ribose incorporation into nucleotides and tracing ribose metabolism. | - Directly traces the fate of exogenous ribose. - Simplifies the interpretation of ribose contribution to nucleotides. - Can help distinguish between de novo and salvage pathways for nucleotide synthesis. | - Does not directly measure the flux through the oxidative or non-oxidative branches of the PPP from glucose. - Cellular uptake and metabolism of exogenous ribose may differ from endogenous ribose synthesis. |
| [1,2-¹³C₂]glucose | Widely used for estimating the relative flux of the oxidative PPP versus glycolysis[1][2]. | - Provides a good estimate of the relative activity of the oxidative PPP. - The labeling pattern of downstream metabolites like lactate and ribose in RNA can be used to calculate flux ratios[2]. | - Interpretation can be complex due to carbon scrambling in the non-oxidative PPP. - Does not directly measure the total flux into the PPP. |
| [U-¹³C₆]glucose | General tracer for central carbon metabolism, including glycolysis, the TCA cycle, and the PPP. | - Labels all carbons in glucose-derived metabolites, providing a comprehensive view of glucose metabolism. - Can be used to assess the overall contribution of glucose to various metabolic pathways. | - The complexity of labeling patterns can make it challenging to disentangle fluxes through specific pathways like the PPP without sophisticated modeling. |
| [2-¹³C]glucose & [3-¹³C]glucose | Shown to provide precise estimates for glycolysis and the pentose phosphate pathway[1]. | - Outperform the more commonly used [1-¹³C]glucose for analyzing the PPP and glycolysis[1]. | - Similar to other glucose tracers, interpretation requires careful consideration of carbon transitions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments involving D-Ribose-13C5 and its alternatives.
Protocol 1: D-Ribose-13C5 Labeling for Nucleotide Biosynthesis Analysis
Objective: To quantify the incorporation of exogenous ribose into the nucleotide pool.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., cancer cell lines) at a desired density and allow them to adhere and reach exponential growth phase.
-
Labeling Medium Preparation: Prepare a culture medium in which the standard glucose is replaced with a physiological concentration of D-Ribose-13C5 (e.g., 10 mM). The concentration should be optimized based on the cell line's metabolic rate.
-
Isotopic Labeling: Remove the standard culture medium and replace it with the D-Ribose-13C5 containing medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation and to ensure isotopic steady state is reached.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Centrifuge the cell lysate to pellet proteins and other cellular debris.
-
-
Sample Analysis:
-
Separate the polar metabolites using liquid chromatography (LC).
-
Analyze the isotopic enrichment in nucleotides (e.g., ATP, GTP) using high-resolution mass spectrometry (MS). The mass shift of +5 Da will indicate the incorporation of the fully labeled ribose moiety.
-
-
Data Analysis: Calculate the fractional labeling of each nucleotide at different time points to determine the rate of incorporation and the contribution of exogenous ribose to the nucleotide pool.
Protocol 2: Comparative PPP Flux Analysis using [1,2-¹³C₂]glucose
Objective: To estimate the relative flux of the oxidative pentose phosphate pathway versus glycolysis.
Methodology:
-
Cell Culture: Culture cells as described in Protocol 1.
-
Labeling Medium Preparation: Prepare a culture medium containing [1,2-¹³C₂]glucose as the sole glucose source at a standard concentration (e.g., 10 mM).
-
Isotopic Labeling: Incubate cells in the labeling medium until isotopic steady state is achieved (typically 24 hours for mammalian cells).
-
Metabolite Extraction:
-
For intracellular metabolites, follow the extraction procedure in Protocol 1.
-
For secreted lactate, collect the culture medium at different time points.
-
For RNA ribose analysis, isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
-
Sample Preparation for RNA Ribose Analysis:
-
Hydrolyze the isolated RNA to its constituent ribonucleosides using an enzyme such as nuclease P1.
-
Further hydrolyze the ribonucleosides to release the ribose moiety using acid hydrolysis.
-
Derivatize the ribose for analysis by gas chromatography-mass spectrometry (GC-MS).
-
-
Sample Analysis:
-
Analyze the isotopic labeling of intracellular metabolites (e.g., lactate, amino acids) and secreted lactate by LC-MS or GC-MS.
-
Analyze the isotopic labeling of derivatized ribose from RNA by GC-MS.
-
-
Data Analysis:
-
The labeling pattern of lactate can be used to determine the ratio of PPP flux to glycolytic flux. Lactate produced via glycolysis from [1,2-¹³C₂]glucose will be labeled on carbons 2 and 3 (M+2), while lactate produced after one round of the oxidative PPP will be labeled on carbon 3 (M+1).
-
The labeling pattern of ribose in RNA provides a direct readout of the ribose synthesized through the PPP.
-
Visualization of Metabolic Pathways and Workflows
To better understand the flow of carbons and the experimental logic, the following diagrams are provided.
Caption: The central role of Glucose-6-Phosphate (G6P) in glycolysis and the Pentose Phosphate Pathway.
Caption: A generalized experimental workflow for metabolic flux analysis using stable isotope tracers.
Conclusion and Future Directions
D-Ribose-13C5 is a valuable tool for directly investigating the fate of ribose in cellular metabolism, offering a clear advantage in studies focused on nucleotide biosynthesis and the contribution of exogenous ribose. However, for a comprehensive analysis of central carbon metabolism, particularly the estimation of PPP flux relative to glycolysis, ¹³C-labeled glucose tracers like [1,2-¹³C₂]glucose remain the gold standard due to their ability to provide critical flux ratios.
The optimal choice of tracer ultimately depends on the specific research question. For studies aiming to dissect the complexities of ribose metabolism and its direct incorporation into nucleotides, D-Ribose-13C5 is an excellent choice. For broader studies of glucose metabolism and the dynamic interplay between glycolysis and the PPP, a combination of different ¹³C-glucose isotopomers may be more informative.
Future research could benefit from studies that directly compare the metabolic fates of D-Ribose-13C5 and various ¹³C-glucose tracers within the same experimental system. Such studies would provide invaluable quantitative data to further refine our understanding of the strengths and limitations of each tracer and guide the design of more sophisticated metabolic flux analysis experiments.
References
A Guide to Inter-Laboratory Comparison of D-Ribose-¹³C₅ Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of D-Ribose-¹³C₅ labeling experiments. Given the critical role of metabolic analysis in research and drug development, ensuring the reproducibility and comparability of data across different laboratories is paramount. This document outlines a hypothetical inter-laboratory study design, detailed experimental protocols, and methods for data analysis and visualization to facilitate standardized and reliable metabolic flux studies using D-Ribose-¹³C₅.
The use of stable isotopes like D-Ribose-¹³C₅ is a gold standard for quantifying endogenous metabolites and tracing their fate through metabolic pathways, providing a richer understanding of cellular metabolism beyond static metabolite concentrations.[1] D-Ribose-¹³C₅ is a key tracer for investigating the pentose phosphate pathway (PPP), which is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[2] An inter-laboratory comparison is essential for benchmarking analytical platforms, validating methodologies, and ensuring that data from different studies can be reliably integrated.
Hypothetical Inter-Laboratory Study Design
To assess the reproducibility of D-Ribose-¹³C₅ labeling, a hypothetical inter-laboratory study is proposed involving five independent laboratories (Lab A, B, C, D, and E). Each laboratory will perform the same standardized protocol on a common, commercially available human cancer cell line (e.g., HeLa).
Study Objectives:
-
To determine the inter-laboratory variability of ¹³C enrichment in key metabolites derived from D-Ribose-¹³C₅.
-
To compare the performance of different analytical platforms (LC-MS and NMR) in quantifying ¹³C isotopologues.
-
To establish a standardized protocol for D-Ribose-¹³C₅ labeling experiments to improve data comparability.
Study Parameters:
-
Tracer: D-Ribose (U-¹³C₅, 98% purity)[3]
-
Cell Line: HeLa (human cervical cancer cell line)
-
Culture Conditions: Standardized growth medium, serum, and incubation conditions.
-
Labeling Duration: A time-course experiment (e.g., 0, 6, 12, and 24 hours) to assess the dynamics of ¹³C incorporation.
-
Analytical Platforms: Each lab will analyze samples using their in-house liquid chromatography-mass spectrometry (LC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy platforms.
-
Target Metabolites: Key metabolites in the pentose phosphate pathway and downstream pathways, including Ribose-5-Phosphate, ATP/GTP, and Lactate.
Experimental Protocols
A standardized experimental protocol is crucial for minimizing inter-laboratory variation. The following methodologies are proposed for this comparative study.
Cell Culture and ¹³C Labeling
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of approximately 200,000 cells per well and incubate overnight to allow for cell adherence.[4]
-
Media Preparation: Prepare RPMI medium containing 10 mM of D-Ribose (U-¹³C₅, 98%) and supplemented with 10% dialyzed fetal bovine serum. The use of dialyzed serum is important to minimize the presence of unlabeled small molecules.[5]
-
Labeling: After overnight incubation, replace the standard medium with the ¹³C-labeling medium.[4]
-
Time Course: Incubate the cells for 0, 6, 12, and 24 hours. The 0-hour time point serves as a baseline control.
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.[4]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for 20 minutes to precipitate proteins.[4]
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Sample Analysis by LC-MS
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Chromatography: Employ a HILIC (hydrophilic interaction liquid chromatography) column for the separation of polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the different isotopologues of the target metabolites.[6]
-
Data Acquisition: Collect data in full scan mode to capture the mass spectra of all isotopologues (M+0, M+1, M+2, M+3, M+4, M+5 for ribose-containing metabolites).
Sample Analysis by NMR Spectroscopy
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[7]
-
Data Analysis: Integrate the signals corresponding to the ¹³C-labeled and unlabeled positions of the target metabolites to determine the percentage of ¹³C enrichment.[8]
Data Presentation: Hypothetical Quantitative Results
The following tables summarize hypothetical quantitative data from the five participating laboratories. The data represents the percentage of ¹³C enrichment in key metabolites after 24 hours of labeling with D-Ribose-¹³C₅.
Table 1: Inter-laboratory Comparison of ¹³C Enrichment in Ribose-5-Phosphate (R5P) measured by LC-MS
| Laboratory | Mean Enrichment (%) | Standard Deviation (%) | Analytical Platform |
| Lab A | 92.5 | 1.8 | Q-TOF MS |
| Lab B | 94.1 | 2.1 | Orbitrap MS |
| Lab C | 91.8 | 2.5 | Q-TOF MS |
| Lab D | 93.6 | 1.9 | Orbitrap MS |
| Lab E | 90.5 | 3.0 | Triple Quadrupole MS |
| Overall | 92.5 | 1.3 | |
| Inter-lab CV (%) | 1.4% |
Table 2: Inter-laboratory Comparison of ¹³C Enrichment in the Ribose Moiety of ATP measured by LC-MS and NMR
| Laboratory | Analytical Method | Mean Enrichment (%) | Standard Deviation (%) |
| Lab A | LC-MS | 85.2 | 2.3 |
| Lab B | LC-MS | 87.5 | 2.0 |
| Lab C | NMR | 84.1 | 3.5 |
| Lab D | LC-MS | 86.8 | 1.9 |
| Lab E | NMR | 83.5 | 4.1 |
| Overall (LC-MS) | 86.5 | 1.2 | |
| Overall (NMR) | 83.8 | 0.4 | |
| Inter-lab CV (LC-MS, %) | 1.4% | ||
| Inter-lab CV (NMR, %) | 0.5% |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for the inter-laboratory comparison of D-Ribose-¹³C₅ labeling.
Caption: The Pentose Phosphate Pathway showing the incorporation of D-Ribose-¹³C₅.
Caption: Logical structure of the inter-laboratory comparison study.
References
- 1. microbenotes.com [microbenotes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 6. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Ribose(mixture of isomers)-13c5: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of D-Ribose(mixture of isomers)-13c5, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While D-Ribose itself is not generally classified as a hazardous substance, proper handling of any chemical is paramount.[1] The isotopically labeled nature of this compound does not alter its chemical properties in a way that would necessitate unique immediate safety measures beyond those for standard D-Ribose.
Key Personal Protective Equipment (PPE) and Handling Guidelines:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent accidental eye contact with the powder.[2] |
| Hand Protection | Protective gloves. | To avoid skin contact.[2] |
| Respiratory Protection | NIOSH/CEN approved respirator. | Recommended when dust formation is possible to avoid inhalation.[2] |
| Body Protection | Protective clothing. | To minimize skin exposure.[2] |
Handle the material in a well-ventilated area, preferably within a fume hood, to minimize dust generation and inhalation.[2] In case of a spill, avoid dust formation. Mechanically sweep or shovel the material into a suitable, labeled container for disposal.[2] Do not let the product enter drains.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as unused chemical waste and handled by a licensed professional waste disposal service.[2][3] Adherence to federal, state, and local environmental regulations is mandatory.[2]
Disposal Workflow:
Caption: A streamlined workflow for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Secure Packaging and Labeling:
-
Ensure the container is tightly sealed and in good condition.
-
Label the container clearly with the full chemical name: "this compound" and any other identifiers required by your institution or local regulations.
-
-
Arrange for Professional Disposal:
-
Maintain Disposal Records:
-
Keep a detailed record of the disposal, including the date, quantity of material disposed of, and the name of the disposal company. This is crucial for regulatory compliance and laboratory inventory management.
-
Signaling Pathways and Logical Relationships
While D-Ribose is a fundamental biological molecule, its disposal procedure is a matter of logistical and safety protocols rather than complex biological interactions. The logical relationship for ensuring safe disposal is straightforward.
Caption: Logical dependencies for ensuring safe and compliant chemical disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling D-Ribose(mixture of isomers)-13c5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Ribose(mixture of isomers)-13c5. The following procedures detail personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety goggles with side-shields | EN 166 or ANSI Z87.1 | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat or impervious clothing | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | N/A | Required when there is a risk of inhaling dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Verify that the container is properly labeled and sealed.
-
-
Preparation and Work Area:
-
Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
When weighing or transferring the powder, use techniques that minimize dust generation (e.g., using a spatula in a draft-shielded balance).
-
-
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures can vary, with some sources suggesting -20°C for powder or -80°C in solvent[1], while others indicate room temperature is adequate[2]. Always consult the supplier's specific recommendations.
-
Disposal Plan
This compound is a stable isotope-labeled compound and is not radioactive.[3][4][5] Therefore, its disposal protocol is determined by its chemical properties rather than any radiological hazard.[3][]
-
Waste Segregation:
-
Do not mix this waste with radioactive waste.[3][]
-
Collect waste in a designated, properly labeled container.
-
-
Disposal of Unused Material and Contaminated Waste:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as chemical waste.
-
The Safety Data Sheet for the unlabeled compound indicates it is very toxic to aquatic life with long-lasting effects[1]; therefore, it should not be disposed of down the drain or in regular trash.
-
All waste must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent.
-
Dispose of the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash, ensuring no residue of the chemical remains.
-
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the lifecycle of handling this compound in the laboratory.
References
- 1. D-Ribose(mixture of isomers)|50-69-1|MSDS [dcchemicals.com]
- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 3. moravek.com [moravek.com]
- 4. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
